4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-12-7-10-5(8)4-2-3-9-6(4)11-7/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGGBXZHIWVHOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CN2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415907 | |
| Record name | 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57564-94-0 | |
| Record name | 57564-94-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57564-94-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Spectroscopic Guide to 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine: Elucidating Structure Through NMR, MS, and IR Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for the heterocyclic compound 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various biologically active molecules. By leveraging established spectroscopic principles and comparative data from related structures, this document offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra of the title compound.
Introduction: The Significance of this compound
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The specific analogue, this compound, serves as a versatile building block, with the chloro and methylthio groups providing reactive sites for further molecular elaboration. Accurate structural confirmation and purity assessment are paramount in the synthesis and development of drug candidates, making a thorough understanding of its spectral characteristics essential.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with the systematic numbering of the bicyclic system, is presented below. This guide will dissect the expected signals in ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, correlating each to the specific atoms and functional groups within this molecule.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H and ¹³C NMR provides unambiguous evidence for its structure.
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR data for pyrrolo[2,3-d]pyrimidine derivatives is crucial for reproducibility.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for this class of compounds due to its excellent solubilizing power and its ability to allow for the observation of exchangeable N-H protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
The spectrum is typically acquired on a 400 MHz or higher field spectrometer.
-
Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
The spectral width should be sufficient to cover the expected chemical shift range (typically 0-15 ppm).
-
The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquired on the same instrument as the ¹H NMR.
-
A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon atom.
-
A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
¹H NMR Spectral Data and Interpretation
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The interpretation is based on the analysis of structurally similar compounds.[3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Broad Singlet | 1H | N7-H | The pyrrole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. |
| ~7.2 | Doublet | 1H | H6 | This proton is part of the pyrrole ring and is coupled to H5, resulting in a doublet. |
| ~6.7 | Doublet | 1H | H5 | Coupled to H6, this proton appears as a doublet at a slightly upfield position compared to H6. |
| ~2.6 | Singlet | 3H | S-CH₃ | The methyl protons attached to the sulfur atom are in a relatively shielded environment and appear as a sharp singlet. |
¹³C NMR Spectral Data and Interpretation
The predicted ¹³C NMR spectrum provides complementary information, confirming the carbon backbone of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C2 | The carbon atom attached to two heteroatoms (N and S) is significantly deshielded. |
| ~152 | C4 | The carbon atom bonded to chlorine and two nitrogen atoms is also highly deshielded. |
| ~151 | C7a | A quaternary carbon within the aromatic system. |
| ~122 | C6 | An aromatic CH carbon in the pyrrole ring. |
| ~100 | C5 | The second aromatic CH carbon of the pyrrole ring. |
| ~99 | C4a | Another quaternary carbon at the ring junction. |
| ~14 | S-CH₃ | The methyl carbon is in a highly shielded environment, appearing at a characteristic upfield chemical shift. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a common and effective method for this class of compounds as it is a soft ionization technique that typically produces a prominent molecular ion peak.
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition.
Mass Spectrum Data and Interpretation
The predicted mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S and ³⁴S).[4]
| m/z (predicted) | Assignment | Rationale |
| 200.0044 | [M+H]⁺ (for ³⁵Cl) | The protonated molecular ion is expected to be the base peak in a soft ionization method like ESI. |
| 202.0015 | [M+H]⁺ (for ³⁷Cl) | The isotopic peak for the heavier chlorine isotope will be observed with an intensity of approximately one-third of the base peak. |
| 221.9863 | [M+Na]⁺ (for ³⁵Cl) | The formation of a sodium adduct is common in ESI-MS. |
Fragmentation Pathway:
Under higher energy conditions (e.g., collision-induced dissociation in MS/MS), fragmentation of the molecular ion can occur. A plausible fragmentation pathway is the loss of the methyl group from the methylthio moiety.
Figure 2: A primary fragmentation pathway for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr) is recorded and subtracted from the sample spectrum.
IR Spectrum Data and Interpretation
The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Cl bonds.
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| ~3100-3000 | N-H stretch | Pyrrole N-H | The N-H stretching vibration in the pyrrole ring typically appears in this region. |
| ~3000-2850 | C-H stretch | Aromatic and S-CH₃ | Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are expected just below 3000 cm⁻¹. |
| ~1620-1550 | C=N and C=C stretch | Pyrimidine and Pyrrole Rings | The stretching vibrations of the double bonds within the aromatic rings give rise to a series of sharp bands in this region. |
| ~1350 | C-N stretch | Aromatic Amine | Characteristic stretching vibrations for the C-N bonds within the heterocyclic system. |
| ~800-700 | C-Cl stretch | Aryl Chloride | The C-Cl stretching vibration for an aromatic chloride typically appears in the fingerprint region. |
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and self-validating confirmation of the structure of this compound. By understanding the principles behind each technique and the expected spectral features, researchers and drug development professionals can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
An In-Depth Technical Guide to 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine: Properties, Synthesis, and Applications in Kinase Inhibitor Scaffolding
Abstract
This technical guide provides a comprehensive overview of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the 7-deazapurine core, this molecule serves as a critical and versatile building block for the synthesis of targeted therapeutics, most notably kinase inhibitors. We will explore its fundamental chemical and physical properties, delve into its spectroscopic signature for analytical identification, detail its principal reactivity and synthetic pathways, and contextualize its application as a privileged scaffold in modern drug discovery. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel pharmacologically active agents.
Molecular Structure and Physicochemical Properties
The foundational step in leveraging any chemical intermediate is a thorough understanding of its structure and properties. This compound is a bicyclic heteroaromatic compound. The structure consists of a pyrimidine ring fused to a pyrrole ring, forming the pyrrolo[2,3-d]pyrimidine core. This core is analogous to purine but with the nitrogen at position 7 replaced by a carbon, hence the common name "7-deazapurine". This substitution significantly alters the electronic properties and metabolic stability of resulting drug candidates.
The molecule is further functionalized with a chlorine atom at the C4 position and a methylthio group (-SCH₃) at the C2 position. The chlorine atom is the key reactive handle for synthetic elaboration, while the methylthio group modulates the electronic character and steric profile of the scaffold.
Caption: Figure 1: Structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 57564-94-0 | [1] |
| Molecular Formula | C₇H₆ClN₃S | [2] |
| Molecular Weight | 199.66 g/mol | [2] |
| Monoisotopic Mass | 198.9971 Da | [2] |
| InChIKey | WEGGBXZHIWVHOI-UHFFFAOYSA-N | [2] |
| Appearance | Expected to be a light-colored solid | - |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF) | [3] |
| Stability | Stable under standard conditions; sensitive to strong acids/bases | - |
Spectroscopic Profile for Compound Verification
For any researcher synthesizing or utilizing this compound, unambiguous identification is paramount. The following is a predictive guide to its key spectroscopic features, essential for characterization.
Mass Spectrometry (MS): The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of chlorine. A characteristic M:M+2 ratio of approximately 3:1 is expected, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple and diagnostic. The chemical shifts (δ) are predicted for a standard solvent like DMSO-d₆.
-
~12.0-12.5 ppm (broad singlet, 1H): This signal corresponds to the N-H proton of the pyrrole ring. Its broadness is due to quadrupole broadening and potential hydrogen exchange.
-
~7.2-7.4 ppm (doublet, 1H): Aromatic proton on the pyrrole ring (H5).
-
~6.5-6.7 ppm (doublet, 1H): Aromatic proton on the pyrrole ring (H6).
-
~2.6 ppm (singlet, 3H): The sharp singlet corresponds to the three equivalent protons of the methylthio (-SCH₃) group.
-
-
¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
Table 2: Predicted Spectroscopic Data
| Data Type | Feature | Expected Value | Rationale |
| Mass Spec | [M]⁺ Isotope Pattern | ~3:1 ratio for M⁺ and M+2 | Presence of one Chlorine atom. |
| ¹H NMR | Pyrrole N-H | δ 12.0-12.5 (br s, 1H) | Deshielded acidic proton. |
| Pyrrole C-H | δ 7.2-7.4 (d, 1H) & 6.5-6.7 (d, 1H) | Aromatic protons in a heterocyclic system. | |
| Methylthio -SCH₃ | δ ~2.6 (s, 3H) | Aliphatic protons adjacent to a sulfur atom. | |
| IR | N-H Stretch | ~3100-3300 cm⁻¹ | Pyrrole N-H vibration. |
| C=N, C=C Stretch | ~1500-1600 cm⁻¹ | Aromatic ring vibrations. |
Chemical Reactivity and Synthetic Pathways
The synthetic utility of this compound is dominated by the reactivity of the C4-chloro substituent.
Core Directive of Reactivity: Nucleophilic Aromatic Substitution (SNAr) The pyrimidine ring is an electron-deficient system due to the electronegativity of its two nitrogen atoms. This deficiency is enhanced at the C4 position by the adjacent N3 nitrogen and the chloro-substituent itself. Consequently, the C4 position is highly electrophilic and susceptible to attack by nucleophiles. This allows for the displacement of the chloride ion in a Nucleophilic Aromatic Substitution (SNAr) reaction, which is the cornerstone of its application in building diverse molecular libraries. Common nucleophiles include primary and secondary amines, which are used to install various side chains critical for biological activity.
Caption: Figure 2: General SNAr reaction at the C4 position.
Representative Synthetic Protocol While numerous synthetic routes to the 7-deazapurine core exist, a common strategy involves building the pyrimidine ring first, followed by annulation of the pyrrole ring.[4][5][6][7] The introduction of the 2-methylthio group can be achieved by starting with a thiourea derivative.
Workflow: A Plausible Multi-Step Synthesis The following protocol is a representative, logical pathway adapted from known syntheses of related structures.[8]
-
Step 1: Synthesis of 2-thio-6-aminouracil. Condensation of ethyl cyanoacetate with thiourea in the presence of a strong base like sodium ethoxide yields the initial pyrimidine ring. This is a well-established cyclization reaction.
-
Step 2: S-Methylation. The thione group is selectively methylated using an agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) to yield 2-(methylthio)-4-amino-6-hydroxypyrimidine. This step is crucial for installing the required substituent at the C2 position.
-
Step 3: Pyrrole Ring Formation. The resulting aminopyrimidine is reacted with a chloroacetaldehyde solution.[8] This undergoes a condensation and subsequent cyclization to form the fused pyrrole ring, yielding 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
Step 4: Chlorination. The final and critical step is the conversion of the hydroxyl group at C4 to a chlorine atom. This is typically achieved by heating the intermediate with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[5][8] This reaction transforms the scaffold into the activated intermediate ready for SNAr coupling.
Caption: Figure 3: Representative synthetic workflow.
Applications in Drug Discovery & Medicinal Chemistry
The primary value of this compound lies in its role as a "privileged scaffold". This term describes molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them ideal starting points for drug discovery.
Kinase Inhibitor Scaffolding: Protein kinases are a large family of enzymes that play central roles in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders. The 7-deazapurine core of this compound mimics the adenine structure of ATP (adenosine triphosphate), the natural substrate for kinases. This allows derivatives to act as competitive inhibitors at the ATP-binding site of a target kinase.
By reacting this compound with a diverse library of amines via the SNAr reaction, medicinal chemists can rapidly generate a multitude of analogues. Each analogue presents a different side chain at the C4 position, which can be tailored to achieve potency and selectivity for a specific kinase. The 2-methylthio group itself can provide beneficial interactions within the kinase active site or be used to fine-tune the physicochemical properties of the final molecule.
This scaffold is central to the development of Janus Kinase (JAK) inhibitors, a class of drugs used to treat inflammatory conditions.[5] While the most famous examples like Tofacitinib and Ruxolitinib use the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, this 2-methylthio derivative is a key intermediate for creating next-generation analogues with potentially improved properties.[5][7][9]
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling is essential to ensure laboratory safety.
-
Hazard Identification: Based on related compounds, this compound should be considered acutely toxic and an irritant.[10] Direct contact with skin, eyes, and mucous membranes should be avoided.
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Ensure all reaction vessels are properly sealed.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
This compound is a high-value chemical intermediate that embodies the principles of modern medicinal chemistry. Its 7-deazapurine core provides a biologically relevant scaffold, while its strategically placed reactive chlorine handle enables extensive synthetic diversification. A firm grasp of its properties, reactivity, and synthetic routes empowers researchers to efficiently leverage this building block in the rational design of novel kinase inhibitors and other targeted therapeutics, ultimately advancing the frontier of drug discovery.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. PubChemLite - this compound (C7H6ClN3S) [pubchemlite.lcsb.uni.lu]
- 3. 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine|CAS 90057-08-2 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. patents.justia.com [patents.justia.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Online | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Manufacturer and Suppliers [scimplify.com]
- 10. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 57564-94-0): A Cornerstone Intermediate in Modern Drug Discovery
Executive Summary: 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the 7-deazapurine scaffold, it serves as a highly versatile and crucial intermediate in the synthesis of targeted therapeutics. Its strategic substitution pattern—a reactive chlorine atom at the 4-position and a methylthio group at the 2-position—provides chemists with orthogonal handles for molecular elaboration. This guide elucidates the physicochemical properties, synthesis, reactivity, and profound application of this molecule, with a particular focus on its role as a foundational building block for a new generation of kinase inhibitors. For researchers and drug development professionals, understanding the utility of this intermediate is key to unlocking novel therapeutic agents targeting a range of diseases, from cancer to autoimmune disorders.
Introduction: The Privileged Pyrrolo[2,3-d]pyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets. The pyrrolo[2,3-d]pyrimidine core is a quintessential example of such a scaffold.[1][2] As a bioisostere of purine, it mimics the natural building blocks of DNA and ATP, allowing its derivatives to effectively bind to the active sites of various enzymes, particularly protein kinases.
The therapeutic relevance of this scaffold is firmly established; several FDA-approved drugs, including the Janus kinase (JAK) inhibitors Tofacitinib, Ruxolitinib, and Baricitinib, are built upon the pyrrolo[2,3-d]pyrimidine core.[3][4][5] These drugs have revolutionized the treatment of autoimmune diseases and myeloproliferative neoplasms. The subject of this guide, this compound, is a key second-generation intermediate designed to facilitate the synthesis of even more complex and selective kinase inhibitors. Its distinct functional groups at the C2 and C4 positions allow for sequential and controlled chemical modifications, making it an invaluable tool for constructing libraries of potential drug candidates.
Physicochemical and Structural Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. This compound is a solid at room temperature, and its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 57564-94-0 | |
| Molecular Formula | C₇H₆ClN₃S | |
| Molecular Weight | 199.66 g/mol | [6] |
| Appearance | Solid | |
| Boiling Point | 342.1 ± 52.0 °C (Predicted) | [6][7] |
| Density | 1.59 g/cm³ (Predicted) | [6][7] |
| Storage | Room Temperature, Sealed in Dry, Keep in Dark Place | [7] |
The structure features a fused pyrrole and pyrimidine ring system. The chlorine atom at the C4 position activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), which is the primary mode of its reactivity in synthetic applications.[8]
References
- 1. 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine|CAS 90057-08-2 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 5. patents.justia.com [patents.justia.com]
- 6. 5-chloro-3-methylsulfanyl-2,4,9-triazabicyclo[4.3.0]nona-2,4,7,10-tetraene CAS#: 57564-94-0 [m.chemicalbook.com]
- 7. 57564-94-0 | CAS DataBase [m.chemicalbook.com]
- 8. srinichem.com [srinichem.com]
An In-depth Technical Guide: Synthesis of the Core Intermediate 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine from Primary Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a pivotal heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous clinically significant therapeutic agents, particularly Janus kinase (JAK) inhibitors like Tofacitinib. Its strategic importance necessitates robust, scalable, and well-understood synthetic routes. This guide provides a detailed examination of the primary synthetic pathways to this intermediate, with a core focus on the selection of starting materials and the underlying chemical principles that govern the transformations. We will dissect the most prevalent and efficient synthetic route, offering step-by-step protocols, explanations of mechanistic causality, and troubleshooting insights to empower researchers in their drug development endeavors.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to any synthesis begins with retrosynthesis—a method of deconstructing the target molecule to identify viable starting materials. For this compound, the analysis points to a highly strategic and commercially available precursor: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine .
The key disconnection involves the C-S bond at the C2 position, identifying sodium thiomethoxide (or a similar methylthiolating agent) as the reagent and highlighting a regioselective nucleophilic aromatic substitution (SNAr) as the key forward-reaction step. This retrosynthetic logic establishes the most direct and industrially favored pathway.
biological activity of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine derivatives
An In-Depth Technical Guide to the Biological Activity of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Authored by: A Senior Application Scientist
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility. Its structural analogy to adenine allows derivatives to function as competitive inhibitors for a vast array of ATP-dependent enzymes, particularly protein kinases. This guide focuses on derivatives originating from the key intermediate, this compound. We will dissect the mechanistic basis of their biological activities, explore their therapeutic potential in oncology, inflammation, and virology, and provide validated experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical scaffold in their discovery programs.
The 7-Deazapurine Core: A Foundation for Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP.[1] This fundamental structural mimicry is the linchpin of its biological activity. By competitively binding to the ATP-binding pocket of protein kinases, these compounds effectively block the phosphorylation cascade that drives numerous cellular processes.[1][2] The this compound is a particularly valuable starting material; the chlorine atom at the 4-position serves as a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse chemical moieties to modulate potency, selectivity, and pharmacokinetic properties.[3][4] Derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[5]
Mechanism of Action: Targeting Key Signaling Cascades
The primary mechanism through which these derivatives exert their effects is the inhibition of protein kinases, which are critical regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer and autoimmune disorders.
Inhibition of the JAK-STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases is central to signaling for numerous cytokines and growth factors. The JAK-STAT pathway is crucial for immune cell development and function, and its aberrant activation is implicated in inflammatory diseases and myeloproliferative neoplasms.[2] 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a foundational precursor in the synthesis of potent JAK inhibitors, including the FDA-approved drugs Tofacitinib and Ruxolitinib.[2][6] These inhibitors block JAK activity, thereby interrupting the downstream signaling cascade and mitigating the inflammatory response.[3]
Targeting Oncogenic Kinases
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold allows it to be tailored to inhibit a wide range of kinases implicated in cancer.
-
Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are a key driver in non-small cell lung cancer (NSCLC). Derivatives of this scaffold have been developed as covalent EGFR tyrosine kinase inhibitors (TKIs), designed to overcome resistance-conferring mutations.[7]
-
Protein Kinase B (Akt): As a central node in the PI3K/AKT signaling pathway, Akt regulates cell survival and proliferation. Pyrrolo[2,3-d]pyrimidine-based compounds have been developed as potent and orally bioavailable Akt inhibitors, demonstrating significant tumor growth inhibition in preclinical models.[8]
-
p21-activated kinase 4 (PAK4): Overexpressed in a multitude of cancers, PAK4 is an attractive therapeutic target. 7H-pyrrolo[2,3-d]pyrimidine derivatives have been shown to be effective ATP-competitive inhibitors of PAK4.[9]
-
Multi-Targeted Kinase Inhibition: Certain derivatives exhibit inhibitory activity against a panel of oncogenic kinases, including VEGFR2, Her2, and CDK2. This multi-targeted approach can be a powerful strategy to overcome tumor escape mechanisms.[10]
The anticancer effect is often pleiotropic, stemming not only from kinase inhibition but also from the induction of apoptosis. Mechanistic studies show these compounds can up-regulate pro-apoptotic proteins like p53 and BAX while down-regulating anti-apoptotic proteins such as Bcl-2.[3][10]
Broader Biological Activities
Beyond kinase inhibition, derivatives have shown promise in other therapeutic areas.
-
Antiviral Activity: Certain compounds have demonstrated significant activity against viruses, including Hepatitis C Virus (HCV), vaccinia virus, and Sindbis virus, highlighting their potential as broad-spectrum antiviral agents.[3][11]
-
Antibacterial Activity: The scaffold has also been explored for antibacterial properties, with some synthesized derivatives showing activity against selected bacterial strains.[11]
Experimental Design & Protocols
Advancing a derivative from concept to clinical candidate requires robust and reproducible experimental validation. Below are representative protocols for synthesis and in vitro evaluation.
Generalized Synthesis Workflow
The synthesis of novel derivatives typically begins with a commercially available starting material, such as diethyl malonate, to construct the core pyrrolo[2,3-d]pyrimidine ring system.[11] Subsequent functionalization, often via nucleophilic aromatic substitution at the C4-chloro position, allows for the introduction of various side chains to build a library of diverse compounds for screening.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, serving as a proxy for cell viability and cytotoxicity. It is a standard preliminary screen for anticancer drug candidates.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on a cancer cell line (e.g., HT-29 human colon cancer cells).
Materials:
-
HT-29 cells
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds dissolved in DMSO (stock solution)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Multichannel pipette, incubator, microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Plate HT-29 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations. Include wells for "vehicle control" (media with DMSO) and "blank" (media only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Summary: Biological Activity
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. The table below presents representative data for novel pyrrolo[2,3-d]pyrimidine derivatives, illustrating how modifications can impact cytotoxic activity.
| Compound ID | R-Group Modification (at C4) | Target Cell Line | IC50 (µM) | Citation |
| 8f | (E)-2-(4-Bromophenyl)-N-phenyl...azepin-4-imine | HT-29 (Colon) | 4.55 ± 0.23 | [12] |
| 8g | (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)...azepin-4-imine | HT-29 (Colon) | 4.01 ± 0.20 | [12] |
| 5k | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)... | HepG2 (Liver) | ~29-59 (range) | [10] |
| 12i | Acrylamide-N-methylpiperazine derivative | HCC827 (Lung, EGFR mutant) | ~0.02 (20 nM) | [7] |
Note: Data is illustrative and sourced from multiple studies to show the range of potencies achievable.
Conclusion and Future Directions
The this compound scaffold and its derivatives remain a highly productive platform for the discovery of novel therapeutics. Their proven success as kinase inhibitors in oncology and inflammatory disease provides a strong foundation for further exploration. Future research should focus on developing derivatives with improved selectivity to minimize off-target effects, exploring novel linker strategies to access different regions of the ATP-binding pocket, and applying this scaffold to a broader range of kinase targets implicated in neurodegenerative and metabolic diseases. The continued application of rational drug design, combinatorial chemistry, and high-throughput screening will undoubtedly unlock the full therapeutic potential of this remarkable chemical entity.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 3. 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine|CAS 90057-08-2 [benchchem.com]
- 4. srinichem.com [srinichem.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 7. sci-hub.box [sci-hub.box]
- 8. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Unlocking Kinase Inhibition: A Technical Guide to the Mechanistic Potential of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
In the landscape of modern drug discovery, particularly in oncology and immunology, the protein kinase family has emerged as a pivotal target class. The dysregulation of kinase activity is a hallmark of numerous diseases. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. Within this endeavor, certain chemical scaffolds have proven to be exceptionally fruitful starting points for inhibitor design, earning them the designation of "privileged structures." One such scaffold is the 7H-pyrrolo[2,3-d]pyrimidine core.
The significance of the 7H-pyrrolo[2,3-d]pyrimidine scaffold lies in its structural resemblance to adenine, the nitrogenous base of adenosine triphosphate (ATP), the universal phosphate donor for all kinases.[1][2][3] This mimicry allows pyrrolo[2,3-d]pyrimidine derivatives to function as ATP-competitive inhibitors, occupying the ATP-binding site of kinases and thereby blocking their catalytic activity. This fundamental mechanism has been successfully exploited to develop a range of approved drugs, including inhibitors of Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and others.[2]
This technical guide delves into the core of this therapeutic strategy by examining 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine . While this specific compound is often utilized as a versatile chemical intermediate in the synthesis of more complex kinase inhibitors, its inherent structural features provide a valuable framework for understanding the foundational principles of kinase inhibition.[4] For researchers, scientists, and drug development professionals, understanding the mechanistic potential of this building block is the first step toward designing the next generation of targeted therapies. This guide will, therefore, not only explore the hypothetical mechanism of action of this core structure but also provide a practical, field-proven roadmap for its evolution from a synthetic intermediate to a potent and selective kinase inhibitor.
A Kinase-Centric View: The Hypothetical Mechanism of Action
Given its 7-deazapurine core, the primary hypothesis for the biological activity of this compound, should it engage a biological target, is the inhibition of a protein kinase. The mechanism would be rooted in its ability to compete with endogenous ATP for the kinase's active site.
The Binding Postulate: An ATP-Competitive Interaction
The canonical binding mode of pyrrolo[2,3-d]pyrimidine-based inhibitors involves the formation of key hydrogen bonds with the "hinge" region of the kinase domain. This hinge region connects the N- and C-lobes of the kinase and is crucial for the correct positioning of ATP. The pyrrolo[2,3-d]pyrimidine scaffold typically forms one or two hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the hinge residues. This interaction is fundamental to the anchoring of the inhibitor within the ATP-binding pocket.
The Role of Substituents: A Gateway to Potency and Selectivity
The true power of the this compound scaffold lies in the synthetic handles it provides for targeted chemical modification.
-
The 4-Chloro Position: The chlorine atom at the 4-position is a reactive site, readily displaced by nucleophiles.[5] This allows for the introduction of a wide array of chemical moieties that can extend into other regions of the ATP-binding site, such as the solvent-exposed region or a deeper hydrophobic pocket. The nature of the substituent at this position is a primary determinant of a compound's potency and selectivity for a particular kinase.
-
The 2-Methylthio Group: The methylthio group at the 2-position also influences the electronic properties of the pyrimidine ring and can be a site for further chemical elaboration. For instance, it can be oxidized to a methylsulfinyl or methylsulfonyl group, which can alter the compound's solubility and potential for additional interactions within the active site.[4]
From Intermediate to Active Inhibitor: A Practical Workflow
The true value of this compound is realized in its role as a foundational element for building novel kinase inhibitors. The following section outlines a self-validating experimental workflow to guide the discovery and characterization of potent and selective inhibitors derived from this scaffold.
Experimental Workflow: A Roadmap to a Characterized Inhibitor
Step 1: Kinome-Wide Profiling for Target Identification
The initial step after synthesizing a library of derivatives is to understand their kinase selectivity profile. A competition binding assay, such as KINOMEscan®, is an invaluable tool for this purpose.[6][7][8] This technology assesses the ability of a compound to displace a ligand from the active site of a large panel of kinases, providing a quantitative measure of binding.
Protocol: KINOMEscan® Profiling
-
Compound Preparation: Solubilize test compounds in 100% DMSO to a stock concentration of 100X the final desired screening concentration.
-
Assay Plate Preparation: Prepare assay plates containing the kinase panel. Each well will have a specific kinase-phage construct.
-
Competition Assay: Add the test compound to the assay plates, followed by the addition of an immobilized, active-site directed ligand. The test compound and the immobilized ligand will compete for binding to the kinase.
-
Quantification: After an incubation period, quantify the amount of kinase bound to the solid support using quantitative PCR (qPCR) of the DNA tag on the kinase-phage construct.
-
Data Analysis: Calculate the percent of control (%Ctrl) for each kinase, where the control is the binding in the absence of the test compound. A lower %Ctrl value indicates stronger binding.
Data Presentation: Sample KINOMEscan® Results
| Kinase Target | %Ctrl at 1 µM | Interpretation |
| JAK1 | 2.5 | Strong Hit |
| JAK2 | 4.1 | Strong Hit |
| JAK3 | 15.8 | Moderate Hit |
| TYK2 | 8.9 | Strong Hit |
| EGFR | 95.2 | No Significant Binding |
| SRC | 88.7 | No Significant Binding |
Step 2: In Vitro Kinase Assay for Potency Determination
Once primary hits are identified, the next critical step is to determine their inhibitory potency (IC50). A common method is a luminescence-based ATP depletion assay, which measures the amount of ATP remaining after a kinase reaction.
Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 96-well plate, add the kinase, the substrate, and varying concentrations of the inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the newly formed ADP to ATP and then generate a luminescent signal in a coupled luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate reader.
-
IC50 Calculation: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation: Sample IC50 Values
| Compound | Target Kinase | IC50 (nM) |
| Derivative A | JAK1 | 15.2 |
| Derivative B | JAK1 | 8.7 |
| Derivative C | JAK1 | 120.5 |
Step 3: Cellular Assays for Target Engagement and Pathway Inhibition
Demonstrating that an inhibitor is active in a cellular context is crucial. This involves confirming target engagement and measuring the inhibition of the downstream signaling pathway. A Western blot to detect the phosphorylation of a known substrate of the target kinase is a standard method.
Protocol: Cellular Western Blot for Phospho-STAT3 (Downstream of JAKs)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a hematopoietic cell line for JAK inhibitors) and treat with various concentrations of the inhibitor for a defined period.
-
Cell Stimulation: Stimulate the cells with a cytokine (e.g., IL-6) to activate the JAK-STAT pathway.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated substrate (e.g., anti-phospho-STAT3) and the total substrate (e.g., anti-STAT3) as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative levels of the phosphorylated substrate at different inhibitor concentrations.
Conclusion
This compound stands as a testament to the power of privileged scaffolds in modern drug discovery. While it may often play the role of a behind-the-scenes intermediate, its core structure embodies the fundamental principles of ATP-competitive kinase inhibition. For the medicinal chemist and drug developer, this compound is not merely a starting material but a launchpad for innovation. By leveraging the synthetic tractability of its 4-chloro and 2-methylthio positions and employing a rigorous, self-validating experimental workflow encompassing kinome-wide screening, in vitro potency assays, and cellular mechanism of action studies, the full potential of this scaffold can be unlocked. The journey from this versatile intermediate to a life-saving therapeutic is a challenging but well-defined path, paved with the principles of rational drug design and a deep understanding of kinase biology.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. sci-hub.box [sci-hub.box]
- 4. Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. srinichem.com [srinichem.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
An In-Depth Technical Guide to the Solubility of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of modern drug discovery and development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound, serves as a vital intermediate in the synthesis of numerous therapeutic agents. Its solubility characteristics in various organic solvents are of profound interest to researchers and formulation scientists. This guide provides a comprehensive overview of the solubility of this compound, underpinned by established scientific principles and methodologies.
Physicochemical Properties and Predicted Solubility Profile
The presence of a chlorine atom and a methylthio group influences the molecule's polarity. The methylthio group, in particular, is known to decrease polarity when compared to more electronegative substituents like a methoxy group.[4] This suggests that this compound would exhibit favorable solubility in a range of organic solvents.
Based on data for the related compound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol, we can anticipate a similar or enhanced solubility profile for the methylthio derivative in these and other organic solvents.[3][5]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic, highly polar solvent capable of disrupting intermolecular forces. |
| Dimethylformamide (DMF) | High | Aprotic, polar solvent, effective for a wide range of organic compounds. |
| Dichloromethane (DCM) | Moderate to High | Aprotic solvent of moderate polarity, suitable for many organic molecules. |
| Tetrahydrofuran (THF) | Moderate | Aprotic ether, less polar than DMF and DMSO. |
| Acetonitrile (ACN) | Moderate | Aprotic polar solvent. |
| Methanol (MeOH) | Moderate | Protic polar solvent, capable of hydrogen bonding. |
| Ethanol (EtOH) | Moderate | Protic polar solvent, similar to methanol. |
| Ethyl Acetate (EtOAc) | Low to Moderate | Moderately polar aprotic solvent. |
| Heptane/Hexane | Low | Non-polar solvents, unlikely to effectively solvate the polar pyrimidine core. |
Methodology for Determining Equilibrium Solubility: A Validated Approach
To experimentally determine the solubility of this compound, the shake-flask method is the recommended gold standard for establishing equilibrium solubility.[1][6] This method ensures that a saturated solution is in equilibrium with the solid phase, providing a thermodynamically accurate measurement.[6] The following protocol is a self-validating system designed to yield reliable and reproducible results.
Experimental Workflow for Equilibrium Solubility Determination
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Detailed Step-by-Step Protocol
1. Materials and Reagents:
-
This compound (ensure purity is characterized)
-
Selected organic solvents (HPLC grade or higher)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
2. Preparation of Standard Solutions:
-
Accurately prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or a mobile phase component).
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.
3. Solubility Measurement:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).
-
Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points in a preliminary experiment to determine the time required to reach a plateau in concentration.[7]
4. Sample Analysis:
-
After agitation, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure no undissolved solids are transferred, either centrifuge the vial and take the supernatant or filter the solution using a chemically compatible syringe filter.
-
Accurately dilute the supernatant with a suitable solvent (e.g., mobile phase) to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples by a validated HPLC method.
-
Determine the concentration of the dissolved compound in the supernatant by comparing the peak area to the calibration curve.
5. Data Reporting:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Report the solubility in appropriate units (e.g., mg/mL or µg/mL).
-
The experiment should be performed in at least triplicate for each solvent.[8][9]
Causality Behind Experimental Choices
The choice of the shake-flask method is deliberate; it is recognized by regulatory bodies and is ideal for determining thermodynamic equilibrium solubility, which is a true measure of a compound's solubility at a given temperature.[6][7][10] The agitation step is crucial to maximize the surface area of the solid in contact with the solvent, thereby accelerating the dissolution process. Temperature control is critical as solubility is temperature-dependent. The separation of the solid phase from the liquid phase before analysis is a key step to prevent artificially inflated results.[2] Finally, the use of a validated, specific, and sensitive analytical method like HPLC ensures accurate quantification of the dissolved solute.
Conclusion
A thorough understanding of the solubility of this compound in organic solvents is indispensable for its effective use in synthetic chemistry and pharmaceutical development. While direct experimental data is sparse, a reasoned prediction based on its chemical structure and the properties of analogous compounds suggests good solubility in polar aprotic solvents. The provided experimental protocol offers a robust and validated framework for the precise determination of its solubility profile, enabling scientists to make informed decisions in process development and formulation design.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. srinichem.com [srinichem.com]
- 4. 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine|CAS 90057-08-2 [benchchem.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. who.int [who.int]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
The Strategic Importance of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine in Modern Drug Discovery: A Theoretical and Synthetic Perspective
Abstract
The 7-deazapurine core, embodied by the pyrrolo[2,3-d]pyrimidine scaffold, represents a "privileged" structure in medicinal chemistry, affording a versatile platform for the design of potent and selective therapeutic agents. This technical guide delves into the theoretical underpinnings and synthetic utility of a key derivative, 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. We will explore its electronic architecture, reactivity profile, and strategic role as a pivotal intermediate in the synthesis of targeted therapies, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this high-value scaffold in their discovery programs.
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold - A Cornerstone of Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows molecules incorporating this scaffold to effectively compete with endogenous ligands, such as adenosine triphosphate (ATP), for the binding sites of various enzymes.[1] This characteristic has been extensively exploited in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[2][3] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of numerous pathologies. The pyrrolo[2,3-d]pyrimidine core provides an ideal framework for designing molecules that can potently and selectively modulate the activity of these critical enzymes.
Theoretical Analysis of this compound
While dedicated quantum mechanical studies on this compound are not extensively reported in the public domain, a robust theoretical understanding can be constructed by analyzing the electronic contributions of its constituent functionalities to the parent 7-deazapurine core.
Electronic Landscape and Reactivity
The electronic character of the pyrrolo[2,3-d]pyrimidine ring system is dictated by the interplay of the electron-rich pyrrole ring and the electron-deficient pyrimidine ring. The introduction of a chloro group at the 4-position and a methylthio group at the 2-position significantly modulates this electronic landscape.
-
The 4-Chloro Substituent: The chlorine atom is an electronegative, electron-withdrawing group. Its presence at the 4-position renders this carbon atom highly electrophilic. This is the key to the synthetic utility of this intermediate, as it activates the position for nucleophilic aromatic substitution (SNAr) reactions.[4] This allows for the facile introduction of a wide range of functionalities, most commonly amino groups, which are crucial for interacting with the hinge region of kinase active sites.
-
The 2-Methylthio Substituent: The methylthio group (-SMe) has a more complex electronic effect. While the sulfur atom is more electronegative than carbon, it can also donate a lone pair of electrons into the pyrimidine ring via resonance. This dual nature influences the overall electron density and reactivity of the ring system. The presence of the methylthio group can also sterically influence the binding of the molecule to its biological target.
The following diagram illustrates the key reactive site on the molecule:
Molecular Docking and Interaction with Kinase Targets
Molecular modeling studies on related pyrrolo[2,3-d]pyrimidine derivatives have provided significant insights into their binding modes within kinase active sites.[5] These studies reveal that the 7-deazapurine core typically forms one or more hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine portion of ATP. The substituent at the 4-position, introduced via SNAr, often extends into a more solvent-exposed region, where it can be modified to enhance potency and selectivity. The 2-methylthio group resides in a region where it can influence van der Waals interactions and potentially the overall conformation of the inhibitor-kinase complex.
A generalized workflow for in silico analysis of such compounds is as follows:
References
- 1. 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine|CAS 90057-08-2 [benchchem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. srinichem.com [srinichem.com]
- 5. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to adenine, a fundamental component of ATP, allows derivatives of this core to act as competitive inhibitors for a vast array of protein kinases.[1] This has led to the successful development of several blockbuster drugs, including the Janus kinase (JAK) inhibitors tofacitinib and ruxolitinib, for the treatment of autoimmune diseases and myeloproliferative neoplasms.[2][3] The subject of this guide, 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, is a derivative of this potent scaffold, suggesting its significant potential as a therapeutic agent. The strategic placement of a chloro group at the 4-position and a methylthio group at the 2-position offers unique opportunities for modulating kinase selectivity and potency. While the broader class of pyrrolo[2,3-d]pyrimidines is well-studied, this guide will delve into the specific potential therapeutic targets of the 4-chloro-2-(methylthio) derivative and provide a comprehensive roadmap for their experimental validation.
Predicted Therapeutic Targets: A Focus on Kinase Inhibition
The primary mechanism of action for pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of protein kinases, which are critical regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders.[2][4] Based on the extensive research into the broader family of 7-deazapurine compounds, several kinase families emerge as high-probability targets for this compound.
Primary Hypothesized Targets:
-
Janus Kinases (JAKs): The JAK family (JAK1, JAK2, JAK3, and TYK2) are key mediators of cytokine signaling. Given that the pyrrolo[2,3-d]pyrimidine core is central to several approved JAK inhibitors, it is highly probable that this compound will exhibit activity against one or more members of this family.[5] Inhibition of JAKs has proven effective in treating rheumatoid arthritis, psoriasis, and myelofibrosis.
-
Spleen Tyrosine Kinase (Syk): Syk is a non-receptor tyrosine kinase involved in the signaling pathways of various immune cells. Its inhibition is a promising strategy for the treatment of autoimmune and inflammatory diseases, as well as certain B-cell malignancies. The pyrrolo[2,3-d]pyrimidine scaffold has been explored for the development of Syk inhibitors.
-
Aurora Kinases: The Aurora kinase family (Aurora A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. Several 2-amino-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent Aurora kinase inhibitors.[1]
Potential Secondary Targets:
Structure-activity relationship (SAR) studies on various substituted pyrrolo[2,3-d]pyrimidines suggest a broader potential for this scaffold to interact with other kinase families, including:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are crucial for tumor growth and angiogenesis.[6][7]
-
Cyclin-Dependent Kinases (CDKs): These kinases are central to cell cycle regulation, and their inhibition is a well-established anticancer strategy.[8]
-
p21-Activated Kinase 4 (PAK4): Overexpression of PAK4 is linked to various cancers.[9]
The 2-(methylthio) substitution is a key determinant of the specific kinase affinity profile. SAR studies on related compounds have shown that modifications at the 2-position can significantly influence potency and selectivity.[10][11] Therefore, experimental validation is crucial to pinpoint the precise targets of this compound.
Experimental Validation of Therapeutic Targets: A Step-by-Step Approach
A multi-pronged experimental strategy is essential to definitively identify and validate the therapeutic targets of this compound. This involves a tiered approach, starting with broad screening and progressing to detailed cellular and in vivo validation.
Phase 1: Unbiased Target Identification
The initial step is to cast a wide net to identify all potential protein interactions. Two powerful, unbiased techniques are particularly well-suited for this purpose:
-
Kinome Profiling: This involves screening the compound against a large panel of recombinant kinases (a "kinome scan") to determine its inhibitory activity (typically as IC50 values) across the human kinome. This provides a comprehensive initial overview of the compound's selectivity and potency.
-
Chemical Proteomics: This technique identifies direct binding partners of a small molecule in a complex biological sample, such as a cell lysate.[12] An affinity-based approach is commonly employed, where the compound of interest is immobilized on a solid support to "pull down" its binding partners, which are then identified by mass spectrometry.
Diagram 1: Chemical Proteomics Workflow for Target Identification
References
- 1. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 7. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sci-hub.box [sci-hub.box]
- 11. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Introduction: Unlocking the Potential of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and investigational agents, particularly in the realm of kinase inhibitors.[1][2] Its structural similarity to adenine allows it to effectively mimic ATP and interact with the ATP-binding sites of various kinases, making it a valuable template for the design of targeted therapies.[1] The strategic functionalization of this core at the 4-position through carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling is a cornerstone of modern drug discovery, enabling the synthesis of diverse libraries of compounds for biological screening.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki coupling reaction with 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. We will delve into the mechanistic underpinnings of this powerful transformation, offer a detailed, step-by-step protocol, and discuss key considerations for optimizing reaction conditions to achieve high yields and purity.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[3] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (in our case, this compound) to form a Pd(II) complex. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[4] For chloro-heterocycles, the use of electron-rich and bulky phosphine ligands on the palladium catalyst is often crucial to facilitate this typically rate-limiting step.[5]
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction rate and yield.[3]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Below is a graphical representation of the catalytic cycle:
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]) (1-5 mol%)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water (4:1), Toluene/water (4:1), or DMF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Brine
-
Silica gel for column chromatography
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (for conventional heating) or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Reaction Setup and Procedure:
The following workflow outlines the key steps for performing the Suzuki coupling reaction.
Figure 2: Experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure (Conventional Heating):
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask. The reaction concentration is typically between 0.1 and 0.5 M.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine.[6]
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7]
Microwave-Assisted Protocol:
For rapid optimization and synthesis, microwave irradiation can significantly reduce reaction times.
-
To a microwave reaction vial containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the base (e.g., K₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[8][9]
-
After cooling, proceed with the workup and purification as described in the conventional heating protocol.
Optimization of Reaction Parameters
The success of the Suzuki coupling of this compound can be highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a summary of common starting points for optimization.
| Parameter | Recommended Starting Conditions & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) : A versatile and commonly used catalyst.[3] Pd(dppf)Cl₂ (2-5 mol%) : Often effective for challenging substrates, including heteroaryl chlorides. |
| Ligand | For reactions with aryl chlorides, electron-rich and bulky phosphine ligands such as XPhos , SPhos , or N-heterocyclic carbenes (NHCs) can improve catalytic activity. |
| Base | K₂CO₃ : A common and effective inorganic base. Cs₂CO₃ : A stronger base that can be beneficial for less reactive substrates. K₃PO₄ : A milder base that can be advantageous when base-sensitive functional groups are present.[3] |
| Solvent | 1,4-Dioxane/Water (4:1 to 10:1) : A widely used and effective solvent system. Toluene/Water : Another common biphasic system. DMF or DMA : Can be used as single solvents, particularly for higher temperature reactions. |
| Temperature | Conventional Heating : 80-110 °C. Microwave Irradiation : 120-160 °C. |
| Reaction Time | Conventional Heating : 2-24 hours. Microwave Irradiation : 10-60 minutes. |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, and bases. Increasing the reaction temperature or time may also be beneficial. The purity of the boronic acid is crucial; impure boronic acids can lead to lower yields.
-
Dehalogenation: The starting material may undergo dehalogenation as a side reaction. This can sometimes be suppressed by using a milder base or a different solvent system.
-
Homocoupling of Boronic Acid: The formation of biaryl products from the boronic acid coupling with itself can occur. Using a stoichiometric amount of the boronic acid or a slight excess can minimize this side reaction.
-
Catalyst Poisoning: The presence of the methylthio group could potentially lead to catalyst deactivation through coordination to the palladium center. The use of bulky ligands can help mitigate this effect by sterically hindering the sulfur atom from binding to the metal.
-
N-Arylation: While less common in Suzuki couplings, N-arylation of the pyrrole nitrogen is a potential side reaction, especially under harsh basic conditions. Protection of the N7-position with a suitable protecting group (e.g., SEM, Boc) may be necessary in some cases.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 4-position of the 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine scaffold. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a wide array of novel derivatives for applications in drug discovery and development. The protocols and guidelines presented in this application note provide a solid foundation for successfully implementing this critical transformation in the laboratory.
References
- 1. japsonline.com [japsonline.com]
- 2. Identification of novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as new FtsZ inhibitors: Bioactivity evaluation and computational simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 7. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: Synthesis of Kinase Inhibitors Using 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine as a Core Scaffold
Abstract: The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key intermediate, 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine , in the synthesis of targeted kinase inhibitors. We will explore the rationale behind its selection, detail a robust protocol for its derivatization via Suzuki-Miyaura cross-coupling, discuss the structure-activity relationship (SAR) implications, and provide the relevant biological context for inhibitors targeting the JAK-STAT pathway. This guide emphasizes the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Privileged 7-Deazapurine Scaffold in Kinase Inhibition
The Role of Kinases in Cellular Signaling
Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate molecule, a process known as phosphorylation. This signaling mechanism is fundamental to nearly all aspects of cell biology, including proliferation, differentiation, apoptosis, and metabolism. Consequently, aberrant kinase activity is a hallmark of many diseases, most notably cancer, autoimmune disorders, and inflammatory conditions.[1] Kinase inhibitors function by blocking the ATP-binding site of these enzymes, thereby preventing phosphorylation and disrupting the disease-driving signaling cascade.
7H-pyrrolo[2,3-d]pyrimidine: A Bioisostere of Purine
The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine, a natural purine base. This structural mimicry allows it to effectively compete with ATP for binding within the kinase active site.[2] Its "privileged structure" status stems from its ability to form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[3] Several highly successful drugs, including the JAK inhibitors Ruxolitinib and Tofacitinib, are built upon this scaffold, underscoring its therapeutic significance.[4][5]
Advantages of the this compound Intermediate
The subject of this guide, this compound (CAS 57564-94-0), is a particularly valuable starting material for constructing kinase inhibitor libraries.[6] Its utility lies in its two distinct, orthogonally reactive sites:
-
The C4-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution and, more importantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a vast array of aryl and heteroaryl moieties, which are crucial for tuning inhibitor potency and selectivity.
-
The C2-Methylthio Group: The methylthio (-SMe) group can also be modified. It can be oxidized to sulfoxides or sulfones to modulate electronic properties and solubility, or it can be displaced by various nucleophiles under specific conditions, providing a secondary point for diversification.
This dual functionality enables a modular approach to synthesis, allowing for the rapid generation of diverse chemical entities for screening and optimization.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura Reaction: Mechanism and Rationale
The Suzuki-Miyaura cross-coupling reaction is the preeminent method for functionalizing the C4 position of the pyrrolo[2,3-d]pyrimidine core. This reaction, which couples an organohalide with an organoboron species, is favored in pharmaceutical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters.[7][8][9] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to form the desired C-C bond and regenerate the catalyst.[7]
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor core structure using a Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of a Representative C4-Arylated Kinase Inhibitor Intermediate
This protocol describes the synthesis of a C4-arylated intermediate, a common precursor in the development of JAK and other kinase inhibitors.
Objective
To synthesize 4-(1H-Pyrazol-4-yl)-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine via a Suzuki-Miyaura cross-coupling reaction. This structure is analogous to the core of Ruxolitinib.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Molarity/Purity | Supplier Example |
| This compound | 57564-94-0 | 199.66 | 1.0 | >98% | Sigma-Aldrich |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 761440-73-5 | 194.04 | 1.2 | >97% | Combi-Blocks |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | 72287-26-4 | 731.73 | 0.05 | >98% | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | Anhydrous | Fisher Scientific |
| 1,4-Dioxane | 123-91-1 | 88.11 | 10 mL | Anhydrous | Acros Organics |
| Water | 7732-18-5 | 18.02 | 2.5 mL | Deionized | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ~100 mL | ACS Grade | VWR |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~5 g | Granular | J.T. Baker |
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a 50 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (199.7 mg, 1.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (232.8 mg, 1.2 mmol), and potassium carbonate (414.6 mg, 3.0 mmol).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 36.6 mg, 0.05 mmol) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive flow of nitrogen, add anhydrous 1,4-dioxane (10 mL) and deionized water (2.5 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 50% ethyl acetate in hexanes. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.
Purification and Characterization
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 80% ethyl acetate in hexanes. The desired product, 4-(1H-Pyrazol-4-yl)-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine , is typically obtained as an off-white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.
Causality and Expert Insights
-
Choice of Catalyst: Pd(dppf)Cl₂ is an excellent, air-stable catalyst for cross-coupling reactions involving electron-rich heterocyclic halides.[9] The bulky dppf ligand facilitates the reductive elimination step and prevents catalyst decomposition.
-
Base and Solvent System: A mixed solvent system like dioxane/water is standard for Suzuki couplings, as it solubilizes both the organic reactants and the inorganic base.[10] Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step without causing unwanted side reactions.[10]
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Maintaining an inert atmosphere is critical to prevent catalyst oxidation and ensure high yields.[7]
Structure-Activity Relationship (SAR) and Mechanism of Action
The C4 Position: Hinge-Binding and Selectivity
The group installed at the C4 position is arguably the most critical for determining a compound's inhibitory profile. This substituent projects directly into the ATP-binding pocket and often forms interactions with residues outside of the highly conserved hinge region. For many kinase inhibitors, including those targeting SRC and EGFR, the nature of this group dictates selectivity.[2][11] For example, bulky or conformationally restricted groups at C4 can sterically clash with the "gatekeeper" residue of certain kinases, leading to selectivity for kinases with smaller gatekeeper residues.[12]
The C2-(methylthio) Position: A Vector for Further Modification
While the C4 position often dictates primary potency, the C2 position can be used to fine-tune physicochemical properties. The methylthio group is a moderate hydrogen bond acceptor. Its oxidation to a sulfoxide or sulfone introduces a strong hydrogen bond acceptor, which can be used to pick up additional interactions with the solvent front of the active site or improve aqueous solubility.
Biological Context: Inhibition of the JAK-STAT Pathway
Many inhibitors derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold, such as Ruxolitinib, target Janus kinases (JAKs).[5] JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell membrane to the nucleus, regulating genes involved in immunity and inflammation. In myeloproliferative neoplasms, a mutation in JAK2 leads to constitutive activation of this pathway. By inhibiting JAK1 and JAK2, these drugs block the downstream signaling cascade, reducing cell proliferation and inflammatory responses.
Caption: Simplified schematic of the JAK-STAT signaling pathway.
Data Presentation: Inhibitory Profile of Scaffolds
The table below presents IC₅₀ values for representative kinase inhibitors that utilize the 7H-pyrrolo[2,3-d]pyrimidine scaffold, demonstrating the potency that can be achieved.
| Compound Name | Target Kinase(s) | IC₅₀ (nM) | Therapeutic Area |
| Ruxolitinib | JAK1 / JAK2 | 3.3 / 2.8 | Myelofibrosis |
| Tofacitinib | JAK1 / JAK3 | 1 / 2 | Rheumatoid Arthritis |
| Baricitinib | JAK1 / JAK2 | 5.9 / 5.7 | Rheumatoid Arthritis |
| Compound 5k | EGFR / Her2 / VEGFR2 | 79 / 40 / 136 | Preclinical Cancer |
Data synthesized from publicly available sources for illustrative purposes.[2][5][13]
Conclusion and Future Directions
This compound is a versatile and powerful building block for the synthesis of targeted kinase inhibitors. Its dual reactive sites allow for extensive chemical exploration through well-established methodologies like the Suzuki-Miyaura cross-coupling. The protocols and insights provided herein serve as a robust foundation for research groups aiming to discover novel therapeutics. Future work will undoubtedly focus on leveraging the C2-methylthio position for developing next-generation covalent or allosteric inhibitors, further expanding the therapeutic potential of this remarkable scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sci-hub.box [sci-hub.box]
- 5. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 6. This compound [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Palladium-Catalyzed N-Arylation of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Abstract
The 7-aryl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This application note provides a detailed, field-proven protocol for the N-arylation of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine at the 7-position via a Buchwald-Hartwig amination reaction. We delve into the mechanistic rationale behind the selection of catalyst, ligand, base, and solvent, offering a comprehensive guide for synthesizing a diverse library of N-aryl derivatives. This robust and scalable procedure is designed to be a self-validating system for researchers engaged in drug discovery and development, complete with troubleshooting advice and a visual workflow diagram.
Introduction: The Significance of the 7-Deazapurine Core
The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a critical pharmacophore in modern drug discovery. As a structural analog of purine, it serves as a scaffold for compounds that can interact with a wide array of biological targets.[1] Notably, N-substituted derivatives of this core are central to the development of potent and selective Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases and certain cancers.[2] Marketed drugs such as Tofacitinib and Ruxolitinib feature a 7-aryl-7H-pyrrolo[2,3-d]pyrimidine moiety, highlighting the therapeutic importance of this structural motif.
The synthesis of libraries of these compounds for structure-activity relationship (SAR) studies hinges on the efficient and versatile formation of a carbon-nitrogen bond between the pyrrole nitrogen (N-7) and various aryl or heteroaryl groups. The palladium-catalyzed Buchwald-Hartwig amination has emerged as the premier method for this transformation, offering broad substrate scope and functional group tolerance where traditional methods fall short.[3]
Reaction Principle: The Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine. The reaction has undergone significant evolution, with modern catalyst systems enabling transformations under mild conditions with high efficiency.[4][5]
The Catalytic Cycle
The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for rationalizing the choice of reagents and for troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the coupling partner, forming a Pd(II) complex. This is often the rate-limiting step.
-
Ligand Exchange & Deprotonation: The N-H heterocycle (in this case, the pyrrolo[2,3-d]pyrimidine) coordinates to the palladium center. A base then deprotonates the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The N-aryl bond is formed as the desired product is released from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.
Causality Behind Component Selection
The success of the Buchwald-Hartwig reaction is highly dependent on the careful selection of its components.
-
Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium center, promote the rates of both oxidative addition and reductive elimination, and inhibit side reactions. For N-arylation of N-H heterocycles, ligands like Xantphos or specialized biaryl phosphines (e.g., keYPhos) have shown excellent efficacy.[3][4][7]
-
Base: The base must be strong enough to deprotonate the pyrrole N-H (pKa ≈ 17 in DMSO) but not so harsh as to degrade the starting materials or catalyst. For N-H heterocycles, potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) are excellent choices. KOtBu is a stronger, non-nucleophilic base suitable for less reactive aryl chlorides, while carbonates are milder and often sufficient for aryl bromides and iodides.[7]
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are required. They must be thoroughly deoxygenated because oxygen can oxidize and deactivate the Pd(0) catalyst.[8]
Detailed Experimental Protocol
This protocol describes a general procedure for the N-arylation of this compound with a generic aryl bromide.
Materials and Reagents
| Reagent | M.W. | CAS No. | Typical Purity | Notes |
| This compound | 199.66 | 1261399-63-3 | >97% | Starting material. |
| Aryl Bromide | - | - | >98% | Coupling partner. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 51364-51-3 | >97% | Palladium source. |
| Xantphos | 578.68 | 161265-03-8 | >98% | Ligand. |
| Potassium tert-butoxide (KOtBu) | 112.21 | 865-47-4 | >98% | Base. Use from a fresh, sealed bottle. |
| Toluene | 92.14 | 108-88-3 | Anhydrous, <50 ppm H₂O | Reaction solvent. |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | ACS Grade | For work-up and chromatography. |
| Hexanes | - | - | ACS Grade | For chromatography. |
| Celite® | - | 61790-53-2 | - | Filtration aid. |
Experimental Workflow Diagram
Caption: Workflow for Palladium-Catalyzed N-Arylation.
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl bromide (1.2 equiv), and potassium tert-butoxide (1.5 equiv).
-
Rationale: Adding solids first in a dry vessel prevents contamination. An excess of the aryl bromide drives the reaction to completion. KOtBu is a strong base required to deprotonate the pyrrole nitrogen.
-
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.025 equiv, 2.5 mol%) and Xantphos (0.05 equiv, 5.0 mol%).
-
Rationale: The Pd:Ligand ratio is critical. A 1:2 ratio is typical for this catalyst system to ensure the palladium center remains coordinated and active.
-
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Rationale: Degassing the solvent by sparging with nitrogen or via freeze-pump-thaw cycles removes dissolved oxygen, which can poison the Pd(0) catalyst.
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously.
-
Rationale: Higher temperatures are often required to drive the oxidative addition of aryl bromides and chlorides.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the starting pyrrolo[2,3-d]pyrimidine.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Dilute the mixture with ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Rationale: This step removes insoluble residues that can interfere with the subsequent extraction.
-
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure all reagents and solvents are anhydrous and the system is fully inert.2. Switch to a stronger base (e.g., LHMDS) or a different base/solvent combination.3. Increase the reaction temperature in 10 °C increments. |
| Formation of Debrominated Byproduct | Presence of water or other proton sources. | Rigorously dry all reagents, solvents, and glassware. |
| Decomposition of Starting Material | Base is too harsh or temperature is too high. | Switch to a milder base (e.g., Cs₂CO₃) and/or lower the reaction temperature. |
| Difficulty in Purification | Product co-elutes with impurities. | Try a different solvent system for chromatography or consider purification by recrystallization or preparative HPLC. |
Conclusion
The Buchwald-Hartwig amination provides a reliable and versatile strategy for the N-arylation of the this compound core. By carefully selecting a modern palladium catalyst system and maintaining rigorous inert and anhydrous conditions, researchers can efficiently synthesize a wide range of 7-aryl derivatives. This protocol serves as a robust starting point for library synthesis in drug discovery programs targeting kinases and other enzymes that recognize the 7-deazapurine scaffold.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues | CoLab [colab.ws]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine in the Synthesis of Advanced Janus Kinase (JAK) Inhibitors
For Immediate Release: Application and Protocol Note
Audience: Researchers, Scientists, and Drug Development Professionals in Medicinal Chemistry and Pharmaceutical Sciences.
Abstract
This technical guide provides a comprehensive overview of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, a pivotal intermediate in the development of next-generation Janus Kinase (JAK) inhibitors. We delve into the scientific rationale behind its use, detailing its synthesis, characterization, and application in the construction of highly selective and potent therapeutic agents. This document serves as a practical resource, offering detailed protocols and expert insights to facilitate research and development in the rapidly evolving field of kinase inhibitor therapeutics.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold in JAK Inhibition
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway transduces signals for a wide array of cytokines and growth factors, playing a central role in immune function, hematopoiesis, and inflammation. Dysregulation of the JAK-STAT pathway is a key driver in a multitude of autoimmune diseases, myeloproliferative neoplasms, and cancers.
The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, acting as a bioisostere of adenine and serving as the foundational structure for numerous kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding site of kinases makes it an ideal starting point for designing potent and selective inhibitors. The strategic functionalization of this core structure allows for the fine-tuning of inhibitory activity and pharmacokinetic properties.
The introduction of a methylthio group at the 2-position and a chloro group at the 4-position of the 7H-pyrrolo[2,3-d]pyrimidine nucleus, as seen in This compound , offers medicinal chemists a versatile platform. The chloro atom at the C4 position serves as a reactive handle for nucleophilic substitution, a common strategy for introducing side chains that confer selectivity and potency. The methylthio group at the C2 position can also be modified or retained to modulate the electronic properties of the ring system and influence binding affinity.
The JAK-STAT Signaling Pathway: A Therapeutic Target
The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes. By inhibiting the catalytic activity of JAKs, small molecule inhibitors can effectively block this signaling cascade, thereby mitigating the downstream effects of pro-inflammatory cytokines.
Application Note: A Convergent Synthetic Route to Tofacitinib from 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Abstract
This application note provides a detailed, research-grade protocol for the synthesis of Tofacitinib, a potent Janus kinase (JAK) inhibitor, starting from the functionalized heterocyclic core, 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. Tofacitinib is a critical therapeutic agent for autoimmune disorders such as rheumatoid arthritis.[1][2] This guide elucidates a convergent strategy that involves a key nucleophilic aromatic substitution, deprotection, desulfurization, and final acylation. Each step is accompanied by an in-depth explanation of the chemical rationale, step-by-step protocols, and characterization checkpoints to ensure scientific integrity and reproducibility for researchers in medicinal chemistry and drug development.
Introduction and Strategic Overview
Tofacitinib (marketed as Xeljanz®) functions by inhibiting the JAK family of enzymes, thereby modulating cytokine signaling pathways integral to the immune response.[2][3] Its molecular architecture consists of a pyrrolo[2,3-d]pyrimidine "hinge-binding" moiety linked to a chiral (3R,4R)-4-methyl-3-(methylamino)piperidine fragment.[1] The synthesis of this complex structure presents significant challenges, particularly in establishing the correct stereochemistry of the piperidine ring.[1][4]
This document outlines a synthetic pathway that leverages this compound as a strategic starting material. The 2-(methylthio) group serves as a stable, removable placeholder that can be carried through several synthetic steps before its reductive cleavage. The overall strategy is a convergent synthesis, as depicted below.
Retrosynthetic Analysis
The primary disconnection is made at the C4-position of the pyrrolo[2,3-d]pyrimidine core and the secondary amine of the piperidine side chain. A secondary disconnection removes the cyanoacetyl group. This leads back to three key building blocks: the pyrrolo[2,3-d]pyrimidine core, the chiral piperidine, and a cyanoacetic acid derivative.
Caption: Retrosynthetic analysis of Tofacitinib.
Overall Synthetic Workflow
The forward synthesis involves four primary transformations:
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of the protected chiral piperidine amine with the this compound core.
-
Debenzylation: Removal of the N-benzyl protecting group from the piperidine moiety via catalytic hydrogenation.
-
Desulfurization: Reductive removal of the 2-(methylthio) group using Raney Nickel to yield the core Tofacitinib amine intermediate.
-
N-Acylation: Final coupling with a cyanoacetic acid derivative to furnish Tofacitinib.
Caption: Overall synthetic pathway to Tofacitinib.
Detailed Experimental Protocols
Step 1: Synthesis of N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
Causality and Expertise: This step forms the crucial C-N bond between the two primary synthons. A nucleophilic aromatic substitution (SNAr) is employed, which is highly effective due to the electron-withdrawing nature of the pyrimidine ring, activating the C4-position towards nucleophilic attack. An inorganic base like potassium carbonate is essential to act as a proton scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.[5][6] n-Butanol is selected as a high-boiling polar solvent to ensure the reaction proceeds at an adequate rate.
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine (1.1 eq), and potassium carbonate (2.5 eq).
-
Add n-butanol as the solvent (approx. 10 mL per gram of starting pyrimidine).
-
Heat the reaction mixture to reflux (approx. 115-120 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the title compound as a solid.
-
-
Self-Validation: The product structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton from the piperidine amine and the appearance of characteristic aromatic and aliphatic signals will confirm successful coupling.
Step 2: Synthesis of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
Causality and Expertise: The N-benzyl group serves as a robust protecting group for the piperidine nitrogen. Its removal is necessary to unmask the secondary amine for the final acylation step. Catalytic hydrogenation is the method of choice for this deprotection as it is clean, high-yielding, and the by-product (toluene) is easily removed.[7][8] Palladium on carbon (Pd/C) is a highly effective and standard catalyst for this transformation.
-
Protocol:
-
Dissolve the N-benzylated intermediate from Step 1 (1.0 eq) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi).
-
Stir the mixture vigorously at room temperature for 4-8 hours, or until hydrogen uptake ceases.
-
Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to afford the deprotected amine, which is often used in the next step without further purification.
-
-
Self-Validation: Complete removal of the benzyl group can be confirmed by ¹H NMR spectroscopy by the disappearance of the aromatic protons (typically ~7.3 ppm) and the benzylic CH₂ protons.
Step 3: Synthesis of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
Causality and Expertise: This step removes the 2-(methylthio) group to reveal the final pyrrolo[2,3-d]pyrimidine core of Tofacitinib. Raney® Nickel is a highly effective reagent for the hydrogenolysis of carbon-sulfur bonds. The mechanism involves the adsorption of the sulfur atom onto the nickel surface, followed by reductive cleavage of the C-S bond by the hydrogen present on the catalyst's surface.
-
Protocol:
-
Dissolve the product from Step 2 (1.0 eq) in ethanol (approx. 20 mL per gram).
-
Add a slurry of activated Raney® Nickel (approx. 2-3 times the weight of the substrate) in ethanol to the solution.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours.
-
Monitor the reaction by HPLC or LC-MS for the complete disappearance of the starting material.
-
After completion, cool the reaction to room temperature and carefully filter the Raney® Nickel through a pad of Celite®. Caution: Raney® Nickel is pyrophoric and must be kept wet with solvent at all times.
-
Wash the filter cake thoroughly with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the desulfurized key amine intermediate.[9]
-
-
Self-Validation: Successful desulfurization is confirmed by mass spectrometry (observing the expected mass loss) and ¹H NMR (disappearance of the S-CH₃ signal).
Step 4: Synthesis of Tofacitinib (3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile)
-
Causality and Expertise: This is the final step where the cyanoacetyl moiety is installed onto the piperidine nitrogen. A direct condensation with an activated ester of cyanoacetic acid, such as ethyl cyanoacetate, is an efficient method.[10] The reaction is typically driven by heat, which facilitates the nucleophilic attack of the piperidine amine on the ester carbonyl, followed by the elimination of ethanol.
-
Protocol:
-
Combine the key amine intermediate from Step 3 (1.0 eq) and ethyl cyanoacetate (1.5-2.0 eq).
-
Heat the mixture, either neat or in a high-boiling solvent like xylenes, to 120-140 °C for 6-12 hours.
-
Monitor the reaction by HPLC until the starting amine is consumed.
-
Cool the reaction mixture and purify the product. Purification can often be achieved by trituration with a suitable solvent (e.g., diethyl ether or methyl tert-butyl ether) or by recrystallization from a solvent system like isopropanol/water to afford pure Tofacitinib free base.
-
-
Self-Validation: The final product should be rigorously characterized. Purity should be assessed by HPLC (>99.5%). The structure must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to match the established data for Tofacitinib.
Data Summary
| Step | Reaction | Key Reagents | Typical Yield | Purity (Post-Purification) |
| 1 | SNAr Coupling | K₂CO₃, n-BuOH | 75-85% | >98% |
| 2 | N-Debenzylation | H₂, 10% Pd/C | 90-98% | >95% (used crude) |
| 3 | Desulfurization | Raney® Nickel | 80-90% | >97% |
| 4 | N-Acylation | Ethyl Cyanoacetate | 70-80% | >99.5% |
Conclusion
The synthetic route detailed herein provides a robust and reproducible method for the preparation of Tofacitinib, starting from the readily accessible this compound. This pathway demonstrates a logical application of fundamental organic transformations, including nucleophilic aromatic substitution, catalytic hydrogenation, desulfurization, and acylation. By providing detailed causal explanations and validation checkpoints, this application note serves as a reliable guide for researchers engaged in the synthesis of complex pharmaceutical agents.
References
- 1. research.unl.pt [research.unl.pt]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN104987339A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
- 8. CN104059016A - Intermediate for preparing tofacitinib and preparation method of intermediate - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis of Tofacitinib [cjph.com.cn]
The Versatile Scaffold: 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine in Modern Medicinal Chemistry
Introduction: The Rise of a Privileged Heterocycle in Drug Discovery
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the identification of certain molecular frameworks that serve as fertile ground for drug design. Among these, the 7-deazapurine core, and specifically its functionalized derivatives, has emerged as a "privileged scaffold." This guide focuses on a particularly valuable building block: 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine . Its unique electronic and structural features make it a cornerstone in the synthesis of a multitude of biologically active compounds, most notably potent and selective kinase inhibitors.[1][2][3]
The pyrrolo[2,3-d]pyrimidine structure is a bioisostere of purine, allowing it to mimic the adenine base of ATP and effectively compete for the ATP-binding site of various kinases.[4] The strategic placement of a chloro group at the 4-position provides a reactive handle for introducing diverse functionalities through nucleophilic aromatic substitution and cross-coupling reactions. The 2-methylthio group, in turn, can modulate the electronic properties of the pyrimidine ring and offer an additional point for chemical modification or interaction within the target protein. This application note will provide an in-depth exploration of the utility of this compound in medicinal chemistry, complete with detailed synthetic protocols and an analysis of the structure-activity relationships of its derivatives.
The Synthetic Utility of this compound
The chemical versatility of this compound is a key driver of its widespread use. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, makes the C4 position highly susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient construction of compound libraries for structure-activity relationship (SAR) studies.
Key Synthetic Transformations:
Two of the most powerful and widely employed reactions for the derivatization of this scaffold are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions enable the formation of crucial C-N and C-C bonds, respectively, and are instrumental in the synthesis of a vast array of kinase inhibitors.
-
Buchwald-Hartwig Amination: This reaction is a cornerstone for installing a diverse range of amino groups at the C4 position, a critical interaction point for many kinase inhibitors. The choice of amine is vast, allowing for fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.[5][6]
-
Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction allows for the introduction of various aryl and heteroaryl moieties at the C4 position. This is particularly important for accessing inhibitors that target the hydrophobic regions of the kinase active site.[7][8]
Application in the Development of Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. The this compound scaffold has been instrumental in the development of inhibitors targeting several important kinase families.
Targeting the JAK-STAT Pathway:
The Janus kinase (JAK) family of tyrosine kinases plays a pivotal role in the signaling of numerous cytokines and growth factors via the JAK-STAT pathway.[9] Aberrant JAK-STAT signaling is implicated in a variety of autoimmune diseases and cancers. Several approved and clinical-stage JAK inhibitors are based on the pyrrolo[2,3-d]pyrimidine core, highlighting the importance of this scaffold.[10][11]
JAK-STAT Signaling Pathway and Inhibition
Caption: The JAK-STAT signaling pathway and its inhibition by pyrrolo[2,3-d]pyrimidine-based drugs.
Targeting the PI3K/PDK1/Akt Pathway:
The phosphoinositide 3-kinase (PI3K)/3-phosphoinositide-dependent protein kinase-1 (PDK1)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a common event in many cancers, making it an attractive target for therapeutic intervention. Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have shown promise as inhibitors of key kinases in this pathway, such as PDK1.
PI3K/PDK1/Akt Signaling Pathway
Caption: The PI3K/PDK1/Akt signaling cascade and potential inhibition by pyrrolo[2,3-d]pyrimidine derivatives.
Experimental Protocols
The following protocols are provided as a general guide for the derivatization of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a typical palladium-catalyzed amination of this compound with an aniline derivative.
Workflow for Buchwald-Hartwig Amination
Caption: A generalized workflow for the Buchwald-Hartwig amination protocol.
Materials:
-
This compound (1.0 equiv)
-
Substituted aniline (1.1 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)
-
Xantphos (or other suitable phosphine ligand) (0.04 - 0.10 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the substituted aniline, cesium carbonate, palladium(II) acetate, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine derivative.[5][6]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a typical Suzuki coupling of this compound with an arylboronic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
A Scalable, Three-Step Synthesis of 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and scalable three-step protocol for the synthesis of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, a crucial intermediate in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors.[1] The 7-deazapurine core of this molecule is a privileged scaffold in medicinal chemistry.[2] Our protocol is designed for large-scale production, emphasizing safety, efficiency, and high purity of the final product. We detail a robust pathway starting from commercially available 6-aminouracil, proceeding through a key 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one intermediate, and culminating in a carefully optimized chlorination step. This guide explains the rationale behind reagent selection and procedural steps, offers troubleshooting advice, and includes detailed characterization data.
Introduction and Synthetic Strategy
The pyrrolo[2,3-d]pyrimidine scaffold, an isomer of purine, is central to numerous clinically significant molecules, including the JAK inhibitor Tofacitinib.[3] The title compound, this compound, serves as a versatile building block, allowing for subsequent nucleophilic aromatic substitution at the C4 position to build a diverse library of drug candidates.[4][5]
While various methods exist for constructing the 7-deazapurine core, this protocol focuses on a reproducible and scalable approach. The synthesis is divided into three main stages:
-
Annulation: Construction of the pyrrolo[2,3-d]pyrimidine core to form 7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione.
-
Functionalization: Conversion of the dione to the key intermediate, 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.
-
Chlorination: Selective chlorination at the C4 position to yield the final product.
This strategy was designed to use cost-effective starting materials and reagents suitable for industrial-scale synthesis, with a focus on procedural safety and minimizing environmentally hazardous waste.
Figure 1: High-level overview of the synthetic workflow.
Detailed Protocols and Methodologies
Part I: Synthesis of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (Intermediate II)
This intermediate is constructed in a three-step sequence from 6-aminouracil.
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (I)
The synthesis begins with the construction of the pyrrole ring onto the pyrimidine core. This is a well-established reaction involving the condensation of 6-aminouracil with chloroacetaldehyde.
-
Materials & Reagents:
-
6-Aminouracil (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (1.5 eq)
-
40% Chloroacetaldehyde solution (1.1 eq)
-
Deionized water
-
Dilute hydrochloric acid (HCl)
-
-
Protocol:
-
To a stirred suspension of 6-aminouracil and sodium bicarbonate in deionized water, heat the mixture to 55-60°C.
-
Add the chloroacetaldehyde solution dropwise over 1 hour, maintaining the temperature below 65°C. The reaction is mildly exothermic.
-
After the addition is complete, continue stirring at 60-65°C for 2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and adjust the pH to 3-4 with dilute HCl to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold deionized water, and dry under vacuum at 60°C to yield the intermediate dione (I) as an off-white solid.
-
Step 2: Synthesis of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (II)
This step involves a two-stage, one-pot process: thionation followed by selective S-methylation.
-
Materials & Reagents:
-
7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (I) (1.0 eq)
-
Phosphorus pentasulfide (P₄S₁₀) (1.5 eq)
-
Pyridine (solvent)
-
Methyl iodide (CH₃I) (1.1 eq)
-
Sodium hydroxide (NaOH) solution (2M)
-
-
Protocol:
-
Thionation: In a well-ventilated fume hood, suspend the dione (I) in pyridine. Add phosphorus pentasulfide portion-wise, as the reaction is exothermic. Heat the mixture to reflux (approx. 115°C) and maintain for 5-7 hours. Monitor by TLC for the disappearance of the starting material.
-
Cool the dark reaction mixture to room temperature and carefully pour it onto crushed ice. The dithio-intermediate will precipitate. Filter and wash with water.
-
S-Methylation & Hydrolysis: Suspend the crude, damp dithio-intermediate in water. Add 2M NaOH solution until the solid dissolves.
-
Cool the solution to 0-5°C in an ice bath. Add methyl iodide dropwise. Stir at this temperature for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours. The 4-thio group is more susceptible to hydrolysis back to the oxo form under these conditions.
-
Acidify the solution with acetic acid to a pH of ~5 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (II) as a pale yellow solid.
-
Part II: Large-Scale Chlorination to Yield the Final Product (III)
This final step is the most critical and requires careful control of conditions to prevent hydrolysis of the product during workup. The use of a non-polar solvent and a tertiary amine base is crucial for high yield on a large scale.[6]
Mechanism of Chlorination
The chlorination proceeds via activation of the pyrimidinone oxygen by phosphorus oxychloride (POCl₃), forming a reactive chlorophosphate intermediate. The chloride ion then displaces the phosphate group in an addition-elimination sequence to yield the 4-chloro product. The tertiary amine base (DIPEA) acts as an acid scavenger.
Figure 2: Simplified mechanism for the chlorination at C4.
-
Materials & Reagents:
-
2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (II) (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
-
Protocol:
-
Reaction Setup: In a dry reactor equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add the intermediate (II) and anhydrous toluene.
-
Reagent Addition: Slowly add POCl₃ to the stirred suspension. A slight exotherm may be observed.
-
Heat the mixture to 70°C.
-
Add DIPEA dropwise via an addition funnel over 2-3 hours. Causality: This slow, controlled addition is critical on a large scale to manage the exothermic reaction between POCl₃ and the amine base.[7]
-
After the addition is complete, raise the temperature to 105-110°C and stir for 16-20 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Isolation (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Prepare a separate, large vessel containing crushed ice and ethyl acetate.
-
Reverse Quench: Slowly and carefully pour the reaction mixture into the vigorously stirred ice/ethyl acetate slurry. This "reverse quench" is essential to dissipate heat and minimize hydrolysis of the acid-sensitive product.[8]
-
Continue stirring overnight to ensure complete quenching.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine all organic layers and wash with saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic (pH 7-8). Causality: Neutralization with a weak base like bicarbonate prevents product degradation, which can occur with strong bases like NaOH.[8]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent like toluene or by slurry wash with heptane to yield this compound (III) as a crystalline solid.
-
Data Summary and Troubleshooting
| Step | Starting Material | Key Reagents | Solvent | Temp. | Typical Yield | Purity (HPLC) |
| 1 | 6-Aminouracil | Chloroacetaldehyde, NaHCO₃ | Water | 65°C | 85-90% | >95% |
| 2 | Intermediate (I) | P₄S₁₀, CH₃I | Pyridine/Water | Reflux | 70-75% | >97% |
| 3 | Intermediate (II) | POCl₃, DIPEA | Toluene | 110°C | 75-85% | >99% |
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low yield in Step 3; starting material recovered | Incomplete reaction or hydrolysis of product during workup. | Ensure reaction goes to completion via TLC/LC-MS. The workup is critical: perform a slow, cold reverse quench and use NaHCO₃ (not NaOH) for neutralization.[8] |
| Formation of dark, tarry materials in Step 3 | Reaction temperature too high or prolonged, leading to decomposition. | Carefully control the reaction temperature and time. Using a solvent helps mitigate decomposition compared to neat reactions.[8] |
| Incomplete thionation in Step 2 | Insufficient P₄S₁₀ or reaction time. P₄S₁₀ quality is poor. | Increase equivalents of P₄S₁₀ slightly or extend reflux time. Ensure P₄S₁₀ is dry and stored properly. |
| Dimer formation or other side products | Overheating or presence of moisture. | Maintain strict temperature control and use anhydrous solvents and inert atmosphere, especially for the chlorination step. |
Conclusion
This application note outlines a validated and scalable three-step synthesis for this compound. By employing cost-effective starting materials and optimizing each stage for large-scale production, this protocol provides a reliable pathway for obtaining this high-value intermediate. The detailed explanation of causality, particularly for the critical chlorination and workup procedures, equips researchers and process chemists with the necessary insights to achieve high yields and purity consistently and safely.
References
- 1. research.unl.pt [research.unl.pt]
- 2. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Tofacitinib [cjph.com.cn]
- 4. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 5. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. ijsred.com [ijsred.com]
- 8. benchchem.com [benchchem.com]
purification techniques for 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine derivatives
An Application Guide to the Purification of 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Authored by: A Senior Application Scientist
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The specific intermediate, this compound, and its derivatives are crucial building blocks in the synthesis of these high-value compounds. Achieving high purity of these intermediates is not merely a matter of procedural completion; it is a critical determinant of downstream reaction success, final product quality, and biological efficacy. This guide provides a detailed exploration of the essential purification techniques, grounded in mechanistic principles and practical, field-proven protocols tailored for researchers in drug discovery and development.
The Strategic Importance of Purity
The 4-chloro moiety is a key reactive site for introducing diversity via nucleophilic aromatic substitution (SNAr) reactions, while the 2-(methylthio) group modulates the electronic properties and can also be a site for further modification. However, the synthesis of this scaffold, often involving potent reagents like phosphorus oxychloride (POCl₃), can generate a range of challenging impurities.
Common Impurities & Their Origin:
-
Starting Material: Unreacted 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-one.
-
Hydrolysis Product: The primary degradation product is the starting material itself, 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-one, formed by the hydrolysis of the 4-chloro group during aqueous workup.[1] This reversion is a significant cause of yield loss and purity complications.
-
Reagent Byproducts: Residual acids and salts from the chlorination step.
-
Tarry Materials: Decomposition of the starting material or product under harsh reaction conditions.[1]
A robust purification strategy is therefore essential and must be designed to efficiently remove these specific impurities.
A Multi-Stage Purification Workflow
A successful purification strategy is rarely a single step. It is a logical sequence of operations, beginning with the initial reaction workup and culminating in the isolation of a highly pure, crystalline solid.
Caption: Overall Purification Workflow.
Core Technique I: The Critical Aqueous Workup
The initial workup is the first line of defense against impurities. The primary challenge with 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives is the lability of the C4-Cl bond to hydrolysis.[1]
Causality Behind the Protocol:
-
Controlled Quenching: The chlorination reaction (e.g., with POCl₃) is quenched by slowly adding the reaction mixture to crushed ice.[1] This "reverse quench" is critical for dissipating the intense heat generated from the POCl₃-water reaction, minimizing degradation of the desired product.
-
pH Control is Paramount: Neutralization must be performed with a weak base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to a pH of 7-8.[1] Using strong bases like NaOH will aggressively promote hydrolysis of the product back to the starting material.[2]
-
Efficient Extraction: A water-immiscible organic solvent like ethyl acetate or dichloromethane is used to extract the product from the aqueous phase, leaving behind inorganic salts and other water-soluble impurities.
Protocol 1: Standard Aqueous Workup
-
Prepare a beaker with a substantial amount of crushed ice, large enough to accommodate the entire reaction volume.
-
With vigorous stirring, slowly and carefully pour the cooled reaction mixture onto the crushed ice.
-
Once the quench is complete, begin the neutralization. Slowly add a saturated aqueous solution of sodium bicarbonate portion-wise. Monitor the pH using pH paper or a calibrated meter, aiming for a final pH of 7-8.
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer 2-3 times with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers.
-
Wash the combined organic phase with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Core Technique II: Purification by Recrystallization
For crude products that are solid, recrystallization is the most powerful, economical, and scalable method for achieving high purity. It exploits the differences in solubility between the target compound and impurities in a chosen solvent at varying temperatures.
Causality Behind the Protocol:
-
Solvent Choice: The ideal solvent will fully dissolve the crude product at its boiling point but exhibit very low solubility at room temperature or below. This differential ensures maximum recovery of the pure product upon cooling. Toluene and ethanol/water mixtures are commonly cited as effective solvents for this class of compounds.[1][2]
-
Hot Filtration: If insoluble impurities (dust, inorganic salts) are present, a hot filtration step is performed to remove them before crystallization begins, preventing them from being incorporated into the crystal lattice.
-
Controlled Cooling: Slow cooling is crucial. It allows for the formation of well-ordered, pure crystals. Rapid cooling can trap impurities within the crystal structure.
Protocol 2: Recrystallization from Toluene
-
Place the crude solid product in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of toluene, just enough to create a slurry.
-
Heat the mixture to reflux with stirring. Continue to add toluene portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce recovery yield.
-
Once dissolved, remove the flask from the heat source.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize recovery, place the flask in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold toluene to remove any residual soluble impurities.
-
Dry the crystals under vacuum at a temperature not exceeding 80°C to obtain the final, purified product.[3][4]
Core Technique III: Silica Gel Column Chromatography
When recrystallization is ineffective, or if the crude product is an oil, column chromatography is the method of choice.[1] It separates compounds based on their differential polarity.[5]
Causality Behind the Protocol:
-
TLC for Method Development: Before running a column, Thin Layer Chromatography (TLC) is used to identify a solvent system (eluent) that provides good separation between the desired product and its impurities. The target compound should ideally have an Rf (retention factor) of ~0.3-0.4 for optimal separation.
-
Stationary Phase: Silica gel is the standard stationary phase, being a polar adsorbent.[5]
-
Elution: A non-polar solvent will cause compounds to move slowly down the column, while a more polar solvent will accelerate their movement. By starting with a less polar eluent and gradually increasing its polarity (gradient elution), compounds can be selectively eluted based on their affinity for the silica gel.
Caption: The Column Chromatography Workflow.
Protocol 3: Silica Gel Column Chromatography
-
Preparation: Select an appropriate size glass column. Place a small cotton or glass wool plug at the bottom and add a thin layer of sand.
-
Packing: Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.[5] Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing and remove air bubbles.[6] Do not let the solvent level drop below the top of the silica.
-
Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the column. Add a final protective layer of sand.
-
Elution: Carefully add the eluent to the column.[5] Begin collecting fractions. Apply gentle air pressure ("flash chromatography") to speed up the process and improve separation.[6]
-
Monitoring: Monitor the fractions being collected using TLC to determine which ones contain the pure product.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Ancillary & Advanced Purification Steps
-
Activated Charcoal Treatment: If the crude product has a strong color due to high molecular weight, polymeric impurities, a treatment with activated charcoal can be effective. The crude product is dissolved, a small amount of charcoal is added, the mixture is heated briefly, and the charcoal is removed by filtering through Celite®.[3][4]
-
Heptane/Water Washes: For some processes, a final wash or slurry of the isolated product in a non-polar solvent like heptane can remove residual organic impurities.[3][4]
Purity Assessment: The Self-Validating System
Purification is incomplete without rigorous analytical validation. A combination of orthogonal methods ensures the material's identity, purity, and quality.[7]
| Technique | Purpose | Typical Specification |
| HPLC | Quantitative Purity Assessment | >99.5 area-%[3] |
| ¹H NMR | Structural Confirmation & Impurity ID | Conforms to structure, no significant impurity signals |
| Mass Spec (MS) | Molecular Weight Confirmation | Observed mass matches theoretical mass |
| Melting Point | Indicator of Purity | Sharp, narrow melting range |
Example HPLC Method
A common method for assessing the purity of pyrrolo[2,3-d]pyrimidine derivatives involves reverse-phase HPLC.[8]
-
System: Waters Acquity UPLC or equivalent
-
Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase: Gradient elution using Acetonitrile (MeCN) and Water (H₂O)
-
Flow Rate: 0.5 mL/min
-
Gradient: Start at 5% MeCN, linear gradient to 95% MeCN over 7.5 min.[8]
Conclusion
The purification of this compound derivatives is a multi-faceted process that demands a deep understanding of the molecule's reactivity and potential impurity profile. By strategically combining a carefully controlled aqueous workup with robust methods like recrystallization and column chromatography, researchers can consistently obtain the high-purity material essential for advancing drug discovery programs. Each step, from the initial quench to the final analytical confirmation, serves a specific purpose, creating a self-validating workflow that ensures trustworthiness and reproducibility in the synthesis of these vital pharmaceutical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the Pyrrole Ring in 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine: A Guide for Synthetic and Medicinal Chemists
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to adenine allows it to function as a bioisostere, leading to the development of numerous potent therapeutic agents, including kinase inhibitors for the treatment of cancers and inflammatory diseases.[1][2][3] The strategic functionalization of this core structure is paramount for modulating biological activity, optimizing pharmacokinetic properties, and exploring structure-activity relationships (SAR).
This technical guide provides a comprehensive overview of key strategies for the functionalization of the pyrrole moiety within the 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine framework. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for researchers in drug discovery and development.
Strategic Approaches to Pyrrole Ring Functionalization
The pyrrole ring in the 7-deazapurine system is electron-rich, making it amenable to a variety of transformations.[4][5] The primary avenues for its functionalization include electrophilic substitution, metal-catalyzed cross-coupling reactions, and N-functionalization of the pyrrole nitrogen. The presence of the chloro and methylthio groups on the pyrimidine ring can influence the reactivity of the pyrrole, a factor to consider during reaction design.
Electrophilic Aromatic Substitution: Direct C-H Functionalization
Electrophilic substitution is a direct and atom-economical method for introducing substituents onto the pyrrole ring. The electron-donating nature of the pyrrole nitrogen directs electrophiles primarily to the C5 position.[6][7]
The introduction of an iodine atom at the C5 position is a crucial strategic move, as the resulting C-I bond serves as a versatile handle for subsequent cross-coupling reactions.[8] N-Iodosuccinimide (NIS) is a mild and effective reagent for this transformation.
Protocol: Iodination of this compound
-
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add N-iodosuccinimide (1.1 equiv).[9]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the DMF under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield 4-chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine.[8]
-
Causality: The use of a slight excess of NIS ensures complete conversion of the starting material. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which helps to dissolve the reactants and facilitate the electrophilic substitution.
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings.[10][11] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[12][13] The resulting aldehyde is a versatile intermediate for further synthetic elaborations.
Protocol: Vilsmeier-Haack Formylation at the C5 Position
-
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add POCl₃ (1.5 equiv) to the cooled DMF and stir for 30 minutes at 0 °C to form the Vilsmeier reagent.[12]
-
Add a solution of this compound (1.0 equiv) in anhydrous DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by pouring it onto crushed ice and then neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford this compound-5-carbaldehyde.
-
Causality: The Vilsmeier reagent is a weak electrophile, making it selective for highly activated aromatic systems like the pyrrole ring.[12] The reaction is performed under anhydrous conditions to prevent the decomposition of the Vilsmeier reagent and POCl₃.
Diagram: Electrophilic Substitution Workflow
Caption: Workflow for electrophilic substitution on the pyrrole ring.
Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[14][15] The C5-iodo derivative of this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[16][17] This reaction is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups.[18]
Protocol: Suzuki-Miyaura Coupling at the C5 Position
-
Materials:
-
4-chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
-
Aryl or heteroaryl boronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (3.0 equiv)
-
Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)
-
-
Procedure:
-
To a degassed mixture of 4-chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the boronic acid (1.5 equiv), and the base (3.0 equiv) in the chosen solvent system, add the palladium catalyst (0.05 equiv).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the C5-aryl/heteroaryl product.
-
Causality: The base is crucial for the activation of the boronic acid in the catalytic cycle.[16] The choice of palladium catalyst, ligand, and solvent can significantly impact the reaction efficiency and should be optimized for specific substrates.
Table: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH/H₂O | 85 |
| Pd(OAc)₂/SPhos | K₃PO₄ | 2-MeTHF/H₂O | 100 |
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[19][20][21] This reaction is highly valuable for introducing alkynyl moieties, which can serve as handles for further transformations or as key structural elements in bioactive molecules.[22][23]
Protocol: Sonogashira Coupling at the C5 Position
-
Materials:
-
4-chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a solution of 4-chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and the terminal alkyne (1.2 equiv) in the anhydrous solvent, add the palladium catalyst (0.05 equiv) and CuI (0.1 equiv).
-
Degas the mixture and then add the base (e.g., TEA, 3.0 equiv).
-
Stir the reaction at room temperature to 50 °C under an inert atmosphere for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography to afford the C5-alkynyl derivative.
-
Causality: The copper(I) co-catalyst is essential for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[19] The reaction is typically run under mild conditions to prevent homo-coupling of the alkyne (Glaser coupling).
Diagram: Metal-Catalyzed Cross-Coupling Pathways
Caption: Pathways for C5 functionalization via cross-coupling.
N-Functionalization of the Pyrrole Nitrogen (N7)
Modification at the N7 position of the pyrrole ring can significantly influence the physicochemical properties and biological activity of 7-deazapurine derivatives.
The Chan-Lam coupling provides an efficient method for the formation of N-aryl bonds using boronic acids under copper catalysis.[24] This reaction offers a milder alternative to traditional methods that often require harsh conditions.
Protocol: N7-Arylation using Chan-Lam Coupling
-
Materials:
-
This compound
-
Aryl boronic acid (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Celite
-
-
Procedure:
-
In a flask, combine this compound (1.0 equiv), the aryl boronic acid (1.2 equiv), and copper(II) acetate (1.0 equiv) in methanol.[24]
-
Stir the mixture at room temperature for 4-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite and wash with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the N7-aryl product.
-
Causality: The copper(II) acetate promotes the coupling between the pyrrole nitrogen and the aryl boronic acid. This method is advantageous as it often does not require the use of a ligand and can be performed at room temperature in a polar solvent.[24]
Conclusion
The functionalization of the pyrrole ring in this compound provides a rich platform for the generation of diverse chemical libraries for drug discovery. The strategic application of electrophilic substitution reactions, such as iodination and Vilsmeier-Haack formylation, furnishes key intermediates. These intermediates can be further elaborated through robust metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings to introduce a wide array of substituents at the C5 position. Furthermore, N-functionalization at the N7 position offers another avenue for structural diversification. The protocols and insights provided herein are intended to empower researchers to efficiently synthesize novel 7-deazapurine derivatives with tailored properties for the development of next-generation therapeutics.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. aklectures.com [aklectures.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. Functionalization of pyrrolo[2,3-d]pyrimidine by palladium-catalyzed cross-coupling reactions (review) [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 20. Sonogashira Coupling [drugfuture.com]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. jk-sci.com [jk-sci.com]
- 23. researchgate.net [researchgate.net]
- 24. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic outcomes.
The target molecule, this compound, is a crucial intermediate in the synthesis of various kinase inhibitors and other pharmaceutically active compounds.[1][2][3] Its successful synthesis with high yield and purity is paramount. The most common and reliable synthetic route involves a two-step process:
-
Dichlorination: The chlorination of the precursor 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[4][5]
-
Selective Thiomethylation: A regioselective nucleophilic aromatic substitution (SNAr) on the 2,4-dichloro intermediate with a methylthiol source, such as sodium thiomethoxide (NaSMe), to introduce the methylthio group at the C2 position.
This guide is structured to address challenges that may arise during these critical steps.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low Yield of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (Step 1)
Question: My chlorination reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with POCl₃ results in a low yield of the desired dichloro product. The crude material is a dark, tarry substance that is difficult to purify. What's going wrong?
Answer: This is a frequent challenge in this type of chlorination. The combination of high temperatures and the strong acidic nature of POCl₃ can lead to degradation of the sensitive pyrrolo[2,3-d]pyrimidine core. Several factors must be precisely controlled.
Probable Causes & Solutions:
| Probable Cause | Scientific Explanation | Recommended Solution |
| Uncontrolled Exotherm | The reaction of POCl₃ with the hydroxyl groups of the starting material is highly exothermic. An uncontrolled temperature spike can cause rapid decomposition and polymerization, leading to tar formation. | Add the POCl₃ slowly to a suspension of the starting material in a high-boiling inert solvent like toluene.[6] To further manage the exotherm and drive the reaction, a tertiary amine base like N,N-diisopropylethylamine (DIPEA) should be added dropwise at a controlled temperature (e.g., 70 °C).[4][5] |
| Insufficient Reagent | Incomplete chlorination will leave starting material or the mono-chloro intermediate in the reaction mixture, complicating purification and lowering the yield of the desired product. | Use a sufficient excess of POCl₃ (typically 3-4 equivalents) to ensure complete conversion of both hydroxyl groups.[4][6] |
| Harsh Reaction Temperature | While heat is required to drive the reaction to completion, excessive temperatures (e.g., >110 °C for prolonged periods) can degrade the product. | After the controlled addition of reagents, maintain the reaction temperature at a moderate level (e.g., 100-106 °C) and monitor the reaction progress by TLC or HPLC to avoid unnecessary heating after completion.[4] |
| Workup Issues | Hydrolysis of the product back to the starting material or mono-chloro intermediate can occur during aqueous workup if excess POCl₃ is not handled correctly. | Before quenching with water/ice, cool the reaction mixture and remove the bulk of the excess POCl₃ under reduced pressure. The cooled reaction mixture should then be poured slowly into a vigorously stirred flask of ice water to manage the quench.[7] |
Issue 2: Poor Regioselectivity in Thiomethylation (Step 2)
Question: During the reaction of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with sodium thiomethoxide, I am getting a mixture of products, including the desired 4-chloro-2-(methylthio) isomer, the 2-chloro-4-(methylthio) isomer, and the 2,4-bis(methylthio) product. How can I improve the selectivity for the desired product?
Answer: Achieving high regioselectivity in this SNAr reaction depends on exploiting the subtle differences in reactivity between the C2 and C4 positions of the pyrimidine ring. Generally, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack. However, this selectivity is highly dependent on reaction conditions.
Probable Causes & Solutions:
| Probable Cause | Scientific Explanation | Recommended Solution |
| Incorrect Stoichiometry | Using an excess of the sodium thiomethoxide nucleophile will inevitably lead to disubstitution, forming the 2,4-bis(methylthio)pyrimidine byproduct. | Use a slight excess, but close to stoichiometric amount (e.g., 1.05-1.1 equivalents), of sodium thiomethoxide. This ensures the starting material is consumed without driving the reaction towards the disubstituted product. |
| Elevated Temperature | Higher temperatures provide more energy to overcome the activation barrier for substitution at the less reactive C4 position, reducing the kinetic selectivity for the C2 position. This can lead to a mixture of mono-substituted isomers. | Perform the reaction at a low temperature. Start the addition of the sodium thiomethoxide solution at 0 °C or even -10 °C. Allow the reaction to stir at this low temperature and then slowly warm to room temperature while monitoring progress by TLC/LC-MS. |
| Solvent Choice | The choice of solvent can influence the reactivity of the nucleophile and the solubility of the intermediates, affecting selectivity. | Aprotic polar solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are commonly used and effective for this transformation. |
Workflow for Troubleshooting Thiomethylation Selectivity
The following diagram outlines a logical workflow for diagnosing and solving regioselectivity issues.
Frequently Asked Questions (FAQs)
Q1: Why is N,N-diisopropylethylamine (DIPEA) used in the chlorination step instead of other bases like triethylamine? A1: DIPEA is a non-nucleophilic, sterically hindered base.[4][8] During the chlorination with POCl₃, HCl is generated as a byproduct. A base is required to neutralize this acid. Unlike triethylamine, DIPEA is too bulky to act as a nucleophile and attack the electron-deficient pyrimidine ring or react with POCl₃, which helps to prevent the formation of unwanted side products.
Q2: My final this compound product is unstable and degrades upon storage. How can I improve its stability? A2: The 4-chloro group makes the product susceptible to hydrolysis.[7] Ensure the final product is thoroughly dried and free of residual solvents or acids. Store it in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at low temperatures (-20 °C is recommended for long-term storage). Avoid exposure to moisture and air.
Q3: Can I use other chlorinating agents besides POCl₃ for Step 1? A3: While POCl₃ is the most common and cost-effective reagent, other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or oxalyl chloride with a catalytic amount of DMF (Vilsmeier-Haack conditions) can be used. However, these reagents require careful optimization of reaction conditions and may not offer significant advantages in terms of yield or purity over a well-optimized POCl₃ procedure.[8]
Q4: What is the mechanism that governs the regioselectivity in the thiomethylation step? A4: The regioselectivity is a result of kinetic control. The C4 position of the 2,4-dichloropyrrolo[2,3-d]pyrimidine is inherently more electron-deficient than the C2 position due to the electronic effects of the fused pyrrole ring and the pyrimidine nitrogens. This makes C4 the preferred site for nucleophilic attack. By running the reaction at low temperatures and with controlled stoichiometry, the reaction is stopped after the faster C2 substitution has occurred but before significant substitution at C4 can take place.
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol is adapted from established procedures for the chlorination of pyrrolo[2,3-d]pyrimidine cores.[4][6]
Materials:
-
7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-diisopropylethylamine (DIPEA)
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a dry three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel under a nitrogen atmosphere, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) and toluene (5-10 mL per gram of starting material).
-
Stir the suspension and slowly add phosphorus oxychloride (3.0 eq).
-
Heat the mixture to 70 °C.
-
Slowly add DIPEA (2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 80 °C.
-
After the addition is complete, raise the temperature to 106 °C and stir for 12-16 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃.
-
Carefully and slowly pour the concentrated residue into a beaker containing crushed ice and ethyl acetate with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Diagram of Synthetic Pathway
References
- 1. This compound | C7H6ClN3S | CID 5324414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 5. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the dedicated technical support guide for the synthesis of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development professionals who are actively working with this crucial pharmaceutical intermediate. As a key building block for a range of kinase inhibitors, achieving high purity and yield is paramount. This guide moves beyond standard protocols to address the nuanced challenges and side reactions that can arise during synthesis, providing expert insights and actionable troubleshooting strategies.
I. Overview of the Core Synthesis and Critical Step
The most common and industrially relevant synthesis of this compound involves the chlorination of its precursor, 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one. This transformation, typically employing phosphoryl chloride (POCl₃), is the most critical step where the majority of yield-reducing side reactions and impurity generation occur. Our focus will be on troubleshooting this specific conversion.
Caption: Core chlorination step and the divergence to side products.
II. Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned dark brown or black immediately after adding POCl₃. What happened?
A1: This is a classic sign of uncontrolled exotherm and subsequent decomposition. The reaction of POCl₃ with the pyrimidinone is highly exothermic. If the addition is too fast or the initial temperature is too high, localized heating can cause charring and polymerization of the electron-rich pyrrole ring.
-
Immediate Action: Ensure your reaction vessel is adequately cooled in an ice bath before and during the slow, dropwise addition of POCl₃.
-
Preventative Measure: For larger-scale reactions, consider a reverse addition, where the starting material is added portion-wise to the cold POCl₃ solution.
Q2: My final product has a persistent brown color even after purification. How can I remove it?
A2: The color likely originates from baseline impurities formed via decomposition. While challenging to remove completely, a charcoal treatment can be effective.
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated charcoal (approx. 5-10% w/w), stir for 30-60 minutes at room temperature, and then filter through a pad of Celite®.[1][2] Be aware that charcoal can adsorb some of your product, leading to a slight yield loss.
Q3: My LC-MS shows a peak at [M+16] or [M+32]. What is this impurity?
A3: This indicates oxidation of the methylthio group. The [M+16] peak corresponds to the methylsulfinyl (sulfoxide) byproduct, and the [M+32] peak corresponds to the methylsulfonyl (sulfone) byproduct. These are common side products if moisture is present or if the reaction is exposed to air for prolonged periods at high temperatures.
Q4: I'm seeing incomplete conversion, even after extended reaction times. What should I try?
A4: Incomplete conversion is typically due to insufficient activation of the pyrimidinone.
-
Check Reagent Quality: Ensure your POCl₃ is fresh. Old bottles can absorb atmospheric moisture and lose activity.
-
Increase Temperature: If the reaction is stalling at a lower temperature (e.g., 50°C), you may need to slowly increase the temperature to 80-100°C to drive the reaction to completion.[1][2] Monitor carefully by TLC or LC-MS.
-
Consider a Base: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), can facilitate the reaction by neutralizing the generated HCl and driving the equilibrium forward.[1]
III. In-Depth Troubleshooting Guides
Guide 1: Managing Dichloro Impurities
A common side reaction is the formation of dichloro species, where a second chlorine atom is added to the pyrrole ring, typically at the C5 or C6 position.
Issue: An impurity is detected by LC-MS with a characteristic isotopic pattern for two chlorine atoms ([M+2] and [M+4] peaks).
Causality & Mechanism: The pyrrole ring is electron-rich and susceptible to electrophilic halogenation, especially under harsh conditions (high temperature, excess POCl₃). The Vilsmeier-Haack type intermediates formed during the reaction can act as electrophilic chlorinating agents.
References
Technical Support Center: Troubleshooting the Suzuki Coupling of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed to provide in-depth, practical solutions to common and complex challenges encountered during this specific transformation. The guidance herein is rooted in established mechanistic principles and field-proven strategies to help you navigate the intricacies of this powerful C-C bond-forming reaction.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance.[1] However, the successful coupling of electron-rich, N-heterocyclic chlorides like this compound presents unique challenges.[2][3] These substrates are often less reactive than their bromide or iodide counterparts and can be prone to undesired side reactions.[2][4][5] This guide will address these specific issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most pressing issues you may face, from low conversion and side product formation to catalyst selection and reaction optimization.
Issue 1: Low or No Conversion of the Starting Material
Question: My Suzuki coupling with this compound is showing low to no conversion of the starting material. What are the primary factors I should investigate?
Answer: This is a common issue, often stemming from the inherent low reactivity of aryl chlorides.[4][6][7] The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more challenging. Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection:
-
The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this transformation.[6] The oxidative addition of the palladium(0) species into the C-Cl bond is often the rate-limiting step.
-
The Solution: Employ more electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[8][9] These ligands stabilize the palladium center and promote the oxidative addition step.[8] Consider catalyst systems such as:
-
Buchwald-type ligands: SPhos, XPhos, and RuPhos are excellent choices for coupling aryl chlorides.[2]
-
N-Heterocyclic Carbenes (NHCs): PEPPSI-type precatalysts are also highly effective.[1]
-
Pre-catalysts: Using well-defined Pd(II) pre-catalysts that readily form the active Pd(0) species in situ can improve reproducibility.[2]
-
2. Choice of Base:
-
The Problem: The base plays a crucial role in the Suzuki coupling, participating in the transmetalation step and regenerating the active catalyst.[8][10][11] An inappropriate base can lead to poor reactivity or decomposition of the starting materials.
-
The Solution: A screening of bases is often necessary.
3. Solvent and Temperature:
-
The Problem: The reaction may be too slow at lower temperatures. Additionally, the choice of solvent can significantly impact the solubility of reagents and the stability of the catalyst.
-
The Solution:
-
Temperature: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can sometimes accelerate the reaction.[13]
-
Solvent: Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often with the addition of water, are commonly used.[1][8] The water can help to dissolve the inorganic base and facilitate the reaction.[1][14][15]
-
4. Reagent Quality:
-
The Problem: Impurities in the starting materials, catalyst, or solvent can poison the catalyst. Boronic acids and their derivatives can also degrade over time.
-
The Solution:
Issue 2: Significant Formation of Dehalogenated Byproduct
Question: I am observing a significant amount of 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (the dehalogenated product) in my reaction mixture. What is causing this, and how can I minimize it?
Answer: Dehalogenation is a common side reaction in Suzuki couplings, where the aryl halide is reduced to the corresponding arene.[1][17] This occurs when a palladium-hydride (Pd-H) species is formed, which can then undergo reductive elimination with the aryl group.[2]
1. Mechanism of Dehalogenation: The Pd-H species can be generated from various sources in the reaction mixture, including the base, solvent (especially alcohols), or trace amounts of water.[2]
2. Strategies to Minimize Dehalogenation:
-
Ligand Choice: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC ligands.[2] These ligands can accelerate the rate of the desired cross-coupling relative to dehalogenation.
-
Base Selection: Avoid bases that can readily act as hydride donors. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ may be preferable to stronger alkoxide bases in some cases.[2]
-
Solvent: Avoid using alcohol solvents if dehalogenation is a major issue, as they can be a source of hydrides.[1]
-
Protecting Group: The N-H of the pyrrole ring can sometimes contribute to dehalogenation.[2][18] Deprotonation by the base increases the electron density of the ring system.[2] In some cases, protecting the N-H group (e.g., with a BOC group) can suppress this side reaction.[18] Interestingly, in some systems, the protecting group can be cleaved under the reaction conditions.[18]
Issue 3: Protodeboronation of the Boronic Acid
Question: My reaction is stalling, and I suspect my boronic acid is decomposing. How can I confirm this and prevent it?
Answer: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[19] This is a common decomposition pathway for boronic acids, especially heteroaryl boronic acids, and can be catalyzed by acid, base, or metal salts.[1][16]
1. Identifying Protodeboronation: The presence of the arene corresponding to your boronic acid in the reaction mixture is a strong indicator of protodeboronation. This can be confirmed by analytical techniques like GC-MS or LC-MS.
2. Mitigation Strategies:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.[4][16]
-
Anhydrous Conditions: While water is often added to Suzuki reactions, it can also be a proton source for protodeboronation.[4] Running the reaction under anhydrous conditions may be beneficial.
-
Choice of Base: Milder bases such as KF or CsF can be effective while minimizing protodeboronation.[4]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low and reduce the rate of decomposition.[4]
| Boron Reagent | Relative Stability | Notes |
| Boronic Acid | Low | Prone to protodeboronation and trimerization to boroxines.[1][20] |
| Pinacol Ester | High | More stable and often used to avoid decomposition.[16] |
| MIDA Boronate | High | Very stable; the boronic acid is released slowly under the reaction conditions.[14] |
| Potassium Trifluoroborate | High | Crystalline, air-stable salts that are less prone to protodeboronation.[6] |
Issue 4: Homocoupling of the Boronic Acid
Question: I am observing a significant amount of biaryl byproduct derived from the homocoupling of my boronic acid. What causes this, and how can it be prevented?
Answer: Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl.[21] This side reaction is often promoted by the presence of oxygen.[1][4]
1. Key Causes and Solutions:
-
Oxygen: The most common cause of homocoupling is the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), facilitating the oxidative coupling of the boronic acid.[1][4]
-
Pd(II) Species: The use of Pd(II) pre-catalysts without an efficient in-situ reduction to Pd(0) can lead to homocoupling.[1]
-
Solution: Ensure your reaction conditions promote the rapid formation of the active Pd(0) catalyst.
-
Recommended Starting Protocol
For researchers beginning to work with this compound, the following protocol provides a robust starting point. Optimization will likely be necessary based on the specific boronic acid used.
Experimental Protocol: Suzuki Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid or ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[4]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-3 mol%) and the ligand if not using a pre-catalyst.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL). It is recommended to sparge the solvent with an inert gas for 15-30 minutes prior to use.[2]
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[4][22][23]
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[4]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. quora.com [quora.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 15. quora.com [quora.com]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. scribd.com [scribd.com]
- 19. Protodeboronation - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. vapourtec.com [vapourtec.com]
- 23. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Optimization of Reaction Conditions for 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important intermediate. Our focus is on providing practical, field-tested insights to help you optimize your reaction conditions, improve yield and purity, and avoid common pitfalls.
The primary route to obtaining this compound involves the crucial chlorination of its precursor, 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one. This step, while effective, is often the source of experimental difficulties. This guide will focus on troubleshooting this key transformation.
General Synthetic Pathway
The final and most critical step in the synthesis of this compound is the chlorination of 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Caption: General synthetic route to the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the chlorination of 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one using phosphorus oxychloride (POCl₃).
Issue 1: Low to No Yield of the Desired 4-Chloro Product, with Starting Material Recovered After Workup.
Question: My TLC or LC-MS analysis of the reaction mixture shows complete consumption of the starting material, but after aqueous workup, I primarily isolate the starting 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one. What is happening?
Answer: This is a very common problem and is almost certainly due to the hydrolysis of the desired 4-chloro product back to the starting material during the aqueous workup.[1] The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is sensitive to moisture and can be unstable in the presence of strong acids or bases.[1] The workup procedure, particularly the quenching of excess POCl₃, is critical to prevent this hydrolysis.
Causality: The chlorine atom at the 4-position makes the pyrimidine ring highly electrophilic and susceptible to nucleophilic attack by water, which is abundant during the workup phase. This nucleophilic aromatic substitution (SNAr) reaction regenerates the 4-hydroxy group.
Recommended Solutions:
-
Removal of Excess POCl₃: Before quenching, it is highly recommended to remove the excess POCl₃ by distillation under reduced pressure.[1] This significantly reduces the exothermicity of the quench and minimizes the formation of acidic byproducts that can catalyze hydrolysis.
-
Careful Quenching: The reaction mixture should be cooled to room temperature or below and then added slowly and portion-wise to a vigorously stirred mixture of crushed ice or ice-water. This is known as a "reverse quench" and helps to control the exothermic reaction between POCl₃ and water.[1]
-
pH Control During Neutralization: Use a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), for neutralization. Avoid strong bases like sodium hydroxide (NaOH), which can accelerate the hydrolysis of the product.[1] The pH of the aqueous layer should be carefully adjusted to a neutral or slightly basic range (pH 7-8).
-
Temperature Control: Keep the temperature of the mixture as low as possible (ideally 0-5 °C) throughout the quenching and neutralization process to minimize the rate of hydrolysis.
Issue 2: The Reaction is Sluggish or Does Not Go to Completion.
Question: My reaction has been running for several hours, but TLC or LC-MS analysis still shows a significant amount of unreacted starting material. How can I drive the reaction to completion?
Answer: Incomplete conversion can be due to several factors, including insufficient temperature, insufficient reagent, or deactivation of the chlorinating agent.
Causality: The chlorination of the 4-oxo group of the pyrimidinone requires activation, which is achieved by heating. If the temperature is too low, the reaction rate will be very slow. Additionally, any moisture in the reaction setup can consume the POCl₃, rendering it ineffective.
Recommended Solutions:
-
Temperature Optimization: The reaction temperature is a critical parameter. For this type of chlorination, temperatures in the range of 50-100 °C are often employed.[2] If the reaction is sluggish at a lower temperature, a gradual increase may be necessary. However, excessively high temperatures can lead to degradation and the formation of side products.
-
Use of a Co-solvent: While the reaction can be run in neat POCl₃, the use of a high-boiling inert solvent such as toluene can improve solubility and allow for better temperature control.[3]
-
Addition of a Tertiary Amine Base: The addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or pyridine can be beneficial. These bases can act as catalysts and also neutralize the hydrogen chloride (HCl) that is generated during the reaction.[1] This prevents the protonation of the starting material and helps to drive the reaction to completion.
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents and reagents should be used. Any moisture will react with POCl₃ and reduce its effectiveness.
Issue 3: Formation of Dark, Tarry Side Products and Difficult Purification.
Question: My reaction mixture turns dark, and after workup, I am left with a crude product that is difficult to purify, often streaking on TLC and giving a low yield of the desired product. What causes this and how can I prevent it?
Answer: The formation of dark, tarry materials is usually a sign of product or starting material degradation under the harsh reaction conditions.
Causality: The combination of a strong dehydrating/chlorinating agent like POCl₃ and elevated temperatures can lead to decomposition, especially with prolonged reaction times. The pyrrole ring can also be susceptible to unwanted side reactions under strongly acidic conditions.
Recommended Solutions:
-
Careful Monitoring of Reaction Progress: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed with the workup promptly. Over-heating or extending the reaction time unnecessarily can lead to degradation.
-
Optimize Reaction Temperature and Time: As mentioned previously, finding the optimal balance of temperature and time is crucial. It is better to run the reaction at a slightly lower temperature for a longer period than to force it at a very high temperature.
-
Purification of the Precursor: Ensure that the starting 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one is of high purity. Impurities in the starting material can often lead to the formation of side products.
-
Purification of the Final Product: The crude product can often be purified by recrystallization from a suitable solvent, such as toluene or a mixture of ethyl acetate and hexanes.[2] If recrystallization is not effective, column chromatography on silica gel may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the typical stoichiometry of POCl₃ and base for this reaction?
A1: While the optimal stoichiometry should be determined empirically, a common starting point is to use POCl₃ in excess, typically 3 to 5 equivalents relative to the starting material. If a tertiary amine base like DIPEA is used, it is often added in a quantity of 1.5 to 2 equivalents.[1]
Q2: Can I use other chlorinating agents besides POCl₃?
A2: While POCl₃ is the most commonly reported and generally most effective reagent for this type of transformation, other chlorinating agents such as thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) could potentially be used. However, this may require significant optimization of the reaction conditions.
Q3: What is the role of the tertiary amine base in more detail?
A3: A tertiary amine base, such as DIPEA or pyridine, can serve multiple purposes. It acts as a nucleophilic catalyst, activating the POCl₃. It also serves as an acid scavenger, neutralizing the HCl that is generated during the reaction. This prevents the protonation of the nitrogen atoms in the pyrrolopyrimidine ring system, which would deactivate them towards the desired reaction.[1]
Experimental Protocols
Optimized Chlorination Protocol
This protocol is a general guideline and may require optimization for your specific setup and scale.
Caption: A step-by-step workflow for the chlorination reaction.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), add 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1 equivalent).
-
Addition of Reagents: Add an inert solvent such as toluene (optional, but recommended for larger scales), followed by phosphorus oxychloride (POCl₃, approximately 3-5 equivalents).
-
Addition of Base: Cool the mixture to 0 °C in an ice bath. Slowly and portion-wise, add N,N-diisopropylethylamine (DIPEA, approximately 1.5-2 equivalents), ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, warm the reaction mixture to a temperature between 50-80 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
(Optional but recommended) Remove the excess POCl₃ by distillation under reduced pressure.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., toluene) or by column chromatography on silica gel.
Data Summary
The following table provides a summary of typical reaction parameters that can be optimized for this synthesis.
| Parameter | Typical Range | Rationale and Considerations |
| Chlorinating Agent | POCl₃ | The most common and effective reagent. |
| Equivalents of POCl₃ | 3 - 5 | An excess is generally used to drive the reaction to completion. |
| Base | DIPEA, Pyridine | Acts as a catalyst and acid scavenger.[1] |
| Equivalents of Base | 1.5 - 2 | Sufficient to neutralize the generated HCl. |
| Solvent | Toluene, neat POCl₃ | Toluene can improve temperature control and solubility.[3] |
| Temperature | 50 - 100 °C | A balance between reaction rate and stability of the product.[2] |
| Reaction Time | 2 - 12 hours | Monitor by TLC/LC-MS to determine the optimal time. |
| Workup Quench | Crushed Ice | Controls the exothermic reaction with excess POCl₃.[1] |
| Neutralizing Agent | aq. NaHCO₃, aq. K₂CO₃ | A weak base is crucial to prevent product hydrolysis.[1] |
References
Technical Support Center: Purification of 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic building block. The unique reactivity of this compound, essential for its utility in synthesizing kinase inhibitors and other pharmaceuticals, also presents specific challenges during its purification.[1][2][3][4]
This guide provides in-depth, experience-driven troubleshooting advice and standardized protocols to help you achieve high purity and consistent results in your experiments.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My final product purity is low, and I see a significant peak in my analysis corresponding to the starting material, 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol. What's happening?
Answer: This is the most common purification challenge and is almost certainly due to the hydrolysis of the C4-chloro group during the aqueous workup or even during chromatography. The pyrimidine ring is electron-deficient, making the chlorine atom an excellent leaving group susceptible to nucleophilic aromatic substitution (SNAr).[1] Water, especially under non-neutral pH, can act as a nucleophile, converting your product back to the hydroxy starting material.
Causality & Recommended Solutions:
-
Aggressive Quenching: The chlorination reaction (typically using POCl₃) is often quenched with water or ice. A rapid, exothermic quench can create localized acidic conditions (from POCl₃ hydrolysis) that accelerate product degradation.
-
Solution: Employ a "reverse quench." Add the reaction mixture slowly to a vigorously stirred vessel of crushed ice or an ice-cold, weak bicarbonate solution. This maintains better temperature and pH control.[5]
-
-
Inappropriate pH during Workup: Both strong acids and strong bases can catalyze the hydrolysis of the 4-chloro group.[1][2] Using strong bases like NaOH for neutralization can be particularly detrimental.
-
Solution: Neutralize the quenched mixture with a mild base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to a final pH of 7-8.[5] This provides a less reactive environment for the product.
-
-
Prolonged Exposure to Aqueous/Protic Media: The longer your compound is in contact with water or alcohols (especially during extraction), the greater the risk of hydrolysis.
-
Solution: Perform extractions swiftly. After phase separation, immediately dry the organic layer over a robust drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the solvent is removed promptly under reduced pressure at moderate temperatures (<40°C).
-
Diagram: Primary Degradation Pathway
Caption: Hydrolysis pathway of the target compound back to its precursor.
Q2: After the workup, my crude product is a dark oil or a discolored solid that is difficult to purify. How can I resolve this?
Answer: Color formation often indicates the presence of highly conjugated, polymeric, or baseline impurities. These can arise from side reactions during the chlorination step, especially if the reaction temperature was too high or the duration was excessive.
Causality & Recommended Solutions:
-
Thermal Degradation: The pyrrolopyrimidine core can be sensitive to prolonged heating in strong reagents like POCl₃.
-
Solution: Ensure precise temperature control during the reaction (e.g., 50-80°C, depending on the specific protocol) and monitor closely by TLC or LCMS to avoid over-running the reaction.[3]
-
-
Residual Colored Impurities: Some impurities may be present at low levels but are intensely colored.
-
Solution 1 (Charcoal Treatment): Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated charcoal (approx. 1-5% w/w), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite® to remove the charcoal.[3][4] This is highly effective for removing non-polar colored impurities.
-
Solution 2 (Solvent Trituration/Washing): If the product is a solid, washing or triturating it with a solvent in which the product is poorly soluble but the impurities are soluble can be effective. Heptane or diethyl ether are good initial candidates.[3]
-
Q3: My product fails to crystallize from the chosen solvent system, or it "oils out." What steps can I take?
Answer: This issue typically stems from residual impurities that inhibit lattice formation or from using a suboptimal crystallization solvent.
Causality & Recommended Solutions:
-
Presence of Impurities: Even small amounts of impurities can act as "crystal poisons." The hydrolyzed starting material is a common culprit.
-
Solution: First, ensure the material is reasonably pure (>90%) before attempting crystallization. If significant impurities are present, consider a rapid silica gel plug filtration to remove the most polar or non-polar contaminants before proceeding with a full recrystallization.
-
-
Incorrect Solvent Choice: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Solution: Conduct small-scale solvent screening. Based on the properties of the parent compound, toluene, ethanol/water mixtures, or ethyl acetate/heptane systems are excellent starting points.[5][6]
-
Technique: If the product oils out, try lowering the cooling rate, scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation, or adding a seed crystal from a previous successful batch.
-
Section 2: Frequently Asked Questions (FAQs)
Q: What is the recommended purification method: recrystallization or column chromatography?
A: The choice depends on the impurity profile and the scale of your reaction.
-
Recrystallization: This is the preferred method for large-scale purification if the primary impurity is the hydrolyzed starting material, which often has different solubility properties. It is efficient and cost-effective. Toluene is a frequently cited solvent for the parent compound.[5][6]
-
Flash Column Chromatography: This method is ideal for smaller scales or when multiple, closely-related impurities are present. It offers higher resolution but is more time and solvent-intensive. A gradient of ethyl acetate in hexanes or heptanes is a common starting point. Be aware that standard silica gel is slightly acidic and can promote hydrolysis; using silica treated with a small amount of triethylamine (~1%) in the eluent can mitigate this.
Q: How should I handle and store the purified this compound?
A: The compound is sensitive to moisture and, to a lesser extent, light and heat.[1][2]
-
Handling: Always handle the material in a well-ventilated area or fume hood.[7]
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). Keep it in a cool, dry, and dark place, such as a desiccator or a freezer, away from incompatible materials like strong acids and bases.[1][2]
Q: What are the best analytical techniques to assess purity?
A: A combination of methods provides the most complete picture.
-
HPLC/UPLC: This is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water (often with 0.1% formic acid or TFA) is typically effective. Some methods have achieved purity levels of >99.5% by HPLC.[3][4]
-
¹H NMR: Provides structural confirmation and can identify major impurities if their proton signals do not overlap with the product's signals.
-
LC-MS: Essential for identifying the mass of the main peak and any impurities, which is particularly useful for confirming that the major impurity is indeed the hydrolyzed product.
Section 3: Protocols & Data
Data Presentation: Solubility Profile
The solubility of this compound is expected to be similar to its parent analog, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
| Solvent | Solubility | Intended Use | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | NMR, Biological Assays | [1][2] |
| Dimethylformamide (DMF) | Soluble | Reaction Solvent | [1] |
| Dichloromethane (DCM) | Soluble | Extraction, Chromatography | [8] |
| Ethyl Acetate (EtOAc) | Soluble | Extraction, Chromatography | [5] |
| Toluene | Soluble when hot | Recrystallization | [5][6] |
| Ethanol | Sparingly Soluble | Recrystallization | [1] |
| Water | Sparingly Soluble | - | [1][2] |
| Heptane / Hexanes | Poorly Soluble | Anti-solvent, Washing | [3] |
Experimental Protocol: Recrystallization from Toluene
This protocol is adapted from methods used for the parent compound and is a robust starting point.[5][6]
-
Dissolution: Place the crude, dry solid in a round-bottom flask. Add a minimal amount of toluene (e.g., 5-10 mL per gram of crude material).
-
Heating: Heat the mixture to a gentle reflux (approx. 110°C) with stirring until all the solid dissolves. If solid remains, add more toluene portion-wise until a clear solution is achieved at reflux.
-
Cooling (Nucleation): Remove the flask from the heat source and allow it to cool slowly towards room temperature. Slow cooling is critical for forming large, pure crystals.
-
Crystallization: As the solution cools, crystals should begin to form. If no crystals appear, try scratching the inner wall of the flask with a glass rod.
-
Maturation: Once crystallization begins, allow the flask to stand at room temperature for 1-2 hours and then cool further in an ice bath for at least 1 hour to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold toluene, followed by a non-polar solvent like cold heptane to remove residual toluene.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40-50°C.
Diagram: General Purification Workflow
Caption: Decision workflow for purifying the crude product.
References
- 1. srinichem.com [srinichem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine under acidic conditions
Welcome to the technical support center for 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this important synthetic intermediate, particularly under acidic conditions. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments and the successful synthesis of your target molecules.
Introduction: Understanding the Inherent Instability
The this compound is a key building block in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors.[1][2] The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a crucial scaffold in many approved drugs.[3] However, the chloro-substituted pyrrolopyrimidine core is known to be sensitive to strong acids and bases.[1][4] This guide will focus specifically on the challenges encountered under acidic conditions, which can lead to decomposition and the formation of unwanted byproducts.
Troubleshooting Guide: Stability Issues in Acidic Media
This section addresses common problems researchers may face when using this compound in the presence of acids.
Issue 1: Low Yield or Complete Loss of Starting Material in Acidic Reaction
Question: I am attempting a reaction with this compound in the presence of a strong acid (e.g., HCl, H₂SO₄), and I am observing very low yields of my desired product, or in some cases, complete disappearance of my starting material. What is happening?
Answer: The most likely cause is acid-catalyzed hydrolysis of the 4-chloro substituent. The 7H-pyrrolo[2,3-d]pyrimidine ring system is susceptible to nucleophilic attack at the C4 position, and this reactivity is enhanced by protonation of the pyrimidine ring under strongly acidic conditions. Water, even in trace amounts in your solvent, can act as a nucleophile, leading to the formation of the corresponding 4-hydroxy derivative, 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.
Troubleshooting Steps:
-
Minimize Acid Concentration: If acidic conditions are unavoidable for your desired transformation, use the minimum effective concentration of the acid. A study on the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine showed that high acid concentrations promote the formation of solvolysis byproducts.[5]
-
Use a Weaker Acid: Consider replacing strong mineral acids with weaker organic acids like acetic acid or using an acid scavenger to control the pH.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Higher temperatures will accelerate the rate of hydrolysis.
-
Alternative Synthetic Routes: If the acidic step continues to be problematic, re-evaluate your synthetic strategy to see if the acid-sensitive step can be avoided or performed at a different stage of the synthesis.
Issue 2: Appearance of an Unexpected, More Polar Byproduct
Question: During the work-up or purification of my reaction involving this compound under acidic conditions, I've isolated an unknown byproduct that is significantly more polar than my starting material on TLC and HPLC. What could this be?
Answer: This polar byproduct is very likely the hydrolyzed product, 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one. The replacement of the chloro group with a hydroxyl group significantly increases the polarity of the molecule.
Analytical Confirmation:
| Compound | Expected Polarity | Suggested Analytical Confirmation |
| This compound | Less Polar | LC-MS: Confirm molecular weight of 213.69 g/mol . ¹H NMR: Characteristic shifts for the pyrrole and pyrimidine protons. |
| 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one | More Polar | LC-MS: Confirm molecular weight of 195.23 g/mol . ¹H NMR: Disappearance of the chloro-substituent signal and appearance of an N-H or O-H proton signal. IR: Appearance of a C=O stretch. |
Workflow for Identifying the Byproduct:
Caption: Workflow for byproduct identification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for handling this compound in aqueous solutions?
Q2: Are there any specific acids that are known to be more compatible with this compound?
If an acid catalyst is required, consider Lewis acids that are less prone to generating protons in the presence of trace water. However, even with Lewis acids, careful optimization is necessary. For reactions like acid-catalyzed aminations, studies have shown that even with HCl, using a substoichiometric amount (e.g., 0.1 equivalents) can be effective while minimizing solvolysis.[6]
Q3: How should I store this compound to ensure its long-term stability?
Store the compound in a cool, dry, and dark place under an inert atmosphere.[1][4] The vial should be tightly sealed to prevent moisture absorption, which could lead to slow hydrolysis over time, especially if any acidic impurities are present.
Q4: Can I use protic solvents like methanol or ethanol with this compound in the presence of acid?
Using protic solvents like alcohols in the presence of acid is risky as they can act as nucleophiles, similar to water, leading to the formation of the corresponding 4-alkoxy-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine byproduct. If a protic solvent is necessary, the reaction conditions must be carefully controlled (low temperature, minimal acid) to mitigate this side reaction.
Q5: What is the likely degradation pathway under acidic conditions?
The primary degradation pathway is the acid-catalyzed nucleophilic aromatic substitution (SNAr) at the C4 position.
Caption: Acid-catalyzed hydrolysis of the C4-chloro group.
References
- 1. srinichem.com [srinichem.com]
- 2. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
preventing byproduct formation in 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine reactions
Welcome to the technical support center for 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing byproduct formation in reactions involving this critical synthetic intermediate. The following troubleshooting guides and FAQs are structured to address specific challenges you may encounter during your experiments, providing not just solutions but also the underlying chemical principles to empower your research.
Introduction
This compound is a vital building block in medicinal chemistry, most notably as a precursor for Janus kinase (JAK) inhibitors like Tofacitinib.[1] Its reactivity is dominated by the electrophilic nature of the C4 position, making it susceptible to nucleophilic aromatic substitution (SNAr), and its utility in palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.[2] However, the molecule's multiple reactive sites can lead to a variety of undesired byproducts, compromising yield and purity. This guide will help you navigate these challenges.
Troubleshooting Guide & FAQs
Issue 1: Unwanted N7-Substitution Byproducts
Question: During my nucleophilic substitution or cross-coupling reaction, I'm observing a significant amount of a byproduct with a mass corresponding to my starting material plus the incoming nucleophile or coupling partner, but my desired C4-substituted product is absent or in low yield. What is happening?
Answer: This is a classic case of competitive reaction at the pyrrole ring's N7-position. The N7-proton is acidic and can be deprotonated, especially in the presence of a base, creating a nucleophilic site that can compete with the desired C4-substitution. This leads to the formation of N7-alkylated or N7-arylated byproducts.
Causality: The pyrrolo[2,3-d]pyrimidine core has two primary sites for reaction: the electrophilic C4-carbon and the nucleophilic N7-nitrogen (after deprotonation). Without protection, strong bases used in many coupling reactions will deprotonate the N7-position, leading to undesired side reactions.
Recommended Solution: N7-Protection
To ensure regioselectivity at the C4 position, the N7-position must be protected. The tosyl (Ts) group is a robust and commonly used protecting group for this purpose, as demonstrated in the synthesis of Tofacitinib intermediates.[3]
Experimental Protocol: N7-Tosylation of this compound
-
Dissolution: Dissolve this compound (1 eq.) in a suitable aprotic solvent like dichloromethane (DCM) or acetonitrile.
-
Base Addition: Add triethylamine (Et3N, ~2-3 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 eq.). Stir until all solids are dissolved.
-
Tosylation: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (TsCl, ~1.1 eq.) dropwise or in portions, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude 4-chloro-7-tosyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine can be purified by recrystallization or column chromatography.
Diagram: N7-Protection Workflow
Caption: Workflow for N7-protection.
Issue 2: Formation of 4-Hydroxy Byproduct (Hydrolysis)
Question: In my amination reaction, particularly when using acidic conditions, I am isolating a significant amount of 4-hydroxy-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. How can I prevent this?
Answer: The chloro group at the C4 position is susceptible to hydrolysis, especially in the presence of water and acid or strong base. This SNAr reaction with water as the nucleophile competes with your desired amination.
Causality: While acid can protonate the pyrimidine ring, activating it towards nucleophilic attack, it also increases the likelihood of water acting as a nucleophile. Studies have shown that while higher acid concentrations can increase the initial rate of amination, they also promote the formation of the hydrolysis byproduct.[3][4]
Recommended Solutions:
-
Control Acidity: If acidic conditions are necessary, use a minimal amount of acid (e.g., 0.1 equivalents) to catalyze the reaction without excessively promoting hydrolysis.[3]
-
Anhydrous Conditions: Whenever possible, perform the reaction under strictly anhydrous conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base: For reactions requiring a base, use non-nucleophilic, hindered bases (e.g., DIPEA) or inorganic bases (e.g., K2CO3) and ensure anhydrous conditions. Avoid strong aqueous bases like NaOH or KOH.
-
Solvent Choice: A study on acid-promoted amination found that water can be a surprisingly effective solvent, but the amount of acid must be carefully controlled to minimize competing solvolysis.[5] For highly lipophilic substrates, 2-propanol may be a better choice.[4]
Table 1: Effect of Acid Concentration on Hydrolysis in Amination Reactions
| HCl Equivalents | Reaction Time (h) | Desired Product Yield (%) | Hydrolysis Byproduct (%) |
| 0 | 6 | Slow/Incomplete | < 2% |
| 0.1 | 6 | > 90% | ~5% |
| 1.0 | 6 | ~85% | ~15% |
| 5.0 | 6 | ~70% | > 30% |
Note: Data is illustrative and based on trends reported in the literature.[3]
Issue 3: Byproducts in Palladium-Catalyzed Cross-Coupling Reactions
Question: During my Suzuki or Buchwald-Hartwig reaction, I am observing a significant peak corresponding to the hydrodehalogenated byproduct (2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine). How can I minimize this?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It involves the replacement of the chlorine atom with a hydrogen atom, effectively reducing your starting material.
Causality: This byproduct can form through several mechanisms, including a competing reaction pathway where a palladium-hydride species is generated, which then reductively eliminates to give the dehalogenated product. The choice of ligand, base, and solvent system is critical to favor the desired cross-coupling pathway over hydrodehalogenation.[6]
Recommended Solutions:
-
Ligand Selection: For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective in promoting the desired C-N bond formation and suppressing side reactions.[6]
-
Catalyst Choice: Using pre-formed palladium catalysts (precatalysts) can lead to cleaner reactions and more reproducible results compared to generating the active Pd(0) species in situ from sources like Pd(OAc)2.[6]
-
Base and Solvent Optimization: The base and solvent system should be carefully screened. For Suzuki couplings, a combination of a carbonate base (e.g., K2CO3 or Cs2CO3) in a solvent mixture like dioxane/water is common. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used in anhydrous solvents like toluene or dioxane.
-
Moisture and Oxygen Control: These reactions are often sensitive to air and moisture. Ensure your solvents are properly degassed and the reaction is run under an inert atmosphere.
Diagram: Competing Pathways in Pd-Catalyzed Cross-Coupling
Caption: Desired vs. side reaction pathways.
Issue 4: Oxidation of the 2-(Methylthio) Group
Question: My final product shows mass peaks corresponding to M+16 and M+32, suggesting oxidation. What could be causing this?
Answer: The 2-(methylthio) group is a sulfide, which is susceptible to oxidation to the corresponding sulfoxide (M+16) and sulfone (M+32).
Causality: This oxidation can occur if the reaction is exposed to oxidizing agents. This can be intentional, as some synthetic routes oxidize the methylthio group to a methylsulfonyl group to further activate the pyrimidine ring.[7] However, it can also be an unintentional byproduct if reaction conditions are not carefully controlled or if reagents are contaminated with oxidants.
Recommended Solutions:
-
Avoid Oxidizing Agents: Be mindful of all reagents used in the reaction. Avoid common laboratory oxidants like m-CPBA, Oxone®, or hydrogen peroxide unless the oxidation is the desired transformation.[7]
-
Atmosphere Control: While less common, prolonged heating in the presence of air (oxygen) could potentially lead to minor oxidation, especially with certain metal catalysts. Running reactions under an inert atmosphere is a good general practice.
-
Reagent Purity: Ensure the purity of your starting materials and solvents to avoid contamination with residual oxidizing agents from previous synthetic steps.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. The 7H-pyrrolo[2,3-d]pyrimidine core, a key scaffold in numerous kinase inhibitors and other pharmaceuticals, often presents unique challenges in synthetic elaboration due to its electronic properties and potential for catalyst inhibition.
This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the C4-chloro position on the 7H-pyrrolo[2,3-d]pyrimidine scaffold challenging to activate for cross-coupling reactions?
The primary challenge lies in the inherent electronic nature of the substrate. The C4-chloro position is on an electron-deficient pyrimidine ring, which generally makes the C-Cl bond stronger and less susceptible to oxidative addition by a palladium(0) catalyst compared to aryl chlorides in more electron-rich systems.[1][2] Additionally, the nitrogen atoms within the pyrrolo[2,3-d]pyrimidine ring system can act as ligands, coordinating to the palladium center and potentially leading to catalyst deactivation or the formation of off-cycle, inactive complexes.[3][4]
Q2: What are the most critical parameters to consider when selecting a catalyst system for a Suzuki-Miyaura coupling with this substrate?
For a successful Suzuki-Miyaura coupling, the judicious selection of the palladium source, ligand, base, and solvent is paramount.
-
Palladium Source: While various Pd(0) and Pd(II) sources can be used, modern palladium precatalysts (e.g., G2, G3, G4 precatalysts) are often preferred as they are air- and moisture-stable and efficiently generate the active Pd(0) species in situ.[5][6] Using a Pd(II) source like Pd(OAc)₂ is also common, but it requires in-situ reduction to the active Pd(0) state.
-
Ligand Selection: This is arguably the most critical factor. For activating the relatively inert C-Cl bond, bulky and electron-rich phosphine ligands are the gold standard.[2][4] Ligands such as XPhos , SPhos , and other dialkylbiaryl phosphines have demonstrated superior performance in coupling heteroaryl chlorides.[4][7] These ligands promote the challenging oxidative addition step and facilitate the reductive elimination to afford the desired product.
-
Base Selection: The choice of base is crucial for the transmetalation step. For challenging substrates like this compound, stronger bases such as K₃PO₄ or Cs₂CO₃ are generally more effective than weaker bases like Na₂CO₃.[2][8]
-
Solvent System: Aprotic polar solvents or mixtures with water are commonly employed. A mixture of 1,4-dioxane/water or DMF/water is a good starting point.[1][9] The choice of solvent can also influence reaction selectivity and rate.[10][11][12]
Q3: I am planning a Buchwald-Hartwig amination. What modifications to the catalyst system should I consider compared to a Suzuki coupling?
The principles of using a palladium catalyst with a bulky, electron-rich ligand remain the same for Buchwald-Hartwig amination.[13][14][15] However, there are some key differences:
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1][13]
-
Ligand: While ligands like XPhos are effective, bidentate phosphine ligands such as BINAP or Xantphos have also shown great utility in C-N bond formation.[13][16] The choice may depend on the specific amine being coupled.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent hydrolysis of the base and other side reactions.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product in a Suzuki Coupling
If you are experiencing low to no yield, a systematic approach to troubleshooting is essential. The following decision tree can guide your optimization efforts.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Issue 2: Protodeboronation of the Boronic Acid
Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a common side reaction that consumes the coupling partner and reduces the yield.
-
Potential Cause: The presence of water and a strong base can facilitate this undesired reaction. Some heteroaryl boronic acids are particularly prone to this decomposition pathway.
-
Recommended Solution:
-
Use Anhydrous Conditions: While many Suzuki couplings tolerate water, if protodeboronation is significant, switching to anhydrous solvents and reagents can be beneficial.
-
Use Boronate Esters: Pinacol boronate esters are often more stable towards protodeboronation than their corresponding boronic acids.
-
Base Selection: Using a weaker base, if the reaction still proceeds, or a fluoride source like CsF can sometimes mitigate this issue.
-
Issue 3: Catalyst Inhibition or Deactivation
The nitrogen atoms in the 7H-pyrrolo[2,3-d]pyrimidine core can chelate to the palladium center, leading to an inactive catalyst.[3]
-
Symptoms: The reaction starts but stalls before completion, or a very high catalyst loading is required.
-
Recommended Solution:
-
Ligand Choice: The use of bulky ligands like XPhos or SPhos is crucial.[4] Their steric bulk can disfavor the formation of inactive bis-ligated or chelated palladium complexes.
-
N-H Protection: While often not ideal due to extra synthetic steps, protection of the pyrrole N-H with groups like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl) can prevent its interaction with the catalyst and improve reaction outcomes.[17]
-
Recommended Starting Protocols
The following tables provide robust starting conditions for various cross-coupling reactions of this compound. These should be considered as a baseline for further optimization.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Source | XPhos Pd G3 (2-5 mol%) | Air-stable precatalyst that efficiently generates the active Pd(0) species.[5] |
| Ligand | XPhos (included in precatalyst) | Bulky, electron-rich ligand ideal for activating C-Cl bonds.[4][7] |
| Base | K₃PO₄ (2-3 equivalents) | Strong base effective for transmetalation with challenging substrates.[8] |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | Common solvent system that facilitates solubility of both organic and inorganic reagents.[1] |
| Temperature | 100-110 °C | Sufficient thermal energy is often required for the oxidative addition step. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (2 mol%) | A reliable Pd(0) source. |
| Ligand | XPhos (4 mol%) or BINAP (3 mol%) | Bulky phosphine ligands are crucial for C-N bond formation.[1][16] |
| Base | NaOtBu (1.4 equivalents) | Strong, non-nucleophilic base for amine deprotonation.[1] |
| Solvent | Toluene (anhydrous) | Aprotic solvent to prevent side reactions. |
| Temperature | 80-110 °C | Dependent on the reactivity of the amine. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
Table 3: Recommended Conditions for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ (2-5 mol%) | A standard and effective catalyst for Sonogashira reactions. |
| Co-catalyst | CuI (5-10 mol%) | Facilitates the formation of the copper(I) acetylide intermediate.[18] |
| Base | Et₃N or DIPEA (2-3 equivalents) | Acts as both a base and a solvent in some cases. |
| Solvent | DMF or THF (anhydrous) | Aprotic polar solvents are typically used. |
| Temperature | Room Temperature to 80 °C | Often proceeds under milder conditions than Suzuki or Buchwald-Hartwig couplings. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst system. |
Experimental Workflow: General Procedure for a Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.
Detailed Protocol:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the base (e.g., K₃PO₄, 2-3 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%).[1][9]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. nasc.ac.in [nasc.ac.in]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Scale-Up Synthesis of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the development of various therapeutic agents, presents unique challenges when transitioning from laboratory-scale to large-scale production. This technical support guide provides a comprehensive overview of the synthetic pathway, delves into common troubleshooting scenarios encountered during scale-up, and offers practical, field-proven solutions to overcome these hurdles.
Synthetic Pathway Overview
The most common and scalable synthetic route to this compound involves a multi-step process, which is visualized in the workflow diagram below. This pathway is designed to build the pyrrolo[2,3-d]pyrimidine core and then introduce the required functional groups in a controlled manner.
Caption: A three-step synthetic workflow for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the scale-up of each synthetic step.
Step 1: Synthesis of 2-Mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-one
Q1: We are observing low yields and incomplete conversion during the initial cyclization to form the pyrrolo[2,3-d]pyrimidine core. What are the common causes and how can we optimize this step?
A1: Low yields in the cyclization step are often multifactorial. Here’s a breakdown of potential causes and solutions:
-
Causality: The cyclization reaction is sensitive to pH, temperature, and the purity of the starting materials. On a larger scale, localized pH and temperature gradients can lead to side reactions or incomplete conversion. The reactivity of chloroacetaldehyde is also a critical factor; it can polymerize or degrade under suboptimal conditions.
-
Troubleshooting & Optimization:
-
pH Control: Maintain a weakly acidic to neutral pH throughout the reaction. The use of a buffer system can be beneficial at scale to prevent pH fluctuations.
-
Temperature Management: Ensure efficient heat transfer to maintain a consistent internal temperature. For exothermic reactions, a jacketed reactor with controlled cooling is essential. A slow, controlled addition of the cyclization reagent can also help manage the exotherm.
-
Reagent Quality: Use freshly prepared or purified chloroacetaldehyde. If using a solution, ensure its concentration is accurately determined.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the starting materials and intermediates.
-
Step 2: S-Methylation of 2-Mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-one
Q2: During the S-methylation step, we are seeing the formation of N-methylated and O-methylated byproducts in addition to the desired S-methylated product. How can we improve the selectivity of this reaction?
A2: The formation of N- and O-methylated impurities is a common challenge due to the presence of multiple nucleophilic sites on the pyrrolo[2,3-d]pyrimidin-4-one core.
-
Causality: The selectivity of methylation is highly dependent on the reaction conditions, particularly the choice of base and solvent. A strong base can deprotonate the nitrogen and oxygen atoms, making them more nucleophilic and leading to undesired methylation.
-
Troubleshooting & Optimization:
-
Base Selection: Use a mild base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). These bases are generally sufficient to deprotonate the thiol group without significantly deprotonating the less acidic N-H and O-H groups.
-
Solvent Choice: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can facilitate the reaction.
-
Controlled Addition of Methylating Agent: Add the methylating agent (e.g., methyl iodide) slowly and at a controlled temperature (e.g., 0-10 °C) to favor the more nucleophilic sulfur atom.
-
Reaction Monitoring: Closely monitor the reaction by TLC or HPLC to stop it once the starting material is consumed, preventing over-methylation.
-
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃ or NaHCO₃ | Mild bases that selectively deprotonate the thiol. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents that facilitate the reaction. |
| Temperature | 0-10 °C | Lower temperatures can improve selectivity. |
| Addition | Slow, dropwise | Minimizes localized high concentrations of the methylating agent. |
Step 3: Chlorination of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-one
Q3: The final chlorination step using phosphorus oxychloride (POCl₃) is giving us a low yield and a complex mixture of byproducts. What are the critical parameters for a successful and clean chlorination at scale?
A3: The chlorination of the 4-hydroxy group is a critical and often challenging step, especially in the presence of a sulfur-containing substituent.
-
Causality: Phosphorus oxychloride is a highly reactive and corrosive reagent.[1][2] At elevated temperatures, it can lead to the formation of various byproducts, including decomposition of the starting material and potential oxidation of the methylthio group. The work-up procedure is also crucial, as the product is sensitive to hydrolysis.
-
Troubleshooting & Optimization:
-
Solvent and Base: A Japanese patent suggests that the reaction proceeds efficiently in a hydrocarbon solvent (like toluene) or an ether solvent in the presence of an organic base (such as triethylamine).[3] The patent also notes that solvents like DMF and DMSO are not effective for this transformation.[3] The organic base acts as an acid scavenger, neutralizing the HCl generated during the reaction.
-
Temperature Control: The reaction should be carefully heated. A typical temperature range is 80-110°C. Overheating can lead to decomposition and the formation of tarry impurities.
-
Reagent Stoichiometry: Using a slight excess of POCl₃ is common, but a large excess should be avoided to minimize work-up challenges and potential side reactions.
-
Work-up Procedure: This is a critical step. The reaction mixture should be cooled and then slowly and carefully quenched by adding it to ice-water. This "reverse quench" helps to control the exothermic hydrolysis of excess POCl₃. The pH should then be carefully adjusted to neutral or slightly basic (pH 7-8) using a mild base like sodium bicarbonate. Strong bases like NaOH should be avoided as they can promote the hydrolysis of the chloro-product back to the starting material.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent like toluene or an ethanol/water mixture. If further purification is needed, column chromatography on silica gel can be employed.
-
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Standard reagent for this transformation. |
| Solvent | Toluene or an ether solvent | As recommended in relevant patent literature.[3] |
| Base | Triethylamine or other organic base | Neutralizes HCl byproduct.[3] |
| Temperature | 80-110 °C | Balances reaction rate and stability. |
| Work-up | Slow reverse quench into ice-water, followed by neutralization with NaHCO₃ | Controls exotherm and prevents product hydrolysis. |
Q4: We are concerned about the potential for oxidation of the methylthio group during the chlorination step. Is this a valid concern and how can it be mitigated?
A4: Yes, the oxidation of the methylthio group to the corresponding sulfoxide or sulfone is a potential side reaction, especially under harsh chlorinating conditions.
-
Causality: While POCl₃ is primarily a chlorinating agent, oxidative side reactions can occur, particularly if there are impurities or if the reaction is run at excessively high temperatures or for prolonged periods.
-
Troubleshooting & Mitigation:
-
Strict Temperature Control: Avoid overheating the reaction mixture.
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can help to minimize oxidative side reactions.
-
Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to the reaction conditions.
-
Analytical Monitoring: Use analytical techniques like LC-MS to monitor for the formation of oxidized byproducts (which would have a mass increase of +16 for the sulfoxide and +32 for the sulfone).
-
Safety Considerations for Scale-Up
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water, releasing toxic fumes.[1][2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and eye protection.[1][2] For large-scale operations, a closed-system transfer is recommended. Ensure that an appropriate quenching agent (e.g., a solution of a mild base) is readily available in case of a spill.
-
Methyl Iodide: This is a toxic and volatile substance. It should be handled in a fume hood with appropriate PPE.
-
Exothermic Reactions: Both the chlorination and the quenching of POCl₃ are highly exothermic. Ensure that the reactor is equipped with adequate cooling capacity and that the addition of reagents is done in a controlled manner to manage the heat generated.
Conclusion
The successful scale-up of the synthesis of this compound requires careful control of reaction parameters, a thorough understanding of potential side reactions, and strict adherence to safety protocols. By implementing the troubleshooting strategies and optimization techniques outlined in this guide, researchers and drug development professionals can navigate the challenges of large-scale production and achieve a high-yielding and robust synthetic process.
References
common impurities in commercial 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Technical Support Center: 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. As a key building block in the synthesis of kinase inhibitors and other pharmaceuticals, understanding its purity profile is paramount to achieving reproducible and successful experimental outcomes.[1][2] This guide provides in-depth answers to frequently asked questions and troubleshooting workflows to address common issues arising from impurities.
Part 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses the most common questions regarding the nature, origin, and impact of impurities in commercial batches of this compound.
Q1: What are the most common impurities I should expect in a commercial batch of this compound?
A1: The impurity profile is directly linked to the synthetic route employed by the manufacturer. Based on common synthetic pathways for pyrrolo[2,3-d]pyrimidines, you can anticipate several classes of impurities.[2][3][4] These are summarized in the table below.
Table 1: Common Impurities in Commercial this compound
| Impurity Name | Chemical Structure | Likely Origin | Potential Impact on Experiments |
| 4-Hydroxy-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine | C7H7N3OS | Incomplete chlorination of the hydroxyl precursor or hydrolysis of the final product.[2][4] | The hydroxyl group can act as a competing nucleophile in subsequent reactions, leading to undesired byproducts and reduced yield. |
| 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | Over-chlorination during the synthesis.[5] | Can lead to di-substituted products where mono-substitution is desired, complicating purification. |
| Starting Materials (e.g., thiourea, cyanoacetate derivatives) | Varies | Incomplete reaction or inefficient purification.[1] | May interfere with downstream reactions or introduce unwanted functional groups. |
| Residual Solvents (e.g., Toluene, Dichloromethane, Heptane) | Varies | Remnants from the reaction workup and purification/recrystallization steps.[1][2] | Can affect reaction kinetics, solubility of reagents, and may be toxic to cell-based assays. |
| Degradation Products | Varies | Exposure to strong acids, bases, or moisture during storage or handling.[6][7] | Can introduce a range of unknown and potentially reactive species into your experiment. |
| Oxidized Species (Sulfoxide/Sulfone) | C7H6ClN3O2S | Oxidation of the methylthio group during synthesis or storage. | May exhibit different reactivity and solubility, and can complicate product characterization. |
Q2: Why is the 4-hydroxy version a particularly common impurity?
A2: The most prevalent industrial syntheses of this scaffold involve a final chlorination step, typically using a reagent like phosphorus oxychloride (POCl₃) to convert a 4-hydroxy-pyrrolo[2,3-d]pyrimidine intermediate into the final 4-chloro product.[1][2] This reaction can be an equilibrium process or may not proceed to 100% completion, leaving residual starting material. Furthermore, the 4-chloro position is highly activated towards nucleophilic substitution.[7] If the final product is exposed to water or moisture during workup or storage, it can hydrolyze back to the 4-hydroxy compound.
Q3: How can these impurities affect my downstream reactions, such as a Suzuki or Buchwald-Hartwig coupling?
A3: The impact can be significant:
-
Reduced Yield: The presence of non-reactive impurities means the actual molar quantity of your starting material is lower than calculated. Reactive impurities, like the 4-hydroxy version, can consume your reagents in non-productive side reactions.
-
Formation of Byproducts: The 4-hydroxy impurity can couple with your reagents, leading to a difficult-to-separate byproduct. Dichloro impurities can lead to double-coupled products.
-
Catalyst Poisoning: Unidentified impurities, particularly those containing sulfur or other functional groups from starting materials, can potentially inhibit or poison the palladium catalysts used in cross-coupling reactions.
Part 2: Troubleshooting Experimental Issues
This section provides a logical workflow to diagnose and solve common experimental problems that may be linked to the purity of your this compound.
Issue 1: My nucleophilic substitution or cross-coupling reaction is low-yielding or has failed completely.
-
Possible Cause: Presence of the 4-hydroxy impurity, which is competing with your desired nucleophile or coupling partner.
-
Troubleshooting Steps:
-
Confirm the Impurity: Analyze your starting material using HPLC-MS. Look for a peak with a mass corresponding to the 4-hydroxy analog (M-Cl+OH).
-
Purify the Starting Material: If the hydroxy impurity is present at >1-2%, purification is recommended. This can often be achieved by recrystallization or flash column chromatography.
-
Adjust Reaction Conditions: If purification is not feasible, you may need to increase the equivalents of your nucleophile/coupling partner and catalyst to compensate for the amount consumed by the impurity. Be aware this may complicate final purification.
-
Issue 2: My NMR spectrum shows unidentifiable aromatic peaks, or my mass spec shows an unexpected M+2 peak.
-
Possible Cause: Presence of a dichloro- or other halogenated impurity. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will lead to distinct M, M+2, and M+4 patterns for di- and tri-chlorinated species.
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain an exact mass and predicted elemental formula for the impurity. This is the most definitive way to identify a poly-halogenated species.
-
Review Synthesis Route: Consider the synthetic route used to prepare the material. If it involves harsh chlorination conditions, the presence of over-chlorinated products is more likely.[5]
-
Analytical Separation: Develop an HPLC or UPLC method that can resolve the desired product from the impurity. This will allow you to quantify the level of contamination and assess if the batch is usable for your specific application.
-
Issue 3: The reaction works, but the final product is difficult to purify, with a persistent side-product of similar polarity.
-
Possible Cause: The impurity is structurally very similar to your desired product, which is often the case with the 4-hydroxy analog or an N-protected version that became deprotected.
-
Troubleshooting Steps:
-
Re-evaluate your Purification Method: If using normal-phase chromatography, consider switching to reverse-phase HPLC. The difference in polarity between a chloro and a hydroxyl group is often more pronounced in reverse-phase systems.
-
Chemical Quenching: In some cases, a reactive impurity can be selectively quenched. For example, if a small amount of an unreacted amine starting material is present, it could potentially be acylated to dramatically change its polarity before chromatography. This should be approached with caution.
-
Part 3: Diagrams & Workflows
Diagram 1: Plausible Synthetic Route and Origin of Impurities
This diagram illustrates a common synthetic pathway for this compound and highlights the stages where key impurities are introduced.
Caption: Synthetic pathway showing impurity injection points.
Diagram 2: Troubleshooting Workflow for Failed Reactions
This workflow provides a logical decision tree for diagnosing issues with reactions involving this compound.
Caption: A decision tree for troubleshooting reaction failures.
References
- 1. Page loading... [guidechem.com]
- 2. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. patents.justia.com [patents.justia.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. srinichem.com [srinichem.com]
Validation & Comparative
Comparative Reactivity Analysis: 4-Chloro vs. 4-Bromo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine in Synthetic Transformations
Introduction: The 7-Deazapurine Core and the Significance of C4-Halogenation
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to the native purine core allows molecules built on this framework to effectively interact with a multitude of biological targets, most notably protein kinases.[1][2] Consequently, this scaffold is a cornerstone in the development of targeted therapeutics, including kinase inhibitors for oncology and inflammatory diseases.[1][3]
The functionalization of the 7-deazapurine core is critical for modulating pharmacological activity, and the C4 position of the pyrimidine ring serves as a primary handle for synthetic diversification. Halogenated precursors, specifically 4-chloro- and 4-bromo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, are versatile intermediates that open gateways to a vast chemical space through reactions like palladium-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr).[4]
The choice between the 4-chloro and 4-bromo analog is a critical decision in synthesis design, impacting reaction efficiency, catalyst selection, cost, and overall strategy. This guide provides an in-depth, objective comparison of their reactivity, supported by fundamental chemical principles and experimental data, to empower researchers in making informed decisions for their drug discovery programs.
Fundamental Principles: The Carbon-Halogen Bond
The divergent reactivity of aryl chlorides and bromides is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond.
Table 1: Comparative Bond Dissociation Energies (BDEs) of Phenyl Halides
| Aryl Halide (Ph-X) | Bond Dissociation Energy (kcal/mol) |
|---|---|
| Ph-Cl | ~96 |
| Ph-Br | ~81 |
Note: Values are approximate and serve for comparative purposes. The trend is the key takeaway.[5][6]
This difference in bond energy has profound implications:
-
Palladium-Catalyzed Cross-Coupling: The rate-determining step in many cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.[7] This step involves the cleavage of the C-X bond. Consequently, the weaker C-Br bond undergoes oxidative addition more readily than the stronger C-Cl bond, making aryl bromides intrinsically more reactive in these transformations.[5]
-
Nucleophilic Aromatic Substitution (SNAr): In contrast, SNAr reactions proceed via a different mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom. The reactivity is governed by the electrophilicity of this carbon, which is enhanced by the electron-withdrawing nature of the halogen (F > Cl > Br > I). Therefore, the 4-chloro derivative is generally more susceptible to nucleophilic attack and thus more reactive in SNAr reactions.[3]
Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the workhorse for C-C and C-N bond formation in modern organic synthesis.[8] Here, we compare the performance of the 4-chloro and 4-bromo analogs in three cornerstone transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is a premier method for constructing biaryl and heteroaryl-aryl linkages.[9]
Reactivity Trend: The 4-bromo analog consistently demonstrates higher reactivity, often affording excellent yields under milder conditions (lower temperatures, shorter reaction times) with standard palladium catalysts like Pd(PPh₃)₄. The 4-chloro analog, due to the stronger C-Cl bond, typically requires more forcing conditions or, more effectively, the use of specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to facilitate the challenging oxidative addition step.[10]
Table 2: Representative Performance in Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst System | Conditions | Typical Yield |
|---|---|---|---|---|
| 4-Bromo -2-(MeS)-7H-pyrrolo[2,3-d]pyrimidine | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, 90 °C, 4h | >90% |
| 4-Chloro -2-(MeS)-7H-pyrrolo[2,3-d]pyrimidine | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, 100 °C, 12h | ~40-60% |
| 4-Chloro -2-(MeS)-7H-pyrrolo[2,3-d]pyrimidine | Phenylboronic Acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Toluene, 110 °C, 4h | >90% |
Note: These are illustrative data based on established principles for heteroaryl halides.[10][11][12]
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
This reaction is indispensable for the formation of C-N bonds, enabling the synthesis of a wide range of substituted anilines and heteroarylamines.[13][14]
Reactivity Trend: The trend mirrors that of the Suzuki coupling. The 4-bromo derivative is more reactive and can be coupled with a broader range of amines using earlier generations of catalyst systems. While modern, highly active Buchwald-Hartwig catalysts can effectively couple the 4-chloro analog, the bromide remains the substrate of choice for achieving high efficiency under the mildest possible conditions.[13][15]
Table 3: Representative Performance in Buchwald-Hartwig Amination
| Starting Material | Amine | Catalyst System | Conditions | Typical Yield |
|---|---|---|---|---|
| 4-Bromo -2-(MeS)-7H-pyrrolo[2,3-d]pyrimidine | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 90 °C, 6h | >95% |
| 4-Chloro -2-(MeS)-7H-pyrrolo[2,3-d]pyrimidine | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 110 °C, 18h | ~50% |
| 4-Chloro -2-(MeS)-7H-pyrrolo[2,3-d]pyrimidine | Morpholine | Pd(OAc)₂, XPhos, Cs₂CO₃ | t-BuOH, 100 °C, 6h | >90% |
Note: These are illustrative data based on established principles.[16][17]
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling provides a powerful and direct route to synthesize substituted alkynes by reacting an organohalide with a terminal alkyne, typically using a dual palladium and copper catalyst system.[18][19]
Reactivity Trend: The C-Br bond's susceptibility to oxidative addition again renders the 4-bromo analog more reactive. Sonogashira couplings with 4-bromo-7-deazapurines can often be performed at or slightly above room temperature, whereas the 4-chloro analog frequently requires elevated temperatures to achieve comparable conversion rates.[10]
Table 4: Representative Performance in Sonogashira Coupling
| Starting Material | Alkyne | Catalyst System | Conditions | Typical Yield |
|---|---|---|---|---|
| 4-Bromo -2-(MeS)-7H-pyrrolo[2,3-d]pyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 40 °C, 5h | >85% |
| 4-Chloro -2-(MeS)-7H-pyrrolo[2,3-d]pyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF, 80 °C, 12h | ~70% |
Note: These are illustrative data based on established principles.[10][20]
Caption: General workflow for the Sonogashira coupling reaction.
Comparative Analysis in Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for functionalizing electron-deficient aromatic and heteroaromatic rings. It involves the displacement of a leaving group (the halide) by a nucleophile.[3]
Reactivity Trend: In a direct reversal of the cross-coupling trend, 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is generally more reactive than its 4-bromo counterpart in SNAr reactions . The higher electronegativity of chlorine makes the C4 carbon more electrophilic and thus more susceptible to the initial, rate-determining attack by the nucleophile.[3][21] This allows SNAr reactions on the chloro-derivative to proceed at lower temperatures or in shorter times.
Table 5: Representative Performance in SNAr with an Amine Nucleophile
| Starting Material | Nucleophile | Conditions | Reaction Time | Typical Yield |
|---|---|---|---|---|
| 4-Chloro -2-(MeS)-7H-pyrrolo[2,3-d]pyrimidine | Benzylamine | n-BuOH, 120 °C | 4h | >95% |
| 4-Bromo -2-(MeS)-7H-pyrrolo[2,3-d]pyrimidine | Benzylamine | n-BuOH, 120 °C | 10h | >95% |
Note: Illustrative data based on established SNAr principles. The key differentiator is reaction rate, not final yield, assuming the reaction is driven to completion.[22]
Caption: General workflow for the SNAr reaction.
Experimental Protocols
The following protocols are representative examples and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
-
To a reaction vessel, add 4-bromo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: SNAr Reaction of this compound with an Amine
-
In a sealable reaction tube, dissolve this compound (1.0 eq) in n-butanol or isopropanol.
-
Add the desired primary or secondary amine (1.5-2.0 eq).
-
If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq).
-
Seal the tube and heat the mixture to 120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).
-
Cool the reaction to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by silica gel chromatography or recrystallization.
Summary and Practical Recommendations
The choice between 4-chloro- and 4-bromo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a strategic one, dictated by the intended chemical transformation and practical considerations like cost and catalyst availability.
Table 6: Summary of Reactivity and Recommendations
| Reaction Type | More Reactive Halogen | Recommendation |
|---|---|---|
| Suzuki-Miyaura Coupling | 4-Bromo | Preferred for milder conditions, faster reactions, and use with standard Pd catalysts. |
| Buchwald-Hartwig Amination | 4-Bromo | Ideal for achieving high yields with a broader substrate scope under less demanding conditions. |
| Sonogashira Coupling | 4-Bromo | Enables reactions at lower temperatures, preserving sensitive functional groups. |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloro | The substrate of choice for faster displacement reactions with a wide range of nucleophiles. |
Expert Insights:
-
For Palladium-Catalyzed Cross-Couplings: The 4-bromo analog is the superior choice for initial route scouting and process development due to its higher intrinsic reactivity. It provides a more reliable path to the desired product, especially when using less complex and costly catalyst systems.
-
For Nucleophilic Aromatic Substitution: The 4-chloro analog is unequivocally the more reactive and efficient substrate. Its enhanced electrophilicity at C4 facilitates rapid displacement by amines, alcohols, and thiols.
-
The Cost vs. Reactivity Trade-Off: Aryl chlorides are typically less expensive and more widely available than their bromo counterparts. If a robust, modern palladium catalyst system (e.g., a G3-palladacycle with a Buchwald ligand) is available, the cost savings of using the 4-chloro analog for cross-coupling can be significant, particularly on a large scale. However, this requires more rigorous optimization. For SNAr, the 4-chloro derivative offers the dual advantages of lower cost and higher reactivity.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. srinichem.com [srinichem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a]pyrimidin-5(4 H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. arkat-usa.org [arkat-usa.org]
- 18. mdpi.com [mdpi.com]
- 19. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 22. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine: Beyond X-ray Crystallography
In the landscape of modern drug discovery, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone for the development of targeted therapies, particularly kinase inhibitors. The precise structural elucidation of these molecules is not merely an academic exercise; it is a critical determinant of a compound's biological activity, safety profile, and intellectual property defensibility. The subject of this guide, 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, is a key intermediate in the synthesis of numerous pharmacologically active agents.
While single-crystal X-ray crystallography remains the unequivocal "gold standard" for determining molecular structure, its application is contingent on the successful growth of high-quality crystals, a process that can be both time-consuming and, at times, elusive. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of X-ray crystallography and alternative, more routinely accessible spectroscopic techniques for the unambiguous structural validation of this compound. We will delve into the causality behind experimental choices and present supporting data to empower you to make informed decisions in your own research.
The Gold Standard: Insights from X-ray Crystallography
Single-crystal X-ray crystallography provides an unparalleled, three-dimensional map of a molecule's atomic arrangement in the solid state. It yields precise bond lengths, bond angles, and stereochemical relationships, leaving no room for ambiguity.
While a crystal structure for the exact title compound is not publicly available, the crystallographic data for its parent scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , offers a foundational reference point.[1] The analysis of this structure reveals a nearly planar molecule, with the pyrrole and pyrimidine rings being almost coplanar.[1] This planarity is a key feature of the 7-deazapurine core. In the crystal lattice, molecules are interconnected through a network of hydrogen bonds, forming dimers.[1]
This crystallographic data serves as our benchmark for evaluating the completeness and certainty of data obtained from other methods.
Key Crystallographic Parameters for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
| Parameter | Value |
| Molecular Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 10.8810 (19) Å |
| b | 5.2783 (9) Å |
| c | 12.751 (2) Å |
| β | 114.333 (3)° |
| Volume | 667.3 (2) ų |
| Data sourced from Acta Crystallographica Section E: Structure Reports Online, 2012, 68, o2775.[1] |
The Workflow of Structural Validation: A Comparative Overview
The following diagram illustrates a typical workflow for structural validation, highlighting the central role of synthesis and the complementary nature of different analytical techniques.
References
A Comparative Guide to the Biological Activity of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors
In the landscape of targeted cancer therapy, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, serving as the backbone for numerous clinically approved kinase inhibitors.[1][2][3] This guide provides an in-depth comparative analysis of the biological activity of analogs based on the 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine core. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity as kinase inhibitors, supported by experimental data and detailed protocols for their evaluation.
The this compound scaffold is a versatile starting point for the synthesis of a diverse library of potential kinase inhibitors.[4] The chlorine atom at the C4 position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various amine-containing fragments to modulate target specificity and potency.[5] The 2-methylthio group also plays a crucial role in the interaction with the kinase active site and can be further modified.
The Rationale for Targeting Kinases with Pyrrolo[2,3-d]pyrimidines
Protein kinases are a family of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6] The pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine, the core component of ATP, the natural substrate for kinases.[3] This structural mimicry allows these compounds to competitively bind to the ATP-binding site of kinases, thereby inhibiting their activity.
Below is a simplified representation of a generic kinase signaling pathway that is often targeted by pyrrolo[2,3-d]pyrimidine-based inhibitors.
Caption: Generalized Kinase Signaling Pathway Targeted by Pyrrolo[2,3-d]pyrimidine Inhibitors.
Comparative Analysis of Analog Activity: A Structure-Activity Relationship (SAR) Study
The biological activity of this compound analogs is highly dependent on the nature and position of substituents. The following sections dissect the impact of modifications at key positions of the scaffold.
Modifications at the C4-Position
The C4-chloro group is the most common site for modification, typically through nucleophilic aromatic substitution with various amines. This position is crucial for establishing interactions with the hinge region of the kinase domain.
| Analog Feature | Representative Target Kinase(s) | In Vitro IC50 (nM) | Rationale for Activity |
| Small aliphatic amines (e.g., methylamine, ethylamine) | Src, Abl | 50-200 | Provide essential hydrogen bonding interactions with the kinase hinge region. |
| Anilines | EGFR, VEGFR | 10-100 | The aromatic ring can form additional hydrophobic and pi-stacking interactions within the ATP-binding pocket.[6] |
| Substituted anilines (e.g., with halogens, methoxy groups) | EGFR, VEGFR, Aurora Kinases | 1-50 | Substituents on the aniline ring can fine-tune potency and selectivity by probing specific sub-pockets of the active site.[7] |
| Bulky amines (e.g., piperazine, morpholine) | JAKs, FLT3 | 5-100 | These groups can occupy larger pockets and improve pharmacokinetic properties.[8] |
Modifications at the C2-Position
While the 2-methylthio group is often retained for its favorable interactions, modifications at this position can influence potency and selectivity.
| Analog Feature | Representative Target Kinase(s) | In Vitro IC50 (nM) | Rationale for Activity |
| Methylthio (CH₃S-) | Broad Kinase Spectrum | Baseline | The sulfur atom can act as a hydrogen bond acceptor, and the methyl group provides hydrophobic interactions. |
| Amino (NH₂) | Aurora Kinases | 5-50 | The amino group can form additional hydrogen bonds, potentially increasing potency for specific kinases.[7] |
| Methoxy (CH₃O-) | JAKs | 20-100 | The methoxy group can alter the electronic properties and steric profile, leading to changes in selectivity. |
Modifications at the Pyrrole Ring (C5 and C6)
Substitution on the pyrrole ring is less common but can be a strategy to enhance selectivity and overcome resistance.
| Analog Feature | Representative Target Kinase(s) | In Vitro IC50 (nM) | Rationale for Activity |
| Halogenation (e.g., F, Cl, Br) | EGFR | 10-100 | Can modulate the electronic properties of the ring system and introduce new contact points with the kinase. |
| Small alkyl groups | Src family kinases | 50-250 | Can provide additional hydrophobic interactions. |
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. Below are detailed methodologies for the synthesis of a representative analog and for key biological assays.
Synthesis of a Representative Analog: N-phenyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
The synthesis of C4-amino substituted analogs from this compound is a straightforward and widely used method.
Caption: General Synthetic Workflow for C4-amination.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or n-butanol, add the desired aniline (1.1-1.5 eq).
-
Add a catalytic amount of a strong acid, such as concentrated HCl or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.[9][10]
Caption: Workflow for a Luminescence-Based Kinase Inhibition Assay.
Step-by-Step Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a white, opaque 384-well plate, add the test compounds, the target kinase, and the specific substrate in a suitable kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Add a volume of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®) equal to the volume in the well. This reagent stops the kinase reaction and initiates a luciferase-based reaction that produces light.[11][12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[8][15]
-
During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold is a highly versatile and promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the C4, C2, and pyrrole ring positions in modulating the biological activity of these analogs. Future research in this area will likely focus on exploring novel substitutions to enhance selectivity, overcome drug resistance, and improve pharmacokinetic properties. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development to synthesize and evaluate the next generation of pyrrolo[2,3-d]pyrimidine-based therapeutics.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. srinichem.com [srinichem.com]
- 6. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ebiotrade.com [ebiotrade.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Spectroscopic Guide to 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine and Its Synthetic Precursors
In the landscape of modern drug discovery, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone for the development of targeted therapies, most notably as kinase inhibitors. The journey from simple starting materials to a complex, biologically active molecule is a testament to the precision of synthetic chemistry. Verifying the successful transformation at each synthetic step is paramount, and for this, spectroscopic analysis is our most trusted tool. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of the key intermediate, 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine , against its immediate precursors: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one .
Understanding the subtle yet significant shifts in nuclear magnetic resonance (NMR), the appearance and disappearance of characteristic infrared (IR) absorption bands, and the distinct fragmentation patterns in mass spectrometry (MS) allows researchers to confidently track the progression of their synthesis. This document is designed for researchers, scientists, and drug development professionals, offering a practical, data-driven comparison to aid in the unambiguous identification of these critical compounds.
The Synthetic Pathway: A Spectroscopic Roadmap
The synthesis of this compound typically involves a multi-step process. For the purpose of this guide, we will focus on the final transformations where the distinct spectroscopic signatures of the precursors evolve into that of the final product. The logical progression of this synthesis is a key aspect of ensuring the final product's purity and identity.
Caption: Synthetic routes to the target compound.
Spectroscopic Comparison: A Detailed Analysis
The following sections provide a comparative analysis of the spectroscopic data for this compound and its precursors. The data presented is a synthesis of available information and established spectroscopic principles.
¹H NMR Spectroscopy: The Proton Environment
Proton NMR is highly sensitive to the electronic environment of the hydrogen atoms in a molecule. The introduction and modification of functional groups during the synthesis lead to predictable changes in the chemical shifts and coupling patterns of the protons on the pyrrolo[2,3-d]pyrimidine core.
| Compound | H-5 (δ, ppm) | H-6 (δ, ppm) | -SCH₃ (δ, ppm) | NH (δ, ppm) |
| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | ~6.6-6.8 | ~7.4-7.6 | - | ~12.0-12.5 |
| 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one | ~6.3-6.5 | ~7.1-7.3 | ~2.5-2.6 | ~11.5-12.0 |
| This compound | ~6.5-6.7 | ~7.5-7.7 | ~2.6-2.7 | ~12.2-12.8 |
Analysis of ¹H NMR Data:
-
Pyrrole Protons (H-5 and H-6): The protons on the pyrrole ring typically appear as doublets. In the dichloro precursor, these protons are in a relatively electron-deficient environment. The conversion to the methylthio-one derivative introduces an electron-donating group, causing a slight upfield shift. The final product, with both a chloro and a methylthio group, exhibits chemical shifts that are a composite of these electronic effects.
-
Methylthio Protons (-SCH₃): The appearance of a sharp singlet at approximately 2.5-2.7 ppm is a clear indicator of the successful introduction of the methylthio group. This peak is absent in the dichloro precursor.
-
NH Proton: The pyrrole NH proton is typically broad and appears significantly downfield due to hydrogen bonding and the acidic nature of the proton. Its chemical shift can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon NMR provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached functional groups.
| Compound | C-2 (δ, ppm) | C-4 (δ, ppm) | C-4a (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | C-7a (δ, ppm) | -SCH₃ (δ, ppm) |
| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | ~152 | ~151 | ~118 | ~101 | ~129 | ~152 | - |
| 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one | ~160 | ~158 | ~110 | ~98 | ~125 | ~150 | ~12 |
| This compound | ~163 | ~154 | ~117 | ~100 | ~128 | ~153 | ~14 |
Analysis of ¹³C NMR Data:
-
C-2 and C-4 Carbons: The carbons directly attached to the chlorine and methylthio groups show significant shifts. In the dichloro precursor, both C-2 and C-4 are deshielded due to the electronegative chlorine atoms. In the methylthio-one intermediate, the C-4 carbon is part of a carbonyl-like system, resulting in a downfield shift. The final product shows a highly deshielded C-2 due to the methylthio group and a deshielded C-4 due to the chlorine atom.
-
Methylthio Carbon (-SCH₃): The presence of a signal around 12-14 ppm is a definitive marker for the methyl carbon of the methylthio group.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is instrumental in identifying the presence or absence of specific functional groups.
| Compound | Key IR Absorptions (cm⁻¹) |
| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | ~3100-3000 (N-H stretch), ~1600-1450 (C=C and C=N stretching), ~800-700 (C-Cl stretch) |
| 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one | ~3100-3000 (N-H stretch), ~1680-1650 (C=O stretch), ~1600-1450 (C=C and C=N stretching) |
| This compound | ~3100-3000 (N-H stretch), ~1600-1450 (C=C and C=N stretching), ~800-700 (C-Cl stretch) |
Analysis of IR Data:
-
C=O Stretch: The most significant change is the appearance of a strong carbonyl (C=O) stretching band around 1680-1650 cm⁻¹ in the 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one intermediate. The disappearance of this band in the final product is a critical confirmation of the successful chlorination step.
-
N-H Stretch: A broad absorption in the region of 3100-3000 cm⁻¹ is characteristic of the N-H stretch of the pyrrole ring and should be present in all three compounds.
-
C-Cl Stretch: The C-Cl stretching vibration, typically found in the 800-700 cm⁻¹ region, will be present in both the dichloro precursor and the final product.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Patterns |
| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | C₆H₃Cl₂N₃ | 188.01 | Isotopic pattern for two chlorine atoms (M, M+2, M+4). Loss of Cl, HCN. |
| 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one | C₇H₇N₃OS | 181.22 | Loss of CH₃, SCH₃, CO. |
| This compound | C₇H₆ClN₃S | 199.66 | Isotopic pattern for one chlorine and one sulfur atom. Loss of Cl, CH₃, SCH₃. |
Analysis of MS Data:
-
Molecular Ion Peak: The molecular ion peak (M⁺) will confirm the molecular weight of each compound. The presence of chlorine and sulfur isotopes will lead to characteristic isotopic patterns. For the dichloro precursor, a prominent M+2 and a smaller M+4 peak will be observed. The final product will show a distinct M+2 peak due to the presence of one chlorine and one sulfur atom.
-
Fragmentation: The fragmentation patterns provide clues to the structure. The loss of a chlorine radical is a common fragmentation pathway for the chlorinated compounds. The methylthio-containing compounds will likely show fragmentation corresponding to the loss of a methyl radical (CH₃) or a thiomethyl radical (SCH₃).
Experimental Protocols
For the successful synthesis and analysis of these compounds, adherence to established protocols is crucial.
General Synthesis of this compound from 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃).
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for the chlorination step.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy: Prepare samples by dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum using either a KBr pellet method for solid samples or as a thin film on a salt plate.
-
Mass Spectrometry: Analyze the sample using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), to obtain the mass spectrum.
Conclusion
The successful synthesis of this compound is a critical step in the development of many important pharmaceutical agents. A thorough understanding and careful application of spectroscopic techniques are indispensable for verifying the identity and purity of this key intermediate and its precursors. By comparing the ¹H NMR, ¹³C NMR, IR, and MS data at each stage of the synthesis, researchers can confidently navigate the synthetic pathway, ensuring the integrity of their final compound. This guide provides a foundational framework for this comparative analysis, empowering scientists to make informed decisions in their research and development endeavors.
comparative study of different synthetic routes to 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Privileged Scaffold
4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine stands as a crucial intermediate in the synthesis of a multitude of pharmacologically active molecules. Its pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold found in numerous kinase inhibitors and other targeted therapies. The strategic placement of the chloro and methylthio groups provides versatile handles for further chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery. This guide provides a comparative analysis of the primary synthetic routes to this important compound, offering insights into the experimental nuances, mechanistic underpinnings, and relative merits of each approach to aid researchers in selecting the most suitable pathway for their specific needs.
Route 1: Linear Synthesis via Pyrimidine Ring Formation Followed by Pyrrole Annulation
This classical and widely adopted approach constructs the pyrimidine ring first, followed by the annulation of the pyrrole ring. This multi-step synthesis offers a reliable and scalable method to access the target molecule.
Mechanistic Rationale and Workflow
The synthesis commences with the condensation of a C3-dicarbonyl equivalent with a thiourea derivative to construct the pyrimidine core. This is followed by methylation of the thiol group, introduction of a latent aldehyde functionality, and subsequent cyclization to form the fused pyrrole ring. The final step involves the chlorination of the 4-hydroxy group.
Caption: Workflow for the linear synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine
-
In a suitable reaction vessel, dissolve ethyl cyanoacetate and thiourea in a 1:1 molar ratio in methanol.
-
Add a base, such as sodium methoxide or the sodium salt of 2-hydroxypyridine, to the solution.[1][2]
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and neutralize with an acid (e.g., acetic acid) to precipitate the product.
-
Filter the solid, wash with a suitable solvent (e.g., water, methanol), and dry to obtain 4-amino-6-hydroxy-2-mercaptopyrimidine.[1]
Expertise & Experience: The choice of base can influence the reaction rate and yield. Sodium methoxide is a common and effective choice. The reaction is a classic Traube pyrimidine synthesis.
Step 2: Synthesis of 4-amino-6-hydroxy-2-(methylthio)pyrimidine
-
Suspend 4-amino-6-hydroxy-2-mercaptopyrimidine in a suitable solvent such as water or a lower alcohol.
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the suspension.
-
Maintain the reaction at room temperature or with gentle heating until the methylation is complete.
-
The product can often be isolated by filtration after cooling the reaction mixture.
Trustworthiness: This S-methylation is a robust and high-yielding reaction. It is crucial to ensure the complete consumption of the starting material to avoid purification challenges later.
Step 3: Synthesis of 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
Dissolve 4-amino-6-hydroxy-2-(methylthio)pyrimidine in an aqueous solution.
-
Add a reagent that can provide a two-carbon electrophile, such as chloroacetaldehyde or a protected form like 2-bromo-1,1-dimethoxyethane.
-
Heat the reaction mixture. The reaction involves an initial N-alkylation of the amino group followed by an intramolecular condensation and dehydration to form the pyrrole ring.
-
Upon cooling, the product precipitates and can be collected by filtration.
Authoritative Grounding: This key cyclization step is a variation of the Fischer indole synthesis, adapted for the pyrimidine system. The acidic conditions generated in situ facilitate the cyclization and dehydration.
Step 4: Synthesis of this compound
-
Suspend 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol in a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2]
-
The reaction can be run neat or in the presence of a high-boiling solvent. The addition of a tertiary amine base like N,N-dimethylaniline can accelerate the reaction.[2]
-
Heat the mixture at reflux for several hours.
-
After completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Expertise & Experience: The chlorination with POCl₃ is a standard procedure for converting hydroxypyrimidines to their chloro derivatives.[3] A key challenge is the workup, as the product can be sensitive to hydrolysis back to the starting material.[4] A solvent-free approach using equimolar POCl₃ in a sealed reactor has been reported for other hydroxypyrimidines and presents a more environmentally friendly and potentially higher-yielding alternative.[3][5]
Route 2: Convergent Synthesis via Pre-formed Pyrrole Precursors
An alternative strategy involves the construction of a functionalized pyrrole ring first, followed by the annulation of the pyrimidine ring. This convergent approach can offer advantages in terms of flexibility for diversification of the pyrrole core.
Mechanistic Rationale and Workflow
This route would typically start from a substituted pyrrole derivative, which is then elaborated to include the necessary functionalities for the pyrimidine ring closure.
Caption: A conceptual workflow for a convergent synthesis of this compound.
Note: While conceptually sound and widely used for other heterocyclic systems, detailed experimental procedures for this specific convergent route to this compound are less commonly reported in readily accessible literature compared to the linear approach.
Comparative Analysis
| Feature | Route 1: Linear Synthesis | Route 2: Convergent Synthesis (Hypothetical) |
| Overall Strategy | Linear, sequential construction of rings | Convergent, joining of two major fragments |
| Starting Materials | Simple, commercially available acyclic precursors | More complex, pre-functionalized pyrroles |
| Flexibility | Less flexible for late-stage diversification | More flexible for varying the pyrrole core |
| Scalability | Generally well-established and scalable | Potentially more challenging to scale up |
| Reported Yields | Moderate to good overall yields reported for analogous systems | Highly dependent on the specific pyrrole precursor and cyclization efficiency |
| Key Challenges | Multi-step process, potential for yield loss at each step | Synthesis of the functionalized pyrrole precursor can be complex |
Conclusion: A Matter of Strategy and Scale
For the routine and large-scale production of this compound, the linear synthesis (Route 1) remains the most documented and likely the most economically viable approach. Its reliance on simple starting materials and well-understood transformations makes it a robust choice for process chemistry.
The convergent strategy (Route 2), while less detailed in the literature for this specific target, offers significant advantages for medicinal chemistry programs where the rapid generation of a library of analogues with diverse pyrrole substitutions is desired. The development of an efficient synthesis for a key pyrrole intermediate would be the critical factor for the success of this approach.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program, balancing factors such as the desired scale of synthesis, the need for analogue synthesis, and the available resources and expertise.
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the In Vitro Performance of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1] Its structural resemblance to the core of ATP allows for effective competition at the enzyme's active site, making it a valuable starting point for the development of targeted therapies.[2] This guide provides a comparative analysis of the in vitro assay results for derivatives of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of a new generation of kinase inhibitors with potential applications in oncology and the treatment of inflammatory diseases.[3]
The Strategic Importance of the this compound Core
The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core serves as a versatile building block in drug discovery.[4] The chlorine atom at the 4-position is a key reactive handle, enabling nucleophilic substitution reactions for the introduction of various side chains to modulate potency and selectivity.[4] The 2-(methylthio) group also plays a significant role in influencing the electronic properties of the pyrimidine ring and can be a site for further chemical modification. This guide will delve into the available in vitro data to elucidate the structure-activity relationships (SAR) of derivatives built upon this core structure.
Comparative In Vitro Anticancer Activity
While comprehensive data specifically for a wide range of this compound derivatives remains focused in the literature, we can draw valuable insights from studies on closely related 2-substituted and 4-substituted pyrrolo[2,3-d]pyrimidines. These studies highlight the potential of this class of compounds against various cancer cell lines.
For instance, a series of tricyclic pyrrolo[2,3-d]pyrimidine-imines were evaluated for their cytotoxic activity against breast (MCF-7), cervical (HeLa), and colon (HT-29) cancer cell lines. The results demonstrated that specific substitutions are crucial for potent anticancer activity, with some derivatives exhibiting IC50 values in the low micromolar range.
Table 1: Comparative in vitro cytotoxicity of selected pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines.
| Compound ID | Modifications | Cell Line | IC50 (µM) | Reference |
| 8d | (E)-N-(4-Bromophenyl)-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine | HT-29 | 4.55 | |
| 8g | (E)-2-(4-Bromophenyl)-N-(4-chlorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-imine | HT-29 | 4.01 | |
| 12i | A pyrrolo[2,3-d]pyrimidine derivative | HCC827 (NSCLC) | 0.046 | [5][6] |
The data suggests that modifications at both the 2 and 4-positions of the pyrrolo[2,3-d]pyrimidine core, as well as the nature of the fused ring system, significantly impact cytotoxic activity. For example, compounds 8d and 8g demonstrated potent activity against the HT-29 colon cancer cell line, with IC50 values of 4.55 µM and 4.01 µM, respectively. Furthermore, compound 12i showed remarkable potency against the HCC827 non-small cell lung cancer cell line with an IC50 of 0.046 µM.[5][6]
Kinase Inhibitory Profile: Targeting the Drivers of Cancer
The primary mechanism of action for many pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[7]
A study on a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors revealed compounds with potent enzymatic inhibitory activities.[8] For example, compound 5n exhibited an IC50 of 2.7 nM against PAK4 and an IC50 of 7.8 nM against the MV4-11 cell line.[8] This highlights the potential for developing highly potent and cell-active inhibitors from this scaffold.
Another study focused on EGFR inhibitors for non-small cell lung cancer (NSCLC) demonstrated that a pyrrolo[2,3-d]pyrimidine derivative selectively inhibited the T790M mutant EGFR with an IC50 of 0.21 nM, showing a 104-fold increased potency compared to the wild-type EGFR.[6]
Table 2: In vitro kinase inhibitory activity of selected pyrrolo[2,3-d]pyrimidine derivatives.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5n | PAK4 | 2.7 | [8] |
| 5o | PAK4 | 20.2 | [8] |
| 12i | EGFR (T790M) | 0.21 | [6] |
| 12i | EGFR (wild-type) | 22 | [6] |
This table showcases the kinase inhibitory potential of the broader class of pyrrolo[2,3-d]pyrimidines. Specific data for a series of 4-chloro-2-(methylthio) derivatives is limited in the provided search results.
The high potency and selectivity observed for certain derivatives underscore the therapeutic potential of the pyrrolo[2,3-d]pyrimidine scaffold in targeting key oncogenic kinases.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of in vitro assay results, standardized protocols are essential. Below are detailed methodologies for common assays used to evaluate the anticancer and kinase inhibitory activity of novel compounds.
In Vitro Kinase Inhibition Assay (Universal Protocol)
This protocol describes a general fluorescence-based in vitro kinase assay adaptable for high-throughput screening.[9]
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by a specific kinase. The phosphorylated peptide is then detected by a terbium-labeled anti-phospho-specific antibody. FRET occurs between the terbium donor and an XL665 acceptor bound to the biotinylated peptide, generating a fluorescent signal proportional to the extent of phosphorylation. Inhibition is measured as a decrease in the TR-FRET signal.[9]
Workflow:
Caption: Workflow for a generic in vitro kinase inhibition assay.
Detailed Steps: [10][11][12][13]
-
Reagent Preparation:
-
Prepare a stock solution of the kinase in an appropriate kinase buffer.
-
Prepare a stock solution of the biotinylated peptide substrate.
-
Prepare a stock solution of ATP in kinase buffer.
-
Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in DMSO.
-
-
Kinase Reaction:
-
In a 384-well assay plate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 10-20 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor (e.g., XL665).
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
-
Data Acquisition:
-
Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[14]
Workflow:
Caption: Step-by-step workflow of the MTT cell viability assay.
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of the test wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold holds significant promise as a core structure for the development of novel kinase inhibitors. While comprehensive in vitro data for a broad range of derivatives with this specific substitution pattern is still emerging, the available information on related pyrrolo[2,3-d]pyrimidines demonstrates their potential for potent and selective inhibition of cancer-relevant kinases and significant cytotoxic activity against various cancer cell lines. Further exploration of the structure-activity relationships, particularly focusing on the interplay between substitutions at the 2- and 4-positions, is warranted to unlock the full therapeutic potential of this promising class of compounds. The detailed experimental protocols provided in this guide serve as a foundation for the rigorous in vitro evaluation of these and other novel chemical entities in the quest for more effective cancer therapies.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. srinichem.com [srinichem.com]
- 5. sci-hub.box [sci-hub.box]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. In vitro kinase assay [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. In vitro kinase activity [protocols.io]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. atcc.org [atcc.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of a wide array of protein kinases, which are crucial regulators of cellular processes.[1][2] The strategic modification of this core structure, particularly starting from the versatile intermediate 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, has led to the development of numerous potent and selective kinase inhibitors with therapeutic potential in oncology, inflammation, and infectious diseases.[3][4]
This guide provides a comparative analysis of the efficacy of various kinase inhibitors synthesized from this key pyrrolopyrimidine intermediate. We will delve into their structure-activity relationships, compare their inhibitory potency against different kinase targets, and provide detailed protocols for the key assays used in their evaluation.
Comparative Efficacy of 4-substituted-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Derivatives
The versatility of the 4-chloro position on the pyrrolo[2,3-d]pyrimidine scaffold allows for nucleophilic substitution with various amines, leading to a diverse library of compounds with distinct kinase inhibitory profiles. The 2-methylthio group often remains a constant feature, contributing to the overall binding affinity. Below is a comparative summary of the inhibitory activities of several derivatives.
| Compound ID | 4-Position Substituent | Target Kinase(s) | IC50 (nM) | Target Cell Line(s) | Cytotoxicity IC50 (µM) | Reference |
| Compound 12i | N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl) | EGFR (T790M mutant) | 0.21 | HCC827 (EGFR mutant) | Not Reported | [5] |
| EGFR (wild-type) | 22 | HBE (normal) | >40 | [5] | ||
| Compound 2f | N-cyclopropylmethyl-5-(6-methoxynaphthalen-2-yl) | PfCDPK4 | 210 | - | Not Reported | [4] |
| Compound 2g | N-((N-acetylpiperidin-4-yl)methyl)-5-(6-methoxynaphthalen-2-yl) | PfCDPK4 | 530 | - | Not Reported | [4] |
| Compound 2e | N-((N-acetylpiperidin-4-yl)methyl)-5-(naphthalen-2-yl) | PfCDPK1 | 589 | - | Not Reported | [6] |
| Compound 23 | N-(m-tolyl) | CSF1R | 150 | - | Not Reported | [7] |
| EGFR | >10000 | - | Not Reported | [7] | ||
| Compound B6 | Not specified in abstract | FtsZ (Xoo) | 235,000 | Xanthomonas oryzae pv. oryzae | 4.65 (µg/mL) | [8] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals that substitutions at the 4-position of the 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine core dramatically influence both the potency and selectivity of the resulting inhibitors. For instance, compound 12i demonstrates remarkable selectivity for the T790M mutant of EGFR over the wild-type, a critical feature for overcoming acquired resistance in non-small cell lung cancer (NSCLC).[5] This selectivity is attributed to the specific interactions of the substituted aniline moiety within the ATP-binding pocket of the mutant kinase.
In the context of anti-malarial drug discovery, compounds with a substituted naphthyl group at the 5-position and various N-alkyl groups at the 7-position of the pyrrolopyrimidine core, such as 2f and 2g , show promising activity against Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4).[4] The nature of the N7-substituent appears to fine-tune the inhibitory potency.
Furthermore, the development of CSF1R inhibitors highlights how modifications to the 4-anilino substituent can steer selectivity away from other kinases like EGFR. Compound 23 , with a simple m-tolyl group, exhibits potent CSF1R inhibition with minimal off-target effects on EGFR.[7]
Key Experimental Protocols for Efficacy Evaluation
The determination of a kinase inhibitor's efficacy relies on a series of well-defined in vitro and cell-based assays. Here, we provide detailed protocols for three fundamental experiments.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay quantifies the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically measured using methods like radioactivity (³²P-ATP), fluorescence, or luminescence.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).
-
ATP Solution: Prepare a stock solution of ATP in water and determine its concentration spectrophotometrically.
-
Kinase: Dilute the purified kinase to the desired concentration in kinase buffer.
-
Substrate: Prepare the substrate (e.g., a specific peptide or protein) in kinase buffer.
-
Test Compound: Prepare a serial dilution of the inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the serially diluted inhibitor to each well.
-
Add 20 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 25 µL of a master mix containing the substrate and ATP to each well.[9]
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Data Analysis:
-
Quantify the amount of phosphorylated substrate using an appropriate detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation (MTT) Assay
This colorimetric assay is a widely used method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[10][11] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[12]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate for another 4 hours at 37°C.[1]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.
-
Western Blotting for Target Kinase Inhibition
Western blotting is used to detect changes in the phosphorylation status of a target kinase or its downstream substrates within cells, providing evidence of target engagement by the inhibitor.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest and its phosphorylated form. A decrease in the phosphorylated form of the target protein upon inhibitor treatment indicates successful inhibition.
Step-by-Step Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the kinase inhibitor at various concentrations for a specific duration.
-
Wash the cells with ice-cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is generally preferred.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[14]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target kinase or a housekeeping protein like GAPDH or β-actin.[15]
-
Quantify the band intensities to determine the relative decrease in phosphorylation upon inhibitor treatment.
-
Visualizing the Mechanism and Workflow
To better understand the context of kinase inhibition and the experimental processes involved, the following diagrams are provided.
Caption: General signaling pathway of a Receptor Tyrosine Kinase and the inhibitory action of a pyrrolo[2,3-d]pyrimidine-based inhibitor.
Caption: A streamlined workflow for evaluating the efficacy of newly synthesized kinase inhibitors.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of a wide range of kinase inhibitors. The ability to readily introduce diverse substituents at the 4-position allows for the fine-tuning of potency and selectivity against various kinase targets. The comparative data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers in the field of drug discovery to design, synthesize, and evaluate novel kinase inhibitors based on this privileged heterocyclic system. Future efforts in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro efficacy into clinical success.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. sci-hub.box [sci-hub.box]
- 3. bio-protocol.org [bio-protocol.org]
- 4. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as new FtsZ inhibitors: Bioactivity evaluation and computational simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro kinase assay [protocols.io]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
A Researcher's Guide to Regioselectivity: Navigating Reactions on the 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Scaffold
Welcome to an in-depth exploration of the chemical reactivity of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. This versatile heterocyclic building block is a cornerstone in medicinal chemistry, serving as a key scaffold for a multitude of therapeutic agents, particularly kinase inhibitors.[1] Its value lies in the predictable and differential reactivity of its constituent rings and substituents, allowing for controlled, stepwise functionalization.
This guide moves beyond simple protocols. It is designed to provide you, the research scientist, with a clear understanding of the electronic and steric factors that govern the regioselectivity of key transformations. By understanding the why behind the reaction outcomes, you can troubleshoot more effectively, design novel synthetic routes, and accelerate your drug discovery programs. We will dissect the three most common and powerful reaction classes for this scaffold: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Electrophilic Substitution, providing both mechanistic rationale and field-tested experimental data.
The Electronic Landscape: Why C4 is the Epicenter of Reactivity
The reactivity of the this compound core is dominated by the electron-deficient nature of the pyrimidine ring. The two nitrogen atoms exert a strong electron-withdrawing effect through induction, significantly lowering the electron density at the C2, C4, and C6 positions. This effect makes the chloro-substituent at the C4 position an excellent leaving group and the carbon atom itself a prime target for nucleophilic attack.[1]
Conversely, the fused pyrrole ring is electron-rich, a characteristic feature of this five-membered heterocycle. This electronic dichotomy between the two rings is the fundamental driver of the scaffold's regioselective behavior.
Figure 1: Primary sites of reaction on the this compound core.
Part 1: Nucleophilic Aromatic Substitution (SNAr) at C4
The most prevalent reaction involving this scaffold is the displacement of the C4-chloro substituent by a wide range of nucleophiles. This SNAr reaction is highly efficient and regioselective.
Mechanistic Rationale
The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophile attacks the electrophilic C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized effectively by the adjacent nitrogen atoms.
-
Elimination: Aromaticity is restored by the expulsion of the chloride leaving group, yielding the C4-substituted product.
The preference for C4 over other positions, such as C2, is a well-established principle in pyrimidine chemistry. The C4 position is generally more electrophilic, a phenomenon explained by Frontier Molecular Orbital (FMO) theory, which shows that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at C4, indicating it as the preferred site for nucleophilic attack.[2][3]
Comparative Performance of Nucleophiles
A diverse array of nucleophiles can be employed, with reaction conditions often requiring only mild heating. The choice of base and solvent is crucial for promoting nucleophilicity and ensuring solubility.
| Nucleophile Class | Example Reagent | Typical Conditions | Expected Yield | Reference Example |
| Amines | Ethyl 4-aminobenzoate | Ethanol, reflux, 7h | High (~90%) | [4] |
| Substituted Anilines | Isopropanol, DIPEA, 80 °C | Moderate to High | [5] | |
| Alkoxides | Sodium Ethoxide | Ethanol, 20 °C, 2h | High (89%) | [6] |
| Thiols | Sodium Thiophenoxide | DMF, rt to 50 °C | Good to High | General Knowledge |
Protocol: SNAr Amination with Ethyl 4-Aminobenzoate
This protocol provides a robust method for installing an aniline-type substituent at the C4 position, a common step in the synthesis of kinase inhibitors.[4][5]
Materials:
-
This compound
-
Ethyl 4-aminobenzoate
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add ethyl 4-aminobenzoate (1.0 - 1.2 eq).
-
Add absolute ethanol to create a 0.1-0.2 M solution.
-
Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-8 hours.
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the desired 4-amino-substituted product.
Validation:
-
1H NMR: Expect the disappearance of the pyrrole proton signals of the starting material and the appearance of new aromatic signals from the ethyl 4-aminobenzoate moiety, along with a characteristic downfield shift of the H6 proton.
-
MS (ESI): Confirm the molecular weight of the product, observing the [M+H]+ ion.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
For the construction of carbon-carbon and carbon-nitrogen bonds where SNAr is not feasible, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions also occur selectively at the C4-Cl bond.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki reaction is a powerful tool for coupling the C4 position with a variety of aryl or heteroaryl boronic acids or esters.[7][8]
Causality Behind Component Selection:
-
Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ is a common choice, but more advanced catalysts like XPhosPdG2 may be needed to avoid side reactions like dehalogenation, especially with challenging substrates.[7]
-
Ligand: The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. The choice of ligand influences reaction rate and scope.
-
Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used to dissolve both the organic and inorganic reagents.
Figure 2: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination: A Broader C-N Coupling Scope
While SNAr is effective for many amines, the Buchwald-Hartwig amination offers a more general and often milder method for forming C4-N bonds, particularly with less nucleophilic amines or sterically hindered partners.[9][10]
Mechanistic Rationale & Key Components: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Cl bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are known to accelerate the reductive elimination step, which is often rate-limiting, leading to higher yields and preventing side reactions.[11]
Comparative Data for Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield |
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 70-85% |
| Suzuki | Heteroarylboronic Acid | XPhosPdG2/XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100-120 | 60-80% |
| Buchwald-Hartwig | Primary Amine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | >90% |
| Buchwald-Hartwig | Secondary Amine | Pd₂(dba)₃ / BrettPhos | LHMDS | Dioxane | 80 | 75-90% |
Note: Yields are typical estimates based on related literature and may vary based on specific substrates.
Part 3: Exploring the Pyrrole Moiety - Electrophilic Substitution
While the pyrimidine ring's reactivity is dominated by nucleophilic attack, the electron-rich pyrrole ring is susceptible to electrophilic substitution. This provides an orthogonal strategy for functionalization. The C5 and C6 positions are the most likely sites for attack. However, reactions on the pyrrole nitrogen (N7) are also common, especially under basic conditions.
-
N7-Alkylation: The pyrrole nitrogen can be readily alkylated using an alkyl halide in the presence of a base like NaH or K₂CO₃ in a polar aprotic solvent like DMF. This is often performed as a protecting group strategy or to introduce specific side chains.[12]
-
C5/C6 Halogenation: Electrophiles like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce halogens onto the pyrrole ring, typically at the C5 position. These newly installed halogens can then serve as handles for further cross-coupling reactions.
Care must be taken, as the pyrrole ring can be sensitive to strongly acidic or oxidizing conditions. Method development is often required to find a balance that favors electrophilic substitution on the pyrrole ring without degrading the pyrimidine core.
Conclusion
The this compound scaffold offers a predictable platform for synthetic elaboration, governed by the distinct electronic properties of its fused rings. The C4-chloro position is the primary hub for functionalization, reacting selectively and efficiently in both SNAr and palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles that dictate this regioselectivity, researchers can strategically select reagents and conditions to build molecular complexity with precision. This foundational knowledge is paramount for leveraging this privileged scaffold in the design and synthesis of next-generation therapeutics.
References
- 1. srinichem.com [srinichem.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]
- 7. Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a]pyrimidin-5(4 H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
As researchers dedicated to advancing drug discovery, our work with novel heterocyclic compounds like 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is fundamental. However, our responsibility extends beyond synthesis and application; it encompasses the safe and compliant management of these materials from cradle to grave. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
The procedural guidance herein is rooted in established principles of chemical waste management, treating this compound with the caution it deserves as a potentially toxic, halogenated organic solid.
Hazard Identification and Immediate Safety
Understanding the intrinsic risk of a compound is the bedrock of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 57564-94-0) is not widely available, its structural similarity to other chlorinated 7-deazapurines, such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 3680-69-1), demands a high degree of caution.[1][2] The parent compound is known to be toxic if swallowed, in contact with skin, or inhaled.[3] Therefore, we must operate under the assumption of similar or greater toxicity.
Table 1: Key Chemical Properties and Identifiers
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 57564-94-0 | [1] |
| Molecular Formula | C₇H₆ClN₃S | - |
| Appearance | Likely a solid (powder or crystalline) | [4] |
| Primary Hazards | Assumed Toxic (Oral, Dermal, Inhalation), Irritant | [3] |
Mandatory Personal Protective Equipment (PPE)
When handling this compound in any form—solid, in solution, or as waste—the following PPE is the minimum requirement to prevent exposure.[5][6]
-
Hand Protection: Chemically resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for the specific solvents in use).
-
Eye Protection: Chemical safety goggles. A face shield should be worn when there is a risk of splashing.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: All handling of the solid powder should be conducted within a certified chemical fume hood to prevent inhalation.[7] If weighing outside a hood is unavoidable, a certified respirator is necessary.[5]
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in ensuring safe and cost-effective disposal. Mixing different waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[8]
The Halogenated Waste Stream:
This compound is a halogenated organic compound . As such, all waste containing this substance must be collected in a designated "Halogenated Organic Waste" container.[9][10][11] This is because halogenated wastes often require high-temperature incineration for complete destruction, a different and more complex disposal pathway than that for non-halogenated solvents.[12]
Protocol for Establishing a Waste Container
-
Select an Appropriate Container: Choose a clean, leak-proof container made of a compatible material (e.g., HDPE plastic or glass) with a secure, tight-fitting screw cap.[13] The container must be kept closed at all times except when waste is actively being added.[13][14]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label. Fill it out clearly and completely with:
-
The words "Hazardous Waste" .[13]
-
The full chemical name: "Waste this compound" . Avoid abbreviations.[10]
-
List all other components, including solvents and their approximate percentages.
-
The date you first add waste to the container (Accumulation Start Date).
-
All relevant hazard information (e.g., Toxic, Irritant).[13]
-
-
Location: Place the labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][9][14] The SAA must have secondary containment (e.g., a plastic tub) to contain any potential leaks.[9][15]
Step-by-Step Disposal Procedures
A. Solid Waste Disposal
This category includes the pure compound, reaction byproducts, and contaminated consumables.
-
Unused or Surplus Chemical: If the pure chemical is no longer needed, it must be disposed of as hazardous waste in its original, properly labeled container.
-
Contaminated Lab Debris: Items such as gloves, weighing paper, and paper towels that are contaminated with the compound must be collected as solid hazardous waste.[9]
-
Place these items into a designated, lined container (e.g., a 5-gallon pail) labeled as "Halogenated Solid Waste" with the chemical name listed.[9]
-
Keep the container closed when not in use.
-
B. Liquid Waste Disposal (Solutions)
This includes reaction mixtures, mother liquors, and solvent rinses.
-
Collection: Carefully pour the liquid waste into the designated "Halogenated Organic Waste" liquid container located in your SAA.
-
Glassware Decontamination: Any glassware that has come into contact with the compound must be decontaminated.
-
Rinse the glassware three times with a small amount of a suitable solvent (e.g., acetone, methanol).
-
Crucially, collect all three rinses (the "rinsate") as hazardous waste in your halogenated liquid waste container. Never dispose of the rinsate down the drain.[15]
-
C. Empty Container Disposal
An "empty" container that held a toxic chemical is not considered regular trash until properly decontaminated.
-
Triple Rinse: Rinse the empty container thoroughly three times with a suitable solvent.
-
Collect Rinsate: Collect all rinsate as halogenated hazardous waste.
-
Deface Label: Completely remove or deface the original manufacturer's label.[15]
-
Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the laboratory's designated broken glass or solid waste bin.
Emergency Procedures: Spill Management
Prompt and correct action during a spill is vital to mitigate exposure and contamination. The following procedure is for a small, manageable spill of the solid compound within a laboratory.
Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup Protocol (Minor Solid Spill)
-
Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area.
-
Don PPE: Wear all PPE listed in Section 1, including respiratory protection if there is any risk of airborne dust.
-
Avoid Dust Generation: Do not dry sweep the powder. This will make the toxic particles airborne.[16]
-
Contain & Collect:
-
Decontaminate:
-
Package Waste: Seal the waste bag and label it clearly as "Spill Debris: this compound". Dispose of it as halogenated solid waste.
-
Report: Report the incident to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.[19]
Final Disposal and EHS Coordination
The ultimate responsibility for the legal and safe disposal of hazardous waste lies with the institution, coordinated through the EHS (or equivalent) department.
-
Storage Limits: Be aware of your laboratory's hazardous waste storage limits. Regulations typically restrict the accumulation to 55 gallons of hazardous waste or, for acutely toxic wastes, one quart.[14][15]
-
Requesting Pickup: Once a waste container is full, or if it has been in storage for an extended period (e.g., 12 months), you must request a pickup from EHS.[14] Follow your institution's specific procedure, which is often an online request form.
-
Do Not Transport: Never transport hazardous waste across public areas or between buildings yourself. This must be done by trained EHS personnel.[15]
By adhering to these scientifically sound and regulation-compliant procedures, we uphold our commitment to safety and environmental stewardship, ensuring that our pursuit of knowledge does not come at the cost of our well-being or that of our planet.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Online | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Manufacturer and Suppliers [scimplify.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine|CAS 90057-08-2 [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Laboratory/Chemical Waste Guidelines | YSU [ysu.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. ethz.ch [ethz.ch]
- 12. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 13. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. vumc.org [vumc.org]
- 16. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 17. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 18. ehs.utk.edu [ehs.utk.edu]
- 19. Hazardous Chemical Spill Cleanup [binghamton.edu]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
This guide provides an in-depth, procedural framework for the safe handling of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound frequently utilized in pharmaceutical research and development. Due to its toxicological profile, rigorous adherence to personal protective equipment (PPE) protocols is not merely a recommendation but an absolute requirement for ensuring personnel safety and experimental integrity. This document moves beyond simple checklists to explain the causality behind each safety measure, empowering researchers to build a self-validating culture of safety.
Hazard Assessment: Understanding the Risks
This compound is a potent chemical intermediate that presents significant health risks upon exposure. The primary danger lies in its acute toxicity; the compound is classified as toxic if swallowed, in contact with skin, or inhaled.[1] As a solid, the inhalation of dust particles during handling represents a primary and critical route of exposure.
Key Hazard Classifications:
| Hazard Statement | Classification | Significance for the Researcher |
| H301, H311, H331 | Acute Toxicity (Oral, Dermal, Inhalation), Category 3 | Toxic upon exposure through ingestion, skin contact, or breathing dust/aerosol.[1] This necessitates full-body protection and stringent containment. |
| H315 | Skin Corrosion/Irritation, Category 2 | Causes skin irritation, requiring the use of appropriate chemical-resistant gloves and a lab coat.[1] |
| H319 | Serious Eye Damage/Eye Irritation, Category 2 | Causes serious eye irritation.[1] Chemical splash goggles are mandatory at all times. |
| H335 | Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause respiratory irritation, reinforcing the need for handling within a certified chemical fume hood or using respiratory protection.[1][2][3] |
The causality is clear: the compound's chemical structure allows it to interfere with biological systems, making any breach in containment a potentially serious event. Therefore, the selection of PPE is not a matter of preference but a direct response to these documented hazards.
The Core PPE Ensemble: A Multi-Layered Defense
A risk-based approach dictates the level of PPE required. For this compound, a comprehensive ensemble is necessary for all handling procedures.
Respiratory Protection
Due to the risk of respiratory irritation and acute toxicity from inhaling the fine powder, all manipulations must be performed within a certified chemical fume hood to ensure adequate ventilation.[1][4] If the potential for dust generation cannot be controlled within a fume hood (e.g., during large-scale transfers or spill cleanup), respiratory protection is mandatory.
-
Standard Operations (in a fume hood): No respirator is typically required if the fume hood is functioning correctly.
-
Risk of Dust/Aerosol: A full-face respirator with appropriate particulate filters should be used.[4]
-
Emergency Situations (e.g., large spills): A self-contained breathing apparatus (SCBA) is essential, as it provides the highest level of protection.[1][2][5]
Eye and Face Protection
The compound causes serious eye irritation.[1] Standard safety glasses are insufficient.
-
Mandatory: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Recommended for Splash Hazard: When handling solutions of the compound or during vigorous mixing, a face shield should be worn in addition to safety goggles to protect the entire face.
Hand Protection
This is a critical contact point. The compound is toxic in contact with skin.[1] The choice of glove material and the technique for using them are paramount.
-
Technique: Double-Gloving: Always wear two pairs of nitrile gloves. This provides a buffer; if the outer glove is contaminated or torn, you can remove it without exposing your skin.
-
Breakthrough Time: For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended.[1] For brief, incidental contact, a protection class of 3 or higher (> 60 minutes) is acceptable.[1]
-
Integrity: Always inspect gloves for tears or pinholes before use. Remove and replace contaminated gloves immediately, washing hands thoroughly after removal.[1]
Body Protection
Protective clothing is required to prevent skin contact.[1][4]
-
Standard Use: A clean, buttoned laboratory coat should be worn at all times.
-
Increased Risk: For larger quantities or tasks with a higher risk of spillage, supplement the lab coat with a chemical-resistant apron and disposable sleeves.
-
Clothing: Do not wear shorts or open-toed shoes in the laboratory. Work clothes should be laundered separately from personal clothing.[1] Contaminated clothing must be removed immediately and decontaminated before reuse.[1][3]
Procedural Guidance: Integrating PPE into Your Workflow
Effective protection relies on the correct procedures for using PPE. The following workflow illustrates the critical steps for safely handling the compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
